1,2-Difluoro-4,5-diiodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-4,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGKLXVKENKSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726498 | |
| Record name | 1,2-Difluoro-4,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210567-10-5 | |
| Record name | 1,2-Difluoro-4,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Difluoro-4,5-diiodobenzene
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 1,2-Difluoro-4,5-diiodobenzene, a key building block in the development of novel pharmaceuticals and advanced materials. The synthesis is achieved through the direct electrophilic di-iodination of 1,2-difluorobenzene. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction: The Significance of this compound
Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly in the life sciences and material sciences. The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is a valuable synthetic intermediate due to the presence of two key functionalities: the difluorinated benzene ring and two iodine atoms.
The ortho-difluorobenzene moiety is a common motif in many bioactive molecules, contributing to enhanced metabolic stability and favorable electronic properties. The two iodine atoms serve as versatile handles for a variety of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the facile introduction of diverse molecular fragments. This makes this compound a highly sought-after precursor for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.
Synthetic Strategy: Direct Electrophilic Di-iodination
The synthesis of this compound can be effectively achieved through the direct electrophilic aromatic substitution (EAS) of 1,2-difluorobenzene. While iodine itself is a relatively weak electrophile for direct reaction with deactivated aromatic rings, its reactivity can be significantly enhanced by the use of an oxidizing agent.[2] This in-situ generation of a more potent iodinating species, often considered as an iodine cation (I+), is crucial for achieving efficient iodination of the electron-deficient 1,2-difluorobenzene ring.[2][3]
Mechanistic Rationale and Regioselectivity
The mechanism of electrophilic aromatic iodination proceeds through the classical EAS pathway, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4] The subsequent loss of a proton restores the aromaticity of the ring, yielding the iodinated product.
The regioselectivity of the di-iodination of 1,2-difluorobenzene is governed by the directing effects of the two fluorine substituents. Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the positive charge in the sigma complex at these positions. However, due to its high electronegativity, fluorine is also a strongly deactivating group through the inductive effect.
In the case of 1,2-difluorobenzene, the positions para to each fluorine atom are positions 4 and 5. These positions are the most activated towards electrophilic attack. Therefore, the di-iodination is expected to proceed with high regioselectivity to afford the desired this compound.
Choice of Iodinating System
Several oxidative iodination systems have been reported for the iodination of deactivated arenes.[5][6][7][8] A particularly effective and practical system involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as sodium periodate (NaIO₄) in concentrated sulfuric acid.[5] This system generates a powerful electrophilic iodine species capable of iodinating even strongly deactivated aromatic rings.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,2-Difluorobenzene | 99% | Commercially Available |
| Iodine (I₂) | Reagent Grade | Commercially Available |
| Sodium Periodate (NaIO₄) | Reagent Grade | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | Prepared in-house |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).
-
Preparation of the Iodinating Mixture: Cool the sulfuric acid to 0-5 °C in an ice-water bath. To the cold, stirred sulfuric acid, slowly and portion-wise add sodium periodate (NaIO₄) (10.7 g, 50 mmol) followed by powdered iodine (I₂) (12.7 g, 50 mmol). Maintain the temperature below 10 °C during the addition. Stir the resulting dark purple mixture for 30 minutes at 0-5 °C to allow for the formation of the active iodinating species.
-
Addition of Substrate: To the prepared iodinating mixture, add 1,2-difluorobenzene (5.7 g, 50 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (100 mL) with vigorous stirring. The color of the mixture should change from dark purple to a pale yellow or colorless solution as the excess iodine is quenched.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as hexanes or ethanol/water to afford this compound as a crystalline solid.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,2-Difluorobenzene | 5.7 g (50 mmol) |
| Iodine (I₂) | 12.7 g (50 mmol) |
| Sodium Periodate (NaIO₄) | 10.7 g (50 mmol) |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Product | |
| Theoretical Yield | 18.3 g |
| Expected Yield | 70-85% |
| Appearance | White to off-white crystalline solid |
Synthetic Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic Workflow for this compound.
Conclusion
This technical guide has outlined a reliable and scalable method for the synthesis of this compound via direct electrophilic di-iodination of 1,2-difluorobenzene. The presented protocol, utilizing an iodine/sodium periodate system in concentrated sulfuric acid, provides a practical route to this valuable building block. The mechanistic insights and detailed experimental procedure are intended to empower researchers in their synthetic endeavors, facilitating the development of novel molecules with potential applications in drug discovery and materials science.
References
- 1. Buy 1,2-Difluoro-3,5-diiodobenzene [smolecule.com]
- 2. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 3. youtube.com [youtube.com]
- 4. idc-online.com [idc-online.com]
- 5. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
A Technical Guide to 1,2-Difluoro-4,5-diiodobenzene: Structure, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 1,2-difluoro-4,5-diiodobenzene, a versatile building block in modern organic synthesis. We will delve into its unique molecular structure, exploring the interplay of its substituents and the resulting electronic properties. This guide will further detail its synthesis, spectroscopic characterization, and reactivity, with a particular focus on its utility in the development of pharmaceuticals and advanced materials. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of this compound in their work.
Introduction: The Strategic Importance of Fluorinated and Iodinated Aromatics
The strategic incorporation of fluorine atoms and iodine atoms onto aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine, with its high electronegativity, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Conversely, the carbon-iodine bond, being the weakest among the carbon-halogen bonds, serves as a highly reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[2]
This compound presents a compelling molecular architecture that combines these features. The two electron-withdrawing fluorine atoms influence the electronic nature of the benzene ring, while the two iodine atoms provide dual sites for synthetic elaboration. This unique combination makes it a valuable precursor for constructing complex molecules with precisely controlled three-dimensional structures.
Molecular Structure and Electronic Properties
The molecular structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms and two adjacent iodine atoms on the opposite side. This arrangement leads to several key structural and electronic features.
Geometric Parameters and Solid-State Packing
A crucial aspect of the solid-state structure of polyhalogenated benzenes is the presence of halogen bonding.[5] This noncovalent interaction, where a halogen atom acts as an electrophilic "σ-hole" donor, plays a significant role in directing crystal packing and supramolecular assembly.[5][6] In this compound, the electron-withdrawing fluorine atoms are expected to enhance the σ-hole on the iodine atoms, making them potent halogen bond donors.[5] This can lead to predictable and robust intermolecular interactions, a valuable tool in crystal engineering.[7]
Diagram: Halogen Bonding Potential
Caption: Potential I···I halogen bonding interaction between two molecules of this compound.
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A single resonance in the aromatic region, appearing as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would be downfield due to the deshielding effects of the iodine and fluorine substituents. For comparison, the aromatic protons in 1,2-dibromo-4,5-difluorobenzene appear as a singlet.[8] |
| ¹³C NMR | Four distinct signals are expected for the carbon atoms of the benzene ring. The carbon atoms bonded to iodine will show a characteristic upfield shift, while those bonded to fluorine will exhibit large C-F coupling constants. |
| ¹⁹F NMR | A single resonance is expected, as the two fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aryl fluorides. For instance, the related 1,2-difluoro-4-nitrobenzene shows ¹⁹F NMR signals.[9] |
| Mass Spec. | The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |
Note: Specific spectral data should be acquired for each synthesized batch to confirm identity and purity.
Synthesis and Reactivity
Synthetic Protocols
The synthesis of polyhalogenated benzenes can be achieved through various methods, often involving electrophilic halogenation of appropriately substituted precursors. While a specific, detailed protocol for this compound was not found in the provided search results, a general approach can be outlined based on established procedures for similar compounds.[10][11]
One plausible route involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction to introduce the iodine atoms.[12] Alternatively, direct iodination of 1,2-difluorobenzene could be explored, although this may lead to a mixture of isomers requiring careful purification.
Experimental Workflow: Conceptual Synthesis
Caption: Conceptual workflow for the synthesis of this compound via direct iodination.
Reactivity in Cross-Coupling Reactions
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-I bonds are significantly more reactive than C-Br or C-Cl bonds, allowing for selective functionalization under milder conditions.[2][13]
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. This compound can be coupled with a variety of organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups at the 4 and 5 positions. The presence of two iodine atoms allows for sequential or double coupling, providing access to a wide range of derivatives.[14]
Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling with terminal alkynes. This is a valuable method for constructing rigid molecular scaffolds often found in functional materials and complex drug molecules.[2]
Heck Coupling: This reaction forms a new C-C bond between the aryl iodide and an alkene, offering a route to substituted styrenes and other vinylated aromatic compounds.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to substituted anilines which are prevalent in many pharmaceutical compounds.
The differential reactivity of the C-I bond compared to the C-F bond is a key advantage. The C-F bond is generally unreactive under typical palladium-catalyzed cross-coupling conditions, allowing it to be carried through the reaction sequence intact.[15][16]
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it an attractive starting material for various applications.
-
Medicinal Chemistry: The difluorobenzene moiety is a common motif in many bioactive molecules. The ability to introduce diverse substituents at the 4 and 5 positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The fluorine atoms can enhance metabolic stability and binding affinity, while the newly introduced groups can be tailored to interact with specific biological targets.[12]
-
Materials Science: The rigid and well-defined geometry that can be achieved through double cross-coupling reactions makes this compound a useful building block for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The resulting conjugated systems can exhibit interesting photophysical properties.[1] The propensity for halogen bonding can also be exploited to create self-assembling supramolecular materials.[7][17]
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. Based on data for similar compounds, it may cause skin and eye irritation.[18] Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, is recommended.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its molecular structure, characterized by the presence of both reactive iodine atoms and modulating fluorine atoms, provides a unique platform for the construction of complex and functional molecules. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the important role of fluorinated aromatics in pharmaceuticals and materials, ensures that this compound will continue to be a valuable tool for researchers and scientists in these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. researchgate.net [researchgate.net]
- 5. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. [PDF] Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies | Semantic Scholar [semanticscholar.org]
- 8. 1,2-Dibromo-4,5-difluorobenzene(64695-78-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]
- 12. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. I⋯N halogen bonding in 1 : 1 co-crystals formed between 1,4-diiodotetrafluorobenzene and the isomeric n-pyridinealdazines (n = 2, 3 and 4): assessment of supramolecular association and influence upon solid-state photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 1,2-Difluoro-4,5-diiodobenzene
Introduction: The Structural Significance of 1,2-Difluoro-4,5-diiodobenzene
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as pivotal building blocks. Their unique electronic properties and steric profiles allow for the fine-tuning of molecular interactions and reactivity. Among these, this compound is a compound of significant interest. The presence of four substituents on the benzene ring—two strongly electron-withdrawing fluorine atoms and two bulky, polarizable iodine atoms—creates a unique electronic and steric environment. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, offering a predictive framework for its identification and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic signatures of such complex molecules.
The precise characterization of this molecule is paramount for its application in synthetic chemistry, particularly in cross-coupling reactions where the iodine atoms can be readily substituted.[1] Understanding its spectroscopic data is the first step in ensuring its purity and confirming its structure before its use in further synthetic endeavors.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectrum
Due to the molecule's symmetry, the two protons are chemically equivalent, which would result in a single signal in the ¹H NMR spectrum. The electron-withdrawing nature of the fluorine and iodine atoms will deshield the protons, shifting their resonance downfield compared to benzene (δ 7.34 ppm).
-
Chemical Shift (δ): The chemical shift is expected to be in the range of δ 7.5-8.0 ppm. This prediction is based on the analysis of similar structures. For instance, the protons in 1,2-dibromo-4,5-difluorobenzene appear at δ 7.5 ppm.[2]
-
Multiplicity: The signal will appear as a triplet. This is due to coupling with the two adjacent fluorine atoms (ortho- and meta-coupling). The ortho-coupling (³JHF) is typically larger than the meta-coupling (⁴JHF).
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) | ~7.7 ppm |
| Multiplicity | Triplet (t) |
| Coupling Constants (J) | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show three distinct signals due to the molecule's symmetry: one for the carbon atoms bonded to fluorine, one for the carbon atoms bonded to iodine, and one for the carbon atoms bonded to hydrogen.
-
C-F Carbons: These carbons will appear at a significantly downfield chemical shift due to the strong electronegativity of fluorine and will be split into a doublet by the directly attached fluorine (¹JCF).
-
C-I Carbons: The iodine atoms will also influence the chemical shift of the carbons they are attached to. Due to the "heavy atom effect," the signal for these carbons might be broader.
-
C-H Carbons: These carbons will appear at a chemical shift typical for aromatic carbons and will be split by the attached proton and the neighboring fluorine atoms.
| Predicted ¹³C NMR Data | ||
| Carbon Atom | Predicted Chemical Shift (δ) | Predicted Multiplicity & Coupling (JCF) |
| C-F | ~150-160 ppm | Doublet (d), ¹JCF ≈ 240-260 Hz |
| C-I | ~90-100 ppm | Singlet (s) or broad singlet |
| C-H | ~120-130 ppm | Doublet of Doublets (dd) |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.[3][4] Given the symmetry of this compound, a single signal is expected for the two equivalent fluorine atoms.
-
Chemical Shift (δ): The chemical shift for aryl fluorides typically falls in the range of -100 to -140 ppm.[4]
-
Multiplicity: The signal will be a triplet, resulting from coupling to the two neighboring protons (ortho- and meta-coupling).
| Predicted ¹⁹F NMR Data | |
| Chemical Shift (δ) | ~-120 to -135 ppm |
| Multiplicity | Triplet (t) |
| Coupling Constants (J) | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[5]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.[6]
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe channel. Proton decoupling can be used to simplify the spectrum if necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Caption: General experimental workflow for NMR analysis.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.[7]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₆H₂F₂I₂ (403.83 g/mol ).
-
Fragmentation Pattern: The C-I bond is the weakest bond in the molecule and is expected to cleave readily. Key fragmentation pathways would likely involve the sequential loss of iodine atoms. The loss of fluorine is less probable.
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [C₆H₂F₂I₂]⁺ (M⁺) | 404 |
| [C₆H₂F₂I]⁺ | 277 |
| [C₆H₂F₂]⁺ | 112 |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Vibrational Spectroscopy (Infrared - IR): Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-F, and C-I bonds.
| Predicted Infrared (IR) Data | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 |
| Aromatic C=C Stretch | 1450-1600 |
| C-F Stretch | 1200-1300 |
| C-I Stretch | 500-600 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and measure in a liquid cell.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum (of the empty spectrometer or the pure solvent) and subtract it from the sample spectrum.
Electronic Spectroscopy (UV-Vis): Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the characteristic absorptions correspond to π → π* transitions.
Predicted UV-Vis Spectrum
The benzene ring exhibits characteristic absorption bands in the UV region. The presence of substituents will cause a bathochromic (red) shift of these bands.
| Predicted UV-Vis Data | |
| Transition | Predicted λmax (nm) |
| π → π* (E2-band) | ~220-240 |
| π → π* (B-band) | ~270-290 |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.
-
Baseline Correction: Use the pure solvent as a reference to obtain a baseline-corrected spectrum.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, IR, and UV-Vis spectra. By understanding these spectroscopic signatures, researchers can confidently identify and assess the purity of this important synthetic building block, thereby ensuring the integrity and success of their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,2-Dibromo-4,5-difluorobenzene(64695-78-9) 1H NMR spectrum [chemicalbook.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemguide.co.uk [chemguide.co.uk]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Diiodobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-diiodobenzene. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a superficial overview to explore the nuanced spectroscopic features of this molecule. We will dissect the theoretical underpinnings of its complex spin system, interpret experimental data with high precision, and outline a robust protocol for spectral acquisition. The causality behind the observed spectral patterns, rooted in molecular symmetry and spin-spin coupling phenomena, is elucidated to provide a field-proven understanding of this classic ortho-disubstituted aromatic system.
Introduction: The Structural Significance of 1,2-Diiodobenzene
1,2-Diiodobenzene is a key organoiodine compound, frequently employed as a precursor in organic synthesis, particularly in the formation of benzyne intermediates and in cross-coupling reactions.[1] Its rigid, planar structure and the presence of two heavy, electron-withdrawing iodine atoms create a unique electronic environment for the four aromatic protons. Accurate structural confirmation is paramount for its use in multi-step syntheses, and ¹H NMR spectroscopy serves as the primary tool for this verification. However, the spectrum is not trivial and presents an excellent case study in second-order spectral effects.
Theoretical Analysis: Predicting the ¹H NMR Spectrum
A priori analysis of molecular structure is critical for predicting the features of an NMR spectrum. This involves assessing chemical equivalence, magnetic equivalence, and the expected coupling interactions.
Molecular Symmetry and Proton Equivalence
1,2-Diiodobenzene possesses a C₂ axis of symmetry that bisects the C1-C2 and C4-C5 bonds. This symmetry element renders protons H3 and H6 chemically equivalent. Likewise, protons H4 and H5 are chemically equivalent. Therefore, we expect to see only two distinct signals in the ¹H NMR spectrum, with each signal integrating to two protons.
However, chemical equivalence does not guarantee magnetic equivalence. Magnetic equivalence requires that chemically equivalent nuclei couple equally to every other nucleus in the spin system.[2]
-
Proton H3 has an ortho relationship to H4 (³J coupling), a meta relationship to H5 (⁴J coupling), and a para relationship to H6 (⁵J coupling).
-
Proton H6 (chemically equivalent to H3) has an ortho relationship to H5, a meta relationship to H4, and a para relationship to H3.
Since the coupling of H3 to H4 (³J, ortho) is different from its coupling to H5 (⁴J, meta), nuclei H4 and H5 are not magnetically equivalent relative to H3. This non-equivalence is the defining feature of the spin system.
The AA'BB' Spin System
Due to the magnetic non-equivalence described above, the four protons of 1,2-diiodobenzene constitute an AA'BB' spin system .[3] This classification, using Pople notation, is reserved for systems where two pairs of chemically equivalent nuclei (A/A' and B/B') are not magnetically equivalent.[2][4]
Such systems produce complex, second-order spectra that cannot be interpreted by simple first-order (n+1) rules.[3][4] The appearance of the spectrum is highly dependent on the ratio of the chemical shift difference between the A and B nuclei (Δν) to their coupling constants (J). The result is typically two complex and often deceptively structured multiplets, rather than simple doublets or triplets.
Below is a diagram illustrating the proton labeling and the key coupling interactions that define the AA'BB' system in 1,2-diiodobenzene.
Caption: Molecular structure and proton coupling network for 1,2-diiodobenzene.
Experimental ¹H NMR Data and Interpretation
Analysis of experimental data confirms the theoretical AA'BB' model. The spectrum is characterized by two distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm).
Chemical Shifts (δ)
The protons are influenced by the inductive effect of the adjacent iodine atoms. Protons H3 and H6 (A, A'), being ortho to the iodine substituents, are more deshielded and resonate at a higher chemical shift (downfield) compared to the more shielded protons H4 and H5 (B, B').
Experimental data recorded in carbon tetrachloride (CCl₄) provides the following chemical shifts.[5]
-
δ(A, A') = 7.809 ppm: Attributed to H3 and H6.
-
δ(B, B') = 6.959 ppm: Attributed to H4 and H5.
Coupling Constants (J)
The complexity of the AA'BB' spectrum arises from the interplay of several coupling constants. For aromatic systems, the magnitude of the coupling constant is characteristic of the proton relationship: ³J (ortho) > ⁴J (meta) > ⁵J (para).[6]
Detailed analysis of the 1,2-diiodobenzene spectrum in CCl₄ yields the following coupling constants[5]:
-
J(A,B) / J(A',B') = 8.02 Hz: The large ortho coupling between adjacent protons (H3-H4 and H5-H6).
-
J(B,B') = 7.31 Hz: The ortho coupling between the central protons (H4-H5).
-
J(A,B') / J(A',B) = 1.49 Hz: The smaller meta coupling (H3-H5 and H4-H6).
-
J(A,A') = 0.30 Hz: The very small para coupling (H3-H6), which is often not resolved.
Data Summary
The key spectral parameters for 1,2-diiodobenzene are summarized in the table below.
| Proton Group | Pople Notation | Chemical Shift (δ) in CCl₄ | Coupling Constants (J) in Hz |
| H3, H6 | A, A' | 7.809 ppm | J(A,A') = 0.30 (para)J(A,B) = 8.02 (ortho)J(A,B') = 1.49 (meta) |
| H4, H5 | B, B' | 6.959 ppm | J(B,B') = 7.31 (ortho)J(A,B) = 8.02 (ortho)J(A',B) = 1.49 (meta) |
Data sourced from ChemicalBook, citing Castellano, S. & Kostelnik, R. (1967).[5]
Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, high-resolution ¹H NMR spectrum is essential for observing the fine structure of the complex multiplets. The following protocol is a self-validating system for achieving this.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 1,2-diiodobenzene.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Add approximately 0.6-0.7 mL to a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: This protocol is suitable for NMR spectrometers operating at 300 MHz or higher. Higher field strengths will increase spectral dispersion and simplify analysis.
-
Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step to achieve sharp lines and resolve small coupling constants.
-
Parameter Optimization:
-
Pulse Angle: Use a 30° or 45° flip angle to allow for a shorter relaxation delay.
-
Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Number of Scans (ns): Acquire at least 8 or 16 scans to improve the signal-to-noise ratio.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the two multiplet regions. The integrals should be in a 1:1 (or 2H:2H) ratio.
The logical workflow for this entire process, from sample to final analysis, is depicted below.
Caption: Standard workflow for NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of 1,2-diiodobenzene serves as a quintessential example of a second-order AA'BB' spin system. Its apparent complexity is a direct and predictable consequence of the molecule's C₂ symmetry, which results in two pairs of chemically equivalent but magnetically non-equivalent protons. The spectrum is characterized by two intricate multiplets, centered around 7.8 ppm and 7.0 ppm in a non-polar solvent, whose fine structure is governed by a network of ortho, meta, and para coupling constants. A thorough understanding of these principles, combined with a meticulous experimental approach, allows for the confident and accurate structural elucidation of this important synthetic building block.
References
An In-Depth Technical Guide to the Crystal Structure of 1,2-Difluoro-4,5-diiodobenzene Derivatives
Abstract
The strategic placement of halogen atoms on aromatic scaffolds provides a powerful tool for crystal engineering, enabling the design of supramolecular assemblies with tailored properties. This guide delves into the intricate world of 1,2-difluoro-4,5-diiodobenzene and its derivatives, molecules of significant interest to researchers in medicinal chemistry and materials science. We will explore the fundamental principles governing their crystal packing, with a particular focus on the role of halogen bonding. This document provides not only a theoretical framework but also practical, field-proven methodologies for the synthesis and crystallographic analysis of these compounds, offering a comprehensive resource for professionals dedicated to the rational design of crystalline materials.
Introduction: The Significance of Halogen Bonding in Crystal Engineering
Supramolecular chemistry, the study of systems involving assemblies of molecules, relies on a deep understanding of non-covalent interactions.[1] Among these, the halogen bond has emerged as a robust and highly directional interaction crucial for the rational design of crystal structures.[2] The halogen bond occurs when an electrophilic region, known as a σ-hole, on a halogen atom in one molecule interacts with a nucleophilic region (like a lone pair on a nitrogen or oxygen atom) in an adjacent molecule.[3]
The this compound scaffold is an exemplary halogen bond donor. The presence of electron-withdrawing fluorine atoms enhances the electrophilic character of the iodine atoms, making them potent directors of crystal packing.[3][4] This predictable and strong interaction allows for the construction of complex, ordered solid-state architectures. Understanding and harnessing the crystal structure of these derivatives is paramount for applications ranging from the development of new pharmaceutical cocrystals with improved bioavailability to the creation of advanced organic materials with unique electronic properties.[5]
The Archetypal Structure: Key Intermolecular Interactions
While a specific, publicly available crystal structure for the parent this compound is not readily found, its packing motifs can be reliably inferred from closely related and extensively studied analogues like 1,2,4,5-tetraiodobenzene and various diiodobenzene derivatives.[6][7] The crystal packing in these systems is typically dominated by a network of intermolecular interactions.
The primary organizing force is the halogen bond . Specifically, two principal types of iodine-involved interactions are anticipated:
-
C−I···I Interactions (Type II): This is a halogen bond where the iodine atom of one molecule interacts with the iodine atom of a neighboring molecule. These interactions are highly directional and play a crucial role in linking molecules into chains or sheets.[2][8] For instance, in related diiodo compounds, I···I distances have been observed around 3.75 to 3.87 Å, which is shorter than the sum of their van der Waals radii, indicating a significant attractive interaction.[2][8]
-
C−I···X Interactions (where X is a Halogen Bond Acceptor): When co-crystallized with other molecules (derivatives with functional groups like pyridines, amides, or ethers), the iodine atoms will form strong halogen bonds with nitrogen or oxygen atoms.[1]
Beyond halogen bonding, other weaker interactions collectively contribute to the stability of the crystal lattice, including:
-
π–π Stacking: The aromatic rings can stack on top of each other, contributing to the overall cohesive energy of the crystal.
-
C−H···F and C−H···I Hydrogen Bonds: Weak hydrogen bonds involving the aromatic hydrogens and the halogen atoms of neighboring molecules further stabilize the three-dimensional structure.[8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Supramolecular amplification of amyloid self-assembly by iodination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Employing fluorine for supramolecular control in self-assembled and self-organised molecular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Value of Fluorinated Biaryls
An Application Guide to Suzuki-Miyaura Coupling Reactions with Difluoro-diiodobenzene
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorination can enhance metabolic stability, improve binding affinity, and alter electronic characteristics, making it a highly sought-after modification.[1] Fluorinated biaryl motifs, in particular, are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)-C(sp²) bonds.[3][4][5] This guide focuses on the application of this powerful reaction to difluoro-diiodobenzene isomers, which serve as valuable, albeit challenging, building blocks for complex, symmetrically and asymmetrically substituted fluorinated molecules. The high reactivity of the carbon-iodine bond presents unique opportunities and challenges, particularly concerning the control of selectivity between mono- and di-functionalization.
This document provides researchers, scientists, and drug development professionals with a detailed examination of the mechanistic principles, key optimization parameters, and field-proven protocols for successfully employing difluoro-diiodobenzene in Suzuki-Miyaura coupling reactions.
Part 1: Mechanistic Foundations of the Suzuki-Miyaura Coupling
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing any cross-coupling reaction. The Suzuki-Miyaura coupling proceeds through a well-established, three-stage catalytic cycle involving a palladium(0) species.[4][5][6]
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the difluoro-diiodobenzene. This is typically the rate-determining step and forms a Pd(II) intermediate. The high reactivity of aryl iodides ensures this step is generally facile.
-
Transmetalation : In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This activated species then transfers its organic group to the Pd(II) complex, displacing the iodide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the expulsion of the newly formed biaryl product from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Part 2: The Critical Challenge of Selectivity with Dihaloarenes
When using a dihaloarene substrate like difluoro-diiodobenzene, the primary challenge is controlling the reaction to yield either the mono- or di-coupled product selectively. Unlike mixed dihaloarenes (e.g., bromo-iodoarenes), where selectivity can be driven by the differential reactivity of the C-X bonds, di-iodoarenes possess two equally reactive sites.
Research has shown that diiodobenzenes have a strong intrinsic preference for exhaustive, double coupling.[7][8] Even when using a large excess of the diiodo-substrate relative to the boronic acid, significant amounts of the di-coupled product are often formed.[7] This phenomenon is attributed to the kinetics of the reaction; after the first coupling, the mono-arylated product is formed in close proximity to the regenerated Pd(0) catalyst. A second oxidative addition can occur faster than the diffusion of the mono-coupled product away from the catalyst.[9]
However, achieving selectivity is possible through careful manipulation of several key parameters:
| Parameter | Strategy for Mono-Coupling | Strategy for Di-Coupling | Rationale |
| Stoichiometry | Use a significant excess of difluoro-diiodobenzene (e.g., 3-10 equivalents). | Use a slight excess of boronic acid (e.g., 2.1-2.5 equivalents). | Le Châtelier's principle. An excess of the diiodo-reagent statistically favors the mono-coupling event. |
| Reaction Time | Monitor carefully and stop the reaction at peak mono-product concentration. | Allow the reaction to run to completion (typically 12-24 hours). | The mono-coupled product is an intermediate en route to the di-coupled product. Shorter times can isolate it. |
| Temperature | Use lower temperatures (e.g., room temperature to 60 °C). | Use higher temperatures (e.g., 80-110 °C) to drive the reaction to completion. | Lowering the thermal energy can slow the second oxidative addition relative to product diffusion. |
| Catalyst Loading | Use lower catalyst loadings (e.g., 0.5-1 mol%). | Standard catalyst loadings (e.g., 2-5 mol%) are effective. | Reducing the catalyst concentration can disfavor the second coupling event. |
| Ligand Choice | Less bulky ligands may favor mono-coupling. | Bulky, electron-rich phosphine ligands (e.g., Buchwald-type) or NHCs often promote exhaustive functionalization.[10][11] | Bulky ligands can stabilize the catalyst but may also promote the second oxidative addition over product release.[10][11] |
Part 3: Experimental Protocols
The following protocols provide a robust starting point for performing Suzuki-Miyaura couplings with difluoro-diiodobenzene. Researchers should consider these as general guidelines and may need to optimize conditions for their specific substrate combinations.
Caption: General experimental workflow for Suzuki coupling.
Protocol 1: Exhaustive Double Suzuki-Miyaura Coupling
Objective: To synthesize a symmetrically substituted 1,X-diaryl-Y,Z-difluorobenzene.
Materials:
| Reagent/Material | Example Quantity | Molar Equiv. |
| Difluoro-diiodobenzene Isomer | 1.0 mmol, 364 mg | 1.0 |
| Arylboronic Acid | 2.2 mmol | 2.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol, 58 mg | 0.05 |
| Base (e.g., K₂CO₃) | 4.0 mmol, 552 mg | 4.0 |
| Solvent System (e.g., Toluene/Ethanol/H₂O, 4:1:1) | 12 mL | - |
| Inert Gas (Argon or Nitrogen) | - | - |
| Standard Glassware | - | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the difluoro-diiodobenzene (1.0 equiv.), the arylboronic acid (2.2 equiv.), and the base (4.0 equiv.).[12][13]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system. Allow the inert gas to bubble through the solution for 15-20 minutes for thorough deoxygenation. Finally, add the palladium catalyst to the stirring mixture.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure di-aryl product.
Protocol 2: Selective Mono-Suzuki-Miyaura Coupling
Objective: To synthesize a mono-arylated difluoro-iodobenzene intermediate.
Materials:
| Reagent/Material | Example Quantity | Molar Equiv. |
| Difluoro-diiodobenzene Isomer | 3.0 mmol, 1.09 g | 3.0 |
| Arylboronic Acid | 1.0 mmol | 1.0 |
| Palladium Catalyst (e.g., PdCl₂(dppf)) | 0.03 mmol, 22 mg | 0.03 |
| Base (e.g., K₃PO₄) | 2.0 mmol, 424 mg | 2.0 |
| Anhydrous Solvent (e.g., Dioxane) | 10 mL | - |
| Inert Gas (Argon or Nitrogen) | - | - |
| Standard Glassware | - | - |
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the difluoro-diiodobenzene (3.0 equiv.), arylboronic acid (1.0 equiv.), base (2.0 equiv.), and palladium catalyst to an oven-dried Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction to a lower temperature (e.g., 50-60 °C) with vigorous stirring. The use of milder conditions is crucial to suppress the second coupling.
-
Monitoring: This step is critical. Monitor the reaction frequently (e.g., every 30-60 minutes) by GC-MS or LC-MS. The goal is to quench the reaction when the concentration of the desired mono-coupled product is at its maximum and before significant formation of the di-coupled byproduct occurs.
-
Work-up: Once the optimal reaction point is reached, cool the mixture rapidly in an ice bath. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purification will require careful column chromatography to separate the desired mono-coupled product from unreacted starting material and the di-coupled byproduct.
Part 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | Inactive catalyst; Insufficiently degassed system; Poor quality reagents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents. Use freshly purified reagents. |
| Low Yield / Stalled Reaction | Catalyst decomposition; Inappropriate base or solvent. | Try a different ligand (e.g., switch from a phosphine to an NHC-based system). Screen different bases (K₃PO₄, Cs₂CO₃ are often effective for challenging couplings). |
| Protodeboronation of Boronic Acid | Excess water; High temperature; Prolonged reaction time; Base is too strong. | Use anhydrous solvents or minimize water content. Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Consider using a more stable boronate ester or potassium trifluoroborate salt.[14][15] |
| Poor Selectivity (Mono-Coupling) | Reaction time too long; Temperature too high; Stoichiometry not optimal. | Re-run the reaction with stricter monitoring to find the optimal quench time. Lower the reaction temperature. Increase the excess of difluoro-diiodobenzene. |
Conclusion
The Suzuki-Miyaura coupling of difluoro-diiodobenzene is a potent strategy for accessing valuable fluorinated biaryl structures. While these substrates exhibit a strong tendency towards exhaustive di-substitution, a controlled and selective mono-arylation can be achieved through the careful manipulation of reaction stoichiometry, temperature, and time. A firm grasp of the underlying mechanism and a systematic approach to optimization are key to mastering this transformation. The protocols and insights provided herein serve as a comprehensive foundation for researchers to successfully incorporate these versatile building blocks into their synthetic programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Strategic Advantage of 1,2-Difluoro-4,5-diiodobenzene in the Design of Advanced Liquid Crystals
Introduction: The Critical Role of Fluorination in Liquid Crystal Engineering
In the pursuit of advanced liquid crystalline materials for next-generation displays and photonic devices, the strategic incorporation of fluorine atoms into the molecular architecture has emerged as a paramount design principle. The unique electronic and steric properties of fluorine significantly influence the mesomorphic behavior, dielectric anisotropy, viscosity, and thermal stability of liquid crystals.[1][2] 1,2-Difluoro-4,5-diiodobenzene stands out as a highly versatile and powerful building block for the synthesis of sophisticated liquid crystal molecules. Its symmetrically substituted core, featuring two adjacent fluorine atoms and two reactive iodine sites, offers a unique platform for the programmed synthesis of complex, high-performance liquid crystalline materials. The presence of the difluoro substitution pattern is particularly advantageous for creating materials with high negative dielectric anisotropy, a key requirement for advanced display modes like fringe-field switching (FFS).[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a foundational component in the synthesis of novel liquid crystals. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis and characterization of these advanced materials.
Core Properties of this compound: A Foundation for Design
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in liquid crystal synthesis.
| Property | Value | Significance in Liquid Crystal Synthesis |
| Molecular Formula | C₆H₂F₂I₂ | Provides a rigid aromatic core with four substitution points. |
| Molecular Weight | 389.89 g/mol | A key parameter for reaction stoichiometry calculations. |
| Appearance | Off-white to yellow crystalline solid | Physical state at standard conditions. |
| Melting Point | 78-82 °C | Important for determining appropriate reaction and purification conditions. |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF) | Dictates the choice of solvents for chemical reactions and purification. |
| Reactivity | Two reactive C-I bonds of differing reactivity | Allows for selective and sequential functionalization via cross-coupling reactions. |
The two carbon-iodine bonds in this compound exhibit differential reactivity, a feature that can be exploited for the stepwise and controlled synthesis of unsymmetrical liquid crystal molecules. This selective reactivity is a cornerstone of its utility as a building block.
Synthetic Strategies: Harnessing Cross-Coupling Reactions
The construction of liquid crystal molecules from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The Sonogashira, Suzuki, and Stille couplings are the most powerful and versatile methods for forming the carbon-carbon bonds that constitute the rigid core of calamitic (rod-like) liquid crystals.
The Power of Sequential Functionalization
A key advantage of the diiodo substitution is the ability to perform sequential cross-coupling reactions. This allows for the introduction of different molecular fragments at the 4- and 5-positions, leading to the synthesis of complex and highly tailored liquid crystal architectures. The general workflow for this approach is visualized below.
Caption: Sequential functionalization of this compound.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of liquid crystal precursors and final products using this compound. These protocols are intended as a robust starting point for researchers, who may need to optimize conditions based on their specific substrates and desired outcomes.
Protocol 1: Mono-Sonogashira Coupling of this compound
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of tolane-based liquid crystals, which are known for their high birefringence.[3] This protocol details the selective mono-coupling of a terminal alkyne to this compound.
Reaction Scheme:
Caption: Mono-Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., 4-pentylphenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous and degassed THF, followed by anhydrous and degassed triethylamine. Stir the mixture at room temperature to dissolve the solids.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the mono-alkynylated product.
Protocol 2: Sequential Suzuki Coupling of the Mono-alkynylated Intermediate
The Suzuki-Miyaura coupling is a highly efficient method for forming C(sp²)-C(sp²) bonds. This protocol describes the coupling of an arylboronic acid to the mono-alkynylated intermediate synthesized in Protocol 1.
Reaction Scheme:
Caption: Sequential Suzuki coupling reaction.
Materials:
-
Mono-alkynylated intermediate from Protocol 1
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene, degassed
-
Deionized water, degassed
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the mono-alkynylated intermediate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer and wash with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel to yield the final unsymmetrical tolane liquid crystal.
Protocol 3: One-Pot Sequential Sonogashira/Stille Coupling
The Stille coupling offers an alternative to the Suzuki coupling for the formation of C(sp²)-C(sp²) bonds and is often compatible with a wider range of functional groups.[4] This protocol outlines a one-pot procedure for the synthesis of an unsymmetrical liquid crystal core.
Workflow Diagram:
Caption: One-pot Sonogashira/Stille coupling workflow.
Procedure:
-
Perform the mono-Sonogashira coupling as described in Protocol 1.
-
Upon completion of the first reaction (as determined by TLC), add the organostannane reagent (e.g., 4-methoxyphenyltributyltin, 1.2 eq) and the Stille catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) directly to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of the Final Liquid Crystalline Materials
The synthesized liquid crystals must be thoroughly characterized to determine their mesomorphic properties and suitability for specific applications.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | 1H, 13C, and 19F NMR spectra should confirm the molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The molecular ion peak should correspond to the calculated molecular weight. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies.[1][5] | Endothermic and exothermic peaks on heating and cooling scans will indicate phase transitions (e.g., crystal to nematic, nematic to isotropic).[5] |
| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases by observing their characteristic textures.[1][3] | Nematic phases will typically show schlieren or marbled textures, while smectic phases will exhibit focal conic or fan-like textures.[3] |
| Dielectric Spectroscopy | Measurement of dielectric anisotropy (Δε). | The difluoro substitution is expected to induce a negative dielectric anisotropy. |
| Birefringence Measurement | Quantification of the difference in refractive indices for light polarized parallel and perpendicular to the director. | Tolane-based liquid crystals are expected to exhibit high birefringence.[3] |
Conclusion: A Versatile Platform for Innovation
This compound provides a powerful and versatile platform for the rational design and synthesis of advanced liquid crystalline materials. Its unique substitution pattern allows for the strategic incorporation of fluorine atoms to tune key physical properties and enables the construction of complex molecular architectures through selective and sequential cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of this building block in creating the next generation of liquid crystals for a wide range of technological applications.
References
The Strategic Utility of 1,2-Difluoro-4,5-diiodobenzene in Advanced Organic Synthesis
Introduction: A Uniquely Functionalized Building Block
In the landscape of modern organic synthesis, the strategic placement of functional groups on an aromatic core is paramount for the construction of complex, high-performance molecules. Among the plethora of available building blocks, 1,2-difluoro-4,5-diiodobenzene stands out as a uniquely versatile precursor. Its molecular architecture, characterized by vicinal fluorine atoms and two reactive iodine moieties, offers a powerful platform for the synthesis of a diverse array of organic materials, ranging from conjugated polymers and liquid crystals to shape-persistent macrocycles.
The ortho-difluoro substitution pattern is not merely a passive spectator in chemical transformations. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the benzene ring, impacting reactivity and imparting desirable characteristics to the final products, such as enhanced thermal stability and distinct electronic behavior. Furthermore, the presence of two iodine atoms at the 4- and 5-positions provides orthogonal synthetic handles for sequential and site-selective cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. This application note will delve into the key applications of this compound, providing detailed protocols and insights into its synthetic utility.
Core Applications and Synthetic Strategies
The primary applications of this compound stem from its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the programmed assembly of complex molecular architectures.
Synthesis of Conjugated Polymers
The diiodo functionality of this compound makes it an ideal monomer for polycondensation reactions. The resulting fluorinated conjugated polymers are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), owing to their tunable electronic properties and enhanced stability.
Conceptual Workflow for Polymer Synthesis:
Figure 1: Conceptual workflow for the synthesis of fluorinated conjugated polymers.
Protocol: Synthesis of a Fluorinated Poly(p-phenyleneethynylene) (PPE) via Sonogashira Polycondensation
This protocol describes a general procedure for the Sonogashira polycondensation of this compound with a terminal diyne.
Materials:
-
This compound
-
1,4-Diethynyl-2,5-dialkoxybenzene (or other suitable terminal diyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 1,4-diethynyl-2,5-dialkoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine (5:1 v/v) via syringe. The reaction mixture should be a suspension.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 65-70 °C with vigorous stirring.
-
Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) by taking aliquots at regular intervals. The reaction is typically complete within 24-48 hours, as indicated by the stabilization of the molecular weight.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with methanol and acetone to remove oligomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane, chloroform) to remove low molecular weight fractions.
-
Dry the purified polymer under vacuum to yield the final product.
Data Presentation:
| Property | Expected Value |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) |
| Molecular Weight (Mn) | 10 - 50 kDa (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Absorption Max (λmax) | 400 - 500 nm (in solution) |
| Emission Max (λem) | 450 - 550 nm (in solution) |
Synthesis of Discotic Liquid Crystals
The rigid, planar core of this compound, when appropriately functionalized, can serve as a central scaffold for the synthesis of discotic liquid crystals. These materials are of interest for their self-assembly into columnar structures, which exhibit one-dimensional charge transport properties. A common strategy involves a four-fold Suzuki coupling to attach flexible peripheral chains.
Protocol: Synthesis of a Tetra-substituted Benzene Core for Discotic Liquid Crystals via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. A similar approach with a tetra-iodinated benzene derivative has been reported for the synthesis of discotic liquid crystals.[1]
Materials:
-
This compound
-
3,4-Dialkoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the 3,4-dialkoxyphenylboronic acid (2.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add an aqueous solution of K₂CO₃ (2 M, 4.0 eq).
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetra-substituted product.
Synthesis of Shape-Persistent Macrocycles
The di-functional nature of this compound also lends itself to the construction of shape-persistent macrocycles through iterative cross-coupling and cyclization strategies. These macrocycles have defined cavities and are of interest in host-guest chemistry and as components of molecular machines.
Logical Relationship for Macrocycle Synthesis:
Figure 2: Logical relationship for the synthesis of shape-persistent macrocycles.
Protocol: General Strategy for Macrocycle Synthesis
A common approach involves a stepwise synthesis of a linear precursor followed by an intramolecular cyclization under high-dilution conditions to favor the cyclic product over intermolecular polymerization.
Step A: Synthesis of a Linear Precursor
-
Perform a mono-Sonogashira or mono-Suzuki coupling on this compound with a protected bifunctional linker.
-
Deprotect the other end of the linker.
-
Couple the deprotected end with another molecule of mono-functionalized this compound to create a linear oligomer with reactive iodine and, for instance, a terminal alkyne at opposite ends.
Step B: Intramolecular Cyclization
-
Slowly add a solution of the linear precursor in a suitable solvent (e.g., THF/triethylamine) via a syringe pump to a large volume of the same solvent containing the Sonogashira or Suzuki catalyst system at an elevated temperature.
-
The high dilution conditions (typically in the millimolar concentration range) favor the intramolecular reaction.
-
After the addition is complete, continue stirring at the elevated temperature for several hours to ensure complete cyclization.
-
Work-up and purify the macrocycle using column chromatography and/or recrystallization.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of vicinal fluorine atoms and two reactive iodine sites allows for the construction of a wide range of functional organic materials with tailored properties. The protocols outlined in this application note provide a starting point for researchers to explore the rich chemistry of this compound. Future applications are likely to expand into the synthesis of novel organic semiconductors, components for supramolecular chemistry, and advanced materials for a variety of technological applications. The continued development of more efficient and selective cross-coupling methodologies will further enhance the utility of this and related fluorinated building blocks.
References
"1,2-Difluoro-4,5-diiodobenzene in the synthesis of complex molecules"
An In-Depth Guide to the Synthetic Applications of 1,2-Difluoro-4,5-diiodobenzene in Complex Molecule Construction
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into complex organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence molecular conformation, metabolic stability, lipophilicity, and binding affinity.[1] this compound has emerged as a uniquely versatile building block, offering a rigid scaffold with four distinct functionalization points. The vicinal fluorine atoms modulate the electronic character of the benzene ring, while the two iodine atoms provide reactive handles for sophisticated cross-coupling reactions. This guide provides an in-depth exploration of its application in constructing high-value, complex molecules, complete with detailed protocols and mechanistic insights.
Unique Physicochemical and Reactive Profile
This compound is a crystalline solid whose utility is dictated by the interplay of its substituents. The two ortho-difluoro groups are strongly electron-withdrawing, which acidifies the ring protons and, more importantly, activates the C-I bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions. The two iodine atoms are ideal leaving groups for a variety of such reactions, including Suzuki, Sonogashira, and Heck couplings, allowing for the sequential or simultaneous introduction of new carbon-carbon or carbon-heteroatom bonds.
| Property | Value | Reference |
| CAS Number | 64248-58-4 | [PubChem][2] |
| Molecular Formula | C₆H₂F₂I₂ | [PubChem][2] |
| Molecular Weight | 389.89 g/mol | [PubChem][2] |
| Appearance | White to off-white crystalline powder | |
| IUPAC Name | This compound | [PubChem][2] |
| SMILES | C1=C(C(=C(C=C1I)I)F)F | [PubChem][2] |
Safety Profile: This compound is classified as a skin and serious eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
Application I: Architectures for Advanced Liquid Crystals
The development of novel liquid crystals (LCs) is driven by the need for materials with specific dielectric and optical properties for display technologies. The introduction of lateral fluorine substituents is a proven strategy to modulate these properties.[3][4] The rigid core of this compound, combined with the strong dipole moment of the C-F bonds, makes it an excellent precursor for LCs, particularly those requiring negative dielectric anisotropy.[3]
Causality Behind Experimental Choices: The synthesis of LC molecules requires the construction of elongated, rigid structures. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose due to their functional group tolerance and high efficiency. A double Sonogashira coupling, for example, can be used to append long alkyl- or alkoxy-substituted phenylacetylene units to the central core, thereby creating the necessary rod-like molecular shape.[5][6]
Synthetic Workflow for Liquid Crystal Precursors
Caption: Workflow for synthesizing a liquid crystal core.
Protocol 1: Synthesis of 1,2-Difluoro-4,5-bis((4-methylphenyl)ethynyl)benzene
This protocol details a double Sonogashira coupling reaction, a cornerstone method for C(sp²)-C(sp) bond formation.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Ethynyltoluene (2.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Anhydrous Toluene
-
Anhydrous Triethylamine (Et₃N) (3.0 eq)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 10 minutes, then backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by anhydrous triethylamine (3.0 eq).
-
Substrate Addition: Add 4-ethynyltoluene (2.2 eq) to the mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diiodobenzene is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.
Application II: Building Blocks for Organic Electronics
Fluorinated aromatic compounds are indispensable in the field of organic electronics. The electron-withdrawing nature of fluorine atoms lowers the HOMO and LUMO energy levels of the molecule, which can improve air stability and charge injection/transport properties in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[7][8] this compound serves as a planar, electron-deficient core that can be extended into highly conjugated systems.[9]
Mechanistic Rationale: The Sonogashira coupling is particularly powerful in this context. It proceeds via a catalytic cycle involving both palladium and copper.[5] The palladium(0) species undergoes oxidative addition into the C-I bond. Simultaneously, the copper(I) species reacts with the terminal alkyne to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active palladium(0) catalyst.[5]
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Application III: Synthesis of Fluorine-Containing Heterocycles
Fluorinated heterocycles are prevalent in modern pharmaceuticals and agrochemicals, often exhibiting enhanced efficacy and metabolic stability.[10][11][12] While this compound itself is not primed for direct cyclization, it serves as an excellent scaffold to introduce functionalities that can subsequently undergo cyclization. For example, after coupling reactions, the newly introduced groups can participate in intramolecular reactions to form complex heterocyclic systems.
A related compound, 4,5-difluoro-1,2-dinitrobenzene, readily undergoes sequential nucleophilic aromatic substitution (SₙAr) reactions to form cyclic structures like phenoxazines and phenothiazines.[13] While the iodo groups are not susceptible to SₙAr, they can be replaced via coupling reactions with groups that can then direct or participate in heterocycle formation.
Conceptual Workflow for Heterocycle Synthesis
Caption: A general strategy for complex heterocycle synthesis.
Protocol 2: General Protocol for Double Suzuki Coupling
This protocol provides a template for introducing aryl or heteroaryl groups, which can be precursors for subsequent cyclization reactions.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (4.0 eq)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (2.5 eq) in the toluene/ethanol solvent mixture.
-
Degassing: Bubble argon gas through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add the aqueous sodium carbonate solution, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) under an argon atmosphere.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, separate the organic layer. Wash with water and brine.
-
Purification: Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by recrystallization or column chromatography to obtain the 1,2-difluoro-4,5-diarylbenzene product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, high-value molecules. Its unique substitution pattern allows for the precise construction of fluorinated liquid crystals, organic electronic materials, and precursors to complex heterocycles. The protocols outlined herein provide a robust starting point for researchers, scientists, and drug development professionals to harness the synthetic potential of this remarkable compound. Mastery of palladium-catalyzed cross-coupling reactions is key to unlocking its full capabilities, enabling the rational design and creation of next-generation functional molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Naphthodithiophenes: emerging building blocks for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. mdpi.com [mdpi.com]
- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Halogen Bonding with Diiodobenzenes
Introduction: The Directional Nature of Halogen Bonds and the Utility of Diiodobenzenes
The halogen bond is a highly directional, non-covalent interaction that has garnered significant interest across various scientific disciplines, including drug design, materials science, and supramolecular chemistry.[1][2][3] This interaction occurs between an electrophilic region on a halogen atom, known as the σ-hole, and a Lewis base.[4] The strength and directionality of the halogen bond can be finely tuned by modifying the halogen atom (I > Br > Cl > F) and by introducing electron-withdrawing groups on the halogen-bearing molecule.[5][6]
Diiodobenzenes, particularly those substituted with electron-withdrawing fluorine atoms (e.g., 1,4-diiodotetrafluorobenzene), serve as excellent halogen bond donors.[3][6][7] The two iodine atoms provide distinct sites for halogen bonding, allowing for the construction of complex supramolecular assemblies and offering a robust system for fundamental studies of these interactions.[6][8] This guide provides detailed experimental protocols for researchers, scientists, and drug development professionals to investigate halogen bonding with diiodobenzenes using a multi-faceted approach, integrating solid-state analysis, solution-phase characterization, and computational modeling.
I. Solid-State Characterization: X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is the gold standard for unequivocally identifying and characterizing halogen bonds in the solid state.[1][2][9] It provides precise information on bond lengths, angles, and the overall packing of molecules in a crystal lattice, offering definitive proof of a halogen bond's existence and geometry.[10][11]
Causality in Experimental Design:
The formation of high-quality co-crystals is the most critical and often challenging step in XRD analysis.[11] The choice of solvent and crystallization technique is paramount, as it directly influences the nucleation and growth of crystals suitable for diffraction. Slow evaporation is a common and effective method as it allows for the gradual increase in concentration necessary for ordered crystal formation.[7][12][13] The stoichiometry of the diiodobenzene (halogen bond donor) and the Lewis base (halogen bond acceptor) in the crystallization solution is also a key variable that can influence the final crystal packing and the nature of the observed halogen bonds.[12]
Experimental Workflow: Co-crystallization and X-ray Diffraction
References
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. Experimental and Theoretical Approaches for Characterizing Halogen Bonding [sid.ir]
- 3. Probing halogen bonds using novel NMR methods | Faculty of Science [uottawa.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cocrystal Assembled by Pyrene Derivative and 1,4-Diiodotetrafluorobenzene via a C=O···I Halogen Bond [mdpi.com]
- 8. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gauging the Strength of the Molecular Halogen Bond via Experimental Electron Density and Spectroscopy† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes - figshare - Figshare [figshare.com]
- 13. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
"photochemical fluorodediazoniation to generate 1,2-difluorobenzene"
Application Note & Protocol
Title: Advanced Synthesis of 1,2-Difluorobenzene via Continuous Flow Photochemical Fluorodediazoniation
Abstract: The synthesis of 1,2-difluorobenzene, a critical building block in pharmaceuticals and agrochemicals, has traditionally been approached via the thermal Balz-Schiemann reaction. This method, however, is encumbered by significant safety risks associated with the isolation and high-temperature decomposition of unstable diazonium salts.[1] This guide details a superior, photochemically-driven protocol for the fluorodediazoniation of 2-fluoroaniline. By leveraging the principles of continuous flow chemistry and state-of-the-art light-emitting diode (LED) technology, this method offers a safer, more efficient, and highly selective route to 1,2-difluorobenzene. Key advantages include significantly reduced reaction times (from hours to minutes), elimination of hazardous intermediate isolation, and a cleaner reaction profile, achieving high product selectivity (≥95%) at full conversion.[2][3][4][5][6]
Mechanistic Framework and Theoretical Background
The Balz-Schiemann Reaction: A Photochemical Paradigm Shift
The Balz-Schiemann reaction is a cornerstone transformation for introducing fluorine into aromatic systems.[7][8] The classical pathway involves two discrete steps:
-
Diazotization: An aromatic primary amine is converted into a diazonium salt using a diazotizing agent (e.g., sodium nitrite) in the presence of a fluoride source like tetrafluoroboric acid (HBF₄) or, in this case, a pyridine-hydrogen fluoride complex (HF/pyridine).
-
Dediazoniation: The resulting diazonium salt is decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride.
The traditional thermal decomposition requires high temperatures, which can lead to side reactions and poses a significant safety hazard due to the potentially explosive nature of dry diazonium salts.[1][8]
The photochemical approach circumvents these limitations by using light energy (typically UV-A) to induce the dediazoniation under mild conditions.[9][10] The mechanism proceeds via a heterolytic cleavage of the C-N bond of the diazonium salt upon photoexcitation, generating a highly reactive aryl cation intermediate.[8][9][11] This electrophilic species is then immediately trapped by a fluoride ion from the counter-anion or the HF/pyridine reagent to form the desired aryl fluoride.
Figure 1: Simplified reaction mechanism for photochemical fluorodediazoniation.
The Advantage of Continuous Flow Processing
Performing this photochemical reaction in a continuous flow setup provides transformative benefits, particularly for scalability and safety.[2][3]
-
Enhanced Safety: Unstable diazonium intermediates are generated and consumed in situ, never accumulating in large, hazardous quantities. The small internal volume of microreactors minimizes risk.
-
Precise Process Control: Key parameters like residence time (irradiation duration), temperature, and flow rate are controlled with high precision, ensuring reproducibility and optimization.
-
Superior Light Penetration: The narrow channels of flow reactors ensure uniform irradiation of the reaction mixture, overcoming the light attenuation issues common in large batch reactors and leading to dramatically faster reactions.[2]
-
Scalability: Production can be scaled up by extending the operation time ("scaling out") rather than increasing the reactor volume, maintaining the inherent safety and efficiency of the process.
Application Protocol: Synthesis of 1,2-Difluorobenzene
This protocol is divided into two key stages: the batch preparation of the diazonium salt feed solution and the continuous flow photochemical conversion to the final product.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Fluoroaniline (≥99%)[12] | Continuous flow photochemical reactor (e.g., Vapourtec UV-150) |
| Pyridine-Hydrogen Fluoride (Olah's Reagent) | High-power 365 nm LED light source (e.g., 150 W)[2][4] |
| Sodium Nitrite (NaNO₂) | Peristaltic pump with chemically resistant tubing (e.g., PTFE) |
| 5% Aqueous Sodium Hydroxide (NaOH) for quenching | PFA or FEP reactor tubing coils (e.g., 10 mL volume) |
| Dichloromethane (DCM) for extraction | Back pressure regulator (BPR), set to ~5 bar |
| Anhydrous Sodium Sulfate (Na₂SO₄) for drying | Standard laboratory glassware (jacketed reactor, dropping funnel) |
| Magnetic stirrer and hotplate/cooling bath | |
| Standard analytical equipment (GC-MS, ¹H NMR, ¹⁹F NMR) |
Safety Precaution: Hydrogen fluoride/pyridine is extremely corrosive and toxic. All manipulations must be performed in a certified fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and full-face protection.
Protocol 1: Batch Preparation of Diazonium Salt Feed Solution
This procedure is adapted from the work of Yoneda et al. and Kappe et al.[2]
-
In a pre-dried, jacketed glass reactor under an inert atmosphere (N₂), add 2-fluoroaniline (1.0 equiv).
-
Cool the reactor to 0 °C using a circulating bath.
-
Slowly add pre-cooled (0 °C) HF/pyridine (45 equiv) to the stirred aniline. The addition is exothermic; maintain the internal temperature at 0 °C. This step generates the anilinium ion.
-
Once the addition is complete, add sodium nitrite (NaNO₂, 1.1 equiv) portion-wise, ensuring the temperature does not exceed 5 °C.
-
After all the NaNO₂ has been added, allow the mixture to stir at 0 °C for 15 minutes.
-
The resulting amber-colored solution of the in situ-generated diazonium salt is now ready to be used as the feed for the flow reactor. Do not isolate the diazonium salt.
Protocol 2: Continuous Flow Photochemical Fluorodediazoniation
The following workflow illustrates the setup for the continuous photochemical process.
Figure 2: Experimental workflow for the continuous photochemical synthesis.
-
System Setup: Assemble the continuous flow system as depicted in Figure 2. Use PFA tubing for all connections due to the corrosive nature of the reagent.
-
Priming: Prime the system with a suitable solvent (e.g., the reaction solvent if one were used, or the feed solution itself) to ensure the reactor is full and free of air bubbles.
-
Initiate Flow: Using the peristaltic pump, introduce the diazonium salt feed solution into the photoreactor at a flow rate calculated to achieve the desired residence time. For a 10 mL reactor volume and a target 10-minute residence time, the flow rate would be 1.0 mL/min.
-
Irradiation: Once the system reaches a steady state (i.e., the feed solution has completely filled the reactor coil), activate the 365 nm high-power LED light source.
-
Reaction & Collection: The photochemical fluorodediazoniation occurs within the irradiated coil. The product stream exits the reactor, passes through the back pressure regulator, and is collected in a vessel containing a stirred quench solution of 5% aqueous NaOH to neutralize the excess HF/pyridine.
-
Workup: After the entire feed solution has been processed, transfer the quenched reaction mixture to a separatory funnel. Extract the organic phase with dichloromethane (DCM). Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2-difluorobenzene. Further purification can be achieved by distillation if necessary.
Data, Optimization, and Field Insights
The efficiency of the photochemical fluorodediazoniation is highly dependent on the irradiation source and residence time. Research by Kappe and co-workers demonstrated the superiority of a high-power LED over a traditional medium-pressure Hg lamp.[2][5]
| Parameter | Hg Lamp (150 W) | High-Power LED (150 W, 365 nm) | Causality & Insights |
| Optimal Residence Time | ~12.5 min | ~10 min | The LED provides more efficient and targeted photon delivery, accelerating the reaction.[2][4] |
| Product Selectivity | ~90% | ≥95% | The cleaner emission spectrum and lower heat output of the LED minimize side reactions and thermal decomposition pathways.[2][3] |
| Conversion | >99% | >99% | Both light sources can achieve full conversion with sufficient residence time. |
| Reactor Fouling | Problematic on scale-out | Not observed | The broad spectrum and high heat of the Hg lamp can cause decomposition of the reaction mixture, leading to the deposition of solid byproducts that clog the reactor. The monochromatic, cooler LED avoids this critical issue.[2] |
| Process Robustness | Lower | Higher | The stability and longevity of LEDs, combined with the lack of fouling, make the process more reliable and suitable for extended production runs.[3][4] |
Expert Insights:
-
Choice of Fluorinating Reagent: HF/pyridine is an effective and commonly used reagent for this transformation. The number of equivalents is crucial; full conversion was achieved with 90 equivalents of HF, which also ensures the reaction mixture remains homogeneous.[2]
-
Solvent Selection: While this protocol is performed neat in HF/pyridine, studies on other Balz-Schiemann reactions have shown that low- or non-polar solvents can improve yields and allow for lower reaction temperatures.[10][13]
-
Material Compatibility: The use of HF necessitates careful selection of reactor materials. PFA, FEP, and PTFE are suitable choices for tubing and connectors. Stainless steel fittings can be used for connections outside the main reaction path.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - SEQENS [seqens.com]
- 4. vapourtec.com [vapourtec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 366. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - Magritek [magritek.com]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Photochemical Schiemann Reaction in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of Photogenerated Aryl Cations – Photo green lab [photogreenlab.unipv.it]
- 12. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Synthesis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide
Introduction
N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide is a key synthetic intermediate in the field of medicinal chemistry and drug development. Sulfonamide-containing compounds are a significant class of pharmacologically active agents, demonstrating a wide array of biological activities.[1] The presence of fluoro- and iodo-substituents on the phenyl ring offers versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery programs. This document provides a detailed protocol for the synthesis of this compound, grounded in established chemical principles, and offers insights into the causality behind the experimental choices.
Synthetic Strategy and Rationale
The synthesis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide is achieved through a direct sulfonylation of 4,5-difluoro-2-iodoaniline with benzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center, a robust and high-yielding transformation in organic synthesis.[2]
Overall Reaction:
Mechanistic Considerations:
The reaction proceeds via the nucleophilic attack of the primary amine group of 4,5-difluoro-2-iodoaniline on the electrophilic sulfur atom of benzenesulfonyl chloride.[3] A base, typically pyridine, is essential for the reaction's success. Pyridine serves two primary functions: it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, and it serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. The removal of HCl is critical as it drives the reaction equilibrium towards the product and prevents the protonation and deactivation of the starting amine.[1] Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the starting materials and intermediates without participating in the reaction.
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the step-wise mechanism for the formation of the sulfonamide bond.
Caption: Mechanism of Sulfonamide Formation.
Experimental Workflow
This workflow provides a high-level overview of the entire synthetic and purification process.
Caption: High-Level Experimental Workflow.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed synthesis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4,5-Difluoro-2-iodoaniline | C₆H₄F₂IN | 255.00 | 2.00 g | 7.84 | 1.0 |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 1.21 mL | 9.41 | 1.2 |
| Pyridine | C₅H₅N | 79.10 | 0.95 mL | 11.76 | 1.5 |
| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | 10 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~5 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - | - |
Equipment
-
Round-bottom flask (50 mL) with stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes and needles
-
Stir plate
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4,5-difluoro-2-iodoaniline (2.00 g, 7.84 mmol). Seal the flask with a septum.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 5 minutes. This is crucial to prevent the reaction of benzenesulfonyl chloride with atmospheric moisture.
-
Solvent Addition: Add dry dichloromethane (10 mL) via syringe and stir the mixture until the aniline is fully dissolved.
-
Reagent Addition: While stirring at room temperature, slowly add benzenesulfonyl chloride (1.21 mL, 9.41 mmol) dropwise via syringe over 5 minutes. Follow this with the slow, dropwise addition of pyridine (0.95 mL, 11.76 mmol). The slow addition helps to control any exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 8 hours under a nitrogen atmosphere.
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (~20 g) and concentrated HCl (1 mL). Stir for 5 minutes. This step neutralizes the excess pyridine and protonates any remaining aniline, making them water-soluble.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (2 x 20 mL) to remove water-soluble impurities.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Add diethyl ether (5 mL) to the crude solid. Stir or sonicate the suspension (a process known as trituration). This dissolves more soluble impurities while the desired product remains as a solid. Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the pure N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide as a colorless solid.[1]
Characterization Data
-
Yield: An expected yield for this type of reaction would be in the range of 80-90%. The cited literature reports a similar reaction with an 84% yield.[1]
-
Physical Appearance: Colorless to off-white solid.
-
¹H-NMR (300 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the aromatic protons on both phenyl rings.
-
¹³C-NMR (75 MHz, CDCl₃): The carbon NMR would confirm the presence of all 12 unique carbon atoms in the molecule.
Safety and Handling
-
Benzenesulfonyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood.
-
Dichloromethane (DCM): Volatile organic solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations should be performed in a fume hood.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
Application Notes & Protocols: A Guide to Co-crystallization of Diiodotetrafluorobenzene with N-heterocycles
Introduction: Harnessing the Halogen Bond for Supramolecular Design
In the landscape of crystal engineering and pharmaceutical science, the ability to rationally design and construct multicomponent crystalline solids, or co-crystals, is of paramount importance. Co-crystallization offers a powerful strategy to modify and enhance the physicochemical properties of solid-state materials, including solubility, stability, and bioavailability, without altering the covalent structure of the active molecule.[1][2] At the heart of this strategy lies the control of non-covalent interactions.[3] While hydrogen bonding has long been the cornerstone of supramolecular assembly, the halogen bond (XB) has emerged as a robust and highly directional tool for building predictable architectures.[3][4][5][6]
This guide focuses on the co-crystallization of diiodotetrafluorobenzene (DITFB) isomers with N-heterocyclic compounds. The DITFB scaffold is an exceptional halogen bond donor. The presence of highly electron-withdrawing fluorine atoms enhances the electrophilic character of the iodine atoms (a phenomenon known as a σ-hole), making them potent XB donors.[3][4][7] N-heterocycles, with their accessible lone pairs on nitrogen atoms, serve as ideal halogen bond acceptors. The primary interaction driving the self-assembly is the C–I···N halogen bond, a strong, linear interaction that provides a reliable supramolecular synthon for crystal engineering.[4][8]
This document provides a comprehensive overview of the principles, experimental protocols, and characterization techniques for the successful co-crystallization of DITFB with N-heterocycles, aimed at researchers in materials science, supramolecular chemistry, and drug development.
Part 1: Foundational Principles & Design Strategy
The C–I···N Halogen Bond: The Primary Driving Force
The formation of co-crystals between DITFB and N-heterocycles is predominantly driven by the C–I···N halogen bond. This interaction arises from the attraction between the electropositive region (σ-hole) on the iodine atom and the electron-rich lone pair of the nitrogen atom in the heterocycle. The strength of this bond increases in the order Cl < Br < I and is significantly amplified by the perfluorination of the aromatic ring.[3][4] This robust interaction allows for the predictable assembly of DITFB and N-heterocycle molecules into various supramolecular architectures, such as discrete assemblies, 1D chains, and higher-dimensional networks.[3][4][8]
Choosing Your Building Blocks: Donors and Acceptors
Halogen Bond Donors (DITFB Isomers): The choice of the DITFB isomer dictates the geometry of the resulting supramolecular assembly.
-
1,4-Diiodotetrafluorobenzene (1,4-DITFB): As a linear, ditopic donor, it reliably forms infinite 1D chains or discrete trimeric adducts.[3][4][9]
-
1,3-Diiodotetrafluorobenzene (1,3-DITFB): This bent meta-isomer introduces a kink in the assembly, often leading to wave-like chains.[10]
-
1,2-Diiodotetrafluorobenzene (1,2-DITFB): The ortho-isomer acts as a bent ditopic donor with a smaller angle. It has been shown to form unusual motifs where a single nitrogen atom acts as a bifurcated acceptor for both iodine atoms.[10][11]
Halogen Bond Acceptors (N-Heterocycles): The selection of the N-heterocycle is critical. Key factors include:
-
Basicity (pKa): A higher pKa value for the N-heterocycle generally correlates with a stronger C–I···N interaction. Very weak bases (pKa below ~4) may fail to form co-crystals.[11]
-
Steric Hindrance: Bulky substituents near the nitrogen atom can impede the approach of the DITFB molecule.
-
Number of Acceptor Sites: Monotopic acceptors (e.g., pyridine) can terminate a chain, leading to discrete structures, while ditopic acceptors (e.g., 4,4'-bipyridine) can propagate the assembly into infinite chains.[4]
Secondary interactions, such as C–H···F hydrogen bonds and π–π stacking, also play a significant role in stabilizing the overall 3D packing of the co-crystals.[4]
Part 2: Experimental Protocols
Co-crystal screening can be performed using several methods. Below are protocols for the most common and effective techniques: solution-based slow evaporation and mechanochemical grinding.
Protocol 1: Co-crystallization by Slow Solvent Evaporation
This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction.
Materials:
-
1,4-Diiodotetrafluorobenzene (or other isomer)
-
N-heterocycle co-former (e.g., 4,4'-bipyridine, pyrazine)
-
High-purity solvents (e.g., acetone, chloroform, ethanol, dichloromethane)[12][13][14]
-
Small glass vials (e.g., 4 mL) with loose-fitting caps or parafilm with pinholes
Step-by-Step Methodology:
-
Stoichiometric Preparation: Accurately weigh the DITFB and the N-heterocycle in a desired molar ratio (e.g., 1:1, 1:2, or 2:1) and place them in a clean glass vial.[12][13] A typical starting amount is 10-20 mg total.
-
Solubilization: Add the chosen solvent dropwise until all solids are fully dissolved. Gentle warming or sonication may be applied to aid dissolution. The goal is to create a saturated or near-saturated solution.
-
Crystal Growth: Cover the vial loosely (e.g., with a screw cap not fully tightened or with parafilm punctured with a few small holes). This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (typically room temperature).
-
Monitoring and Harvesting: Observe the vial daily for crystal formation. High-quality crystals can form over a period of several days to weeks. Once suitable crystals have formed, carefully harvest them from the mother liquor using a pipette or by decanting the solvent.
-
Drying: Gently wash the harvested crystals with a small amount of a solvent in which they are poorly soluble (like hexane) and allow them to air dry.
Diagram: Workflow for Solution-Based Co-crystallization
Caption: Workflow for co-crystal synthesis via slow solvent evaporation.
Protocol 2: Mechanochemical Co-crystallization (Liquid-Assisted Grinding)
Mechanochemistry offers a rapid and solvent-minimal screening method.[13][15] Liquid-Assisted Grinding (LAG) often yields crystalline products more effectively than neat grinding.
Materials:
-
1,4-Diiodotetrafluorobenzene (or other isomer)
-
N-heterocycle co-former
-
Grinding liquid (e.g., acetone, acetonitrile, small amount of the crystallization solvent)
-
Agate mortar and pestle or a mechanical ball mill
-
Spatula
Step-by-Step Methodology:
-
Preparation: Place accurately weighed amounts of the DITFB and N-heterocycle (e.g., 1:1 molar ratio, ~50-100 mg total) into the mortar or milling jar.
-
Liquid Addition: Add a minimal amount of the grinding liquid (typically 10-50 µL). The mixture should have the consistency of a thick paste, not a slurry.
-
Grinding:
-
Manual: Grind the mixture vigorously with the pestle for 15-30 minutes.
-
Mechanical Mill: Place the jar in the ball mill and run at a specified frequency (e.g., 20-30 Hz) for 20-60 minutes.
-
-
Sample Collection: Scrape the resulting powder from the mortar or jar using a spatula.
-
Analysis: The resulting powder is immediately ready for analysis by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
Part 3: Essential Characterization Techniques
A multi-technique approach is crucial to unambiguously confirm co-crystal formation and characterize its properties.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for structural elucidation.[12][16] It provides precise atomic coordinates, allowing for the unequivocal confirmation of co-crystal formation and a detailed analysis of intermolecular interactions, including halogen bond distances and angles.[16]
-
Key Insights: Confirms the identity of the co-crystal, determines the stoichiometric ratio of the components, and provides exact geometric parameters of the C–I···N halogen bond and other non-covalent interactions.[16]
Diagram: The Central Role of Halogen Bonding
Caption: Halogen bonding as the key interaction in co-crystal formation.
Powder X-ray Diffraction (PXRD)
PXRD is an essential tool for screening and bulk sample analysis. The diffraction pattern of a true co-crystal will be unique and distinct from the patterns of the individual starting materials or their simple physical mixture.[17][18] It is the primary technique used to analyze the products of mechanochemical screening.[13][15]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the co-crystal.[17]
-
DSC: A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.[1][19][20] This is a strong indicator of the formation of a new, single crystalline phase.
-
TGA: TGA measures mass loss as a function of temperature, which is useful for identifying the presence of solvates and determining the thermal stability and decomposition pathway of the co-crystal.[17][19][20]
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique sensitive to changes in molecular vibrations upon the formation of intermolecular bonds. The formation of a C–I···N halogen bond can lead to observable shifts in the vibrational frequencies associated with the C–I bond of the DITFB and the ring breathing modes of the N-heterocycle.[14][21][22] This provides spectroscopic evidence of the halogen bonding interaction in the bulk material.[21][23]
Part 4: Data Interpretation & Summary
Successful co-crystallization is confirmed when the analytical data collectively point to the formation of a new, homogeneous crystalline phase.
Table 1: Summary of Expected Analytical Results for a Successful Co-crystal
| Technique | Observation | Implication |
| SCXRD | A single crystal structure containing both DITFB and N-heterocycle molecules in a fixed stoichiometric ratio. | Unambiguous proof of co-crystal formation.[12][16] |
| PXRD | A unique diffraction pattern, different from the individual components and their physical mixture. | Confirms the formation of a new crystalline phase in the bulk sample.[13][18] |
| DSC | A single, sharp melting point that is different from the melting points of the starting materials. | Strong evidence of a new, thermodynamically stable single phase.[1][20][24] |
| Raman | Shifts in vibrational modes (e.g., C-I stretch) compared to the pure components. | Spectroscopic confirmation of the halogen bonding interaction.[14][21] |
Conclusion
The co-crystallization of diiodotetrafluorobenzenes with N-heterocycles is a powerful and rational approach to supramolecular synthesis, driven by the predictable and robust C–I···N halogen bond. By carefully selecting the halogen bond donor isomer and the N-heterocycle acceptor, researchers can design a vast array of novel solid-state materials. The experimental protocols outlined, from solution-based methods for high-quality single crystals to rapid mechanochemical screening, provide a versatile toolkit for exploring these systems. Rigorous characterization using a combination of diffraction, thermal, and spectroscopic techniques is essential to confirm success and to understand the structure-property relationships of these fascinating materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different (2014) | Arijit Mukherjee | 797 Citations [scispace.com]
- 6. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.iucr.org [journals.iucr.org]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling with Fluorinated Aryl Iodides
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for navigating the intricacies of the Sonogashira cross-coupling reaction with fluorinated aryl iodides. These substrates are of paramount importance in medicinal chemistry and materials science, yet their unique electronic properties present specific challenges and opportunities for optimization. This guide is structured to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. We diagnose the likely causes and provide actionable, step-by-step solutions.
Question 1: My reaction has stalled. Initial conversion was observed, but it's not progressing to completion, even with extended reaction times. What's happening?
Answer:
Reaction stalling with electron-deficient substrates like fluorinated aryl iodides often points to catalyst deactivation or issues with the base.
-
Causality: The high reactivity of the C-I bond on a fluorinated ring makes the oxidative addition step fast.[1][2] However, the palladium center's behavior can be influenced by the reaction environment. The formation of palladium black, a common sign of catalyst decomposition, indicates the agglomeration of the active Pd(0) species into an inactive state.[3] This can be triggered by oxygen, impurities, or excessively high temperatures.[3] Additionally, the amine base, crucial for deprotonating the alkyne, can become protonated by the HX byproduct, and if its basicity is insufficient or it is not present in sufficient excess, the catalytic cycle can halt.[4]
-
Solutions & Troubleshooting Workflow:
-
Verify Inert Atmosphere: Oxygen is a primary culprit for Pd(0) decomposition.[3] Ensure your solvent was rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Assess Reagent Purity: Impurities in solvents or reagents can poison the catalyst. Use high-purity, anhydrous solvents and ensure your amine base is fresh and dry; consider distillation if necessary.[3]
-
Evaluate the Base: For electron-deficient systems, a stronger base might be required to efficiently deprotonate the alkyne and facilitate the formation of the copper acetylide.[4] Consider switching from triethylamine (TEA) to a bulkier or more basic amine like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA).[3]
-
Consider a Ligand Change: Standard phosphine ligands like PPh₃ can be prone to oxidation. More electron-rich and sterically bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and promote the reductive elimination step, preventing catalyst decomposition.[5][6]
-
Question 2: I'm observing a significant amount of a side product identified as the homocoupled dimer of my alkyne (Glaser-Hay coupling). How can I suppress this?
Answer:
Alkyne homocoupling is a classic side reaction in copper-mediated Sonogashira couplings, particularly when the desired cross-coupling is sluggish or in the presence of oxygen.[3][7]
-
Causality: The Glaser-Hay reaction is the oxidative coupling of two terminal alkynes, a process catalyzed by copper salts in the presence of an oxidant (typically O₂).[5] When the rate of transmetalation from the copper acetylide to the palladium complex is slow relative to the rate of this oxidative dimerization, the homocoupled product becomes a major byproduct.
-
Solutions & Troubleshooting Workflow:
-
Eliminate Oxygen: This is the most critical step. Rigorous degassing and maintaining a strict inert atmosphere will dramatically reduce the rate of Glaser coupling.[3]
-
Reduce Copper Loading: Minimize the concentration of the copper(I) co-catalyst. While catalytic, excess copper can accelerate homocoupling. Try reducing the CuI loading to 1-2 mol%.
-
Slow Alkyne Addition: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]
-
Switch to a Copper-Free Protocol: This is the most definitive solution. Numerous highly effective copper-free Sonogashira protocols have been developed precisely to avoid the Glaser coupling problem.[8][9][10][11] These methods often rely on a more reactive palladium catalyst system or different bases to facilitate the deprotonation and coupling of the alkyne directly at the palladium center.[1][5]
-
Question 3: My reaction mixture turns black almost immediately after adding the palladium catalyst. What does this signify and how can I prevent it?
Answer:
The rapid formation of a black precipitate is almost certainly palladium black, indicating your Pd(0) catalyst is crashing out of solution and becoming inactive.[3]
-
Causality: This rapid decomposition is often a sign of an unstable catalytic species. While oxygen is a common cause, with highly reactive fluorinated aryl iodides, the oxidative addition can be so fast that if the subsequent steps (transmetalation, reductive elimination) are not kinetically matched, unstable intermediates may be prone to decomposition. Using a Pd(II) precatalyst (like PdCl₂(PPh₃)₂) requires in-situ reduction to the active Pd(0), and this process can be inefficient or lead to particle formation if not controlled.[1]
-
Solutions & Troubleshooting Workflow:
-
Use a Pd(0) Source: Start with a well-defined Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the uncertainty of the in-situ reduction step.
-
Add a Stabilizing Ligand: If you are using a source like Pd₂(dba)₃, the addition of a suitable phosphine ligand (e.g., PPh₃, P(t-Bu)₃, or a biarylphosphine ligand) is essential to form a stable, soluble Pd(0) complex.
-
Control Temperature: While many Sonogashira couplings with aryl iodides work at room temperature, rapid decomposition upon addition might suggest the initial steps are too exothermic or fast.[3] Try cooling the reaction mixture to 0 °C before adding the palladium catalyst, then allow it to warm slowly to room temperature.
-
Check Solvent Compatibility: Ensure all components are fully dissolved. Poor solubility of any reagent can lead to localized high concentrations and catalyst decomposition. DMF and THF are common choices, but sometimes a switch to a less coordinating solvent like toluene can be beneficial.[3][12]
-
Frequently Asked Questions (FAQs)
Q: How does fluorine substitution on the aryl iodide affect the reaction?
A: Fluorine is a strongly electron-withdrawing group. This has a primary, beneficial effect on the rate-limiting step of many cross-coupling reactions: oxidative addition.[2] The electron-deficient nature of the fluorinated aryl iodide makes the C-I bond more susceptible to attack by the electron-rich Pd(0) catalyst, generally accelerating this step.[8] However, the resulting aryl-palladium intermediate is also more electron-poor, which can sometimes slow down the final reductive elimination step. This is why ligand choice is critical to balance the rates of the entire catalytic cycle.
Q: Should I use a standard copper-catalyzed or a copper-free protocol for my fluorinated substrate?
A: For initial screening, a standard copper-co-catalyzed protocol is a good starting point due to its high reactivity, especially with aryl iodides.[5][13] However, as noted in the troubleshooting section, these systems are prone to alkyne homocoupling.[9] We strongly recommend exploring a copper-free system if:
-
You observe significant Glaser-Hay byproduct.
-
Your substrates or products are sensitive to copper.
-
You are working in a biological or pharmaceutical context where minimizing residual copper is critical.[11][14]
Copper-free systems are now robust and represent a greener, often more reproducible, approach.[8][15]
Q: What are the best starting conditions (catalyst, base, solvent) for a new fluorinated aryl iodide?
A: A reliable starting point for a screening reaction would be:
| Component | Recommendation | Rationale |
| Aryl Iodide | 1.0 equiv | Limiting reagent |
| Terminal Alkyne | 1.1 - 1.2 equiv | Slight excess to ensure full consumption of the iodide |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Readily available and effective Pd(II) and Pd(0) sources |
| Cu Co-catalyst | CuI (1-5 mol%) | For the standard protocol; omit for copper-free |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Common amine bases; DIPA is more basic[3][4] |
| Solvent | THF or DMF (anhydrous, degassed) | Good coordinating solvents that dissolve most reagents[3][12] |
| Temperature | Room Temperature (20-25 °C) | Aryl iodides are highly reactive and often do not require heat[1][3] |
Monitor the reaction by TLC or LC-MS. If no reaction occurs, gentle heating (40-60 °C) can be attempted. If side products dominate, switching to a copper-free system is the next logical step.
Visualizing the Process
The Sonogashira Catalytic Cycle
This diagram illustrates the interplay between the palladium and copper cycles in the classic Sonogashira reaction. Understanding this mechanism is key to diagnosing issues related to specific steps.[7]
Caption: The dual catalytic cycle of the copper-catalyzed Sonogashira reaction.
Troubleshooting Workflow
When a reaction fails, a logical progression of checks can quickly identify the root cause.
Caption: A decision tree for troubleshooting common Sonogashira coupling issues.
Validated Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a robust starting point for the coupling of a generic fluorinated aryl iodide with a terminal alkyne, designed to minimize side reactions.
Materials:
-
Fluorinated Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl iodide (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Through the septum, add the anhydrous, degassed THF (5 mL) via syringe, followed by the DIPEA (3.0 mmol). Stir the mixture for 2 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl iodide is consumed. If the reaction is sluggish after 4 hours, it can be gently heated to 40-50 °C.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove palladium residues, washing the plug with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure aryl-alkyne product.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. boa.unimib.it [boa.unimib.it]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. books.lucp.net [books.lucp.net]
- 13. mdpi.com [mdpi.com]
- 14. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Diiodobenzenes
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted diiodobenzenes. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the preparation of these valuable synthetic intermediates. Diiodobenzenes are critical building blocks in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), materials science, and pharmaceutical synthesis.[1][2][3] However, their preparation is often plagued by issues of low reactivity, poor regioselectivity, and difficult purification.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Core Challenges in Direct Electrophilic Iodination
This section addresses the most frequent and fundamental problems encountered during the direct iodination of aromatic rings.
Q1: My direct iodination reaction is not proceeding, or the yield is extremely low. What's going wrong?
Answer: This is the most common challenge in aromatic iodination and typically stems from two core chemical principles: the low reactivity of iodine and the reversibility of the reaction.
-
Low Electrophilicity of Iodine: Unlike bromine and chlorine, elemental iodine (I₂) is the least reactive halogen in electrophilic aromatic substitution (EAS).[4][5] The direct reaction with an unactivated or moderately activated benzene ring is often endothermic and kinetically slow.[4]
-
Reaction Reversibility: The iodination of a benzene ring produces hydrogen iodide (HI) as a byproduct.[6] HI is a strong reducing agent that readily reduces the iodinated benzene product back to the starting arene and I₂, establishing an unfavorable equilibrium that stalls the reaction.[4][6][7]
Solution: To drive the reaction forward, the HI byproduct must be removed from the reaction mixture as it forms. This is achieved by adding a strong oxidizing agent.
Q2: What is the mechanistic role of oxidizing agents like nitric acid (HNO₃), iodic acid (HIO₃), or hydrogen peroxide (H₂O₂)?
Answer: These oxidizing agents serve a dual purpose: they consume the reductive HI byproduct and can also generate a more potent electrophilic iodine species ("I⁺").
-
Removal of HI: The primary role is to oxidize HI back to the less reactive I₂, effectively removing the reducing agent and preventing the reverse reaction. This pulls the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][6]
-
Generation of a "Super Electrophile": The oxidizing agent can also react with I₂ to form a more powerful electrophilic iodinating species, such as the iodonium ion (I⁺) or a polarized complex, which more readily attacks the aromatic ring.[4][8]
The choice of oxidant is critical. Nitric acid is effective but can lead to undesired nitration side products, especially with activated rings.[9] Iodic acid is a cleaner alternative. Other systems like N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoromethanesulfonic acid) can generate a highly electrophilic species for iodinating even deactivated rings.[10]
Q3: I'm getting a mixture of mono- and di-iodinated products. How can I improve the selectivity for di-iodination?
Answer: Achieving complete di-iodination without significant mono-iodinated byproduct requires careful control over stoichiometry and reaction conditions.
-
Stoichiometry: Ensure you are using at least two equivalents of the iodinating reagent per equivalent of the aromatic substrate. It is often beneficial to use a slight excess (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion.
-
Reaction Time and Temperature: Di-iodination is kinetically slower than the first iodination. Increasing the reaction time or temperature can favor the formation of the di-substituted product. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
-
Substrate Reactivity: The first iodine atom added to the ring is a deactivating group (though ortho, para-directing). This means the second iodination step is inherently slower than the first. For highly activated starting materials (like phenols or anilines), di-iodination may be facile.[11] For less activated substrates, more forcing conditions are necessary.
Section 2: Troubleshooting Regioselectivity
Controlling the placement of the two iodine atoms is a significant synthetic challenge. The outcome is dictated by the directing effects of the substituent(s) already present on the ring.
Q4: How do I control the formation of ortho-, meta-, vs. para- diiodobenzene isomers?
Answer: Regioselectivity is governed by the electronic and steric properties of the starting material.
-
Starting with a Substituted Benzene:
-
Ortho, Para-Directing Groups (-OH, -OR, -NH₂, -R, -I): If your starting material has an activating, ortho, para-directing group, direct di-iodination will strongly favor the formation of 2,4-diiodo or 2,6-diiodo products. Obtaining a pure isomer can be difficult. The para position is often favored over the ortho position due to reduced steric hindrance.[1]
-
Meta-Directing Groups (-NO₂, -CN, -SO₃H, -C(O)R): If you start with a meta-director, the first iodination will occur at the meta position. The second iodination will be directed by both the original group and the newly added iodine, often leading to a mixture of isomers (e.g., 1,3,5- or 1,2,3- patterns), and the reaction will be very slow due to the deactivated ring.
-
-
Starting with Phenylenediamine or Dinitrobenzene (for specific isomers): The most reliable way to synthesize pure ortho-, meta-, or para-diiodobenzene is to start with a precursor where the directing groups are already in the desired positions and then convert them to iodine atoms, typically via the Sandmeyer reaction.
-
For 1,4-diiodobenzene (para): Start with p-phenylenediamine or p-dinitrobenzene.
-
For 1,3-diiodobenzene (meta): Start with m-phenylenediamine or m-dinitrobenzene.
-
For 1,2-diiodobenzene (ortho): Start with o-phenylenediamine or o-dinitrobenzene.
-
Diagram: Synthetic Strategy Decision Workflow
This diagram outlines the logical steps for choosing an appropriate synthetic route based on the desired isomer and available starting materials.
Caption: Decision workflow for synthesizing diiodobenzenes.
Section 3: The Sandmeyer Reaction: A Powerful Alternative
When direct iodination fails or provides poor regioselectivity, the Sandmeyer reaction is the superior alternative.
Q5: When is the Sandmeyer reaction the best choice, and what are the key steps?
Answer: The Sandmeyer reaction is ideal for producing regiochemically pure aryl iodides, including diiodides, that are inaccessible through direct EAS.[12] It is particularly useful when the desired substitution pattern is not dictated by the normal directing rules of EAS.
The process involves two main stages:
-
Diazotization: The aromatic primary amine (or diamine) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt.
-
Iodide Displacement: The diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by the iodide ion (I⁻) to form the aryl iodide and nitrogen gas.
Unlike Sandmeyer reactions for chlorination or bromination, the iodide displacement step does not typically require a copper(I) catalyst.[13][14]
Q6: My Sandmeyer reaction for a diiodobenzene is failing. What are the common troubleshooting points?
Answer: Failure in a double Sandmeyer reaction usually occurs during the diazotization step or due to premature decomposition of the diazonium salt.
-
Temperature Control is Critical: Diazonium salts are unstable and can decompose violently at higher temperatures. Maintain a strict temperature of 0–5 °C throughout the diazotization and before the addition of KI. Use an ice-salt bath for cooling.[15]
-
Acid Concentration: Ensure sufficient strong acid is present to fully protonate the diamine and react with sodium nitrite to generate nitrous acid.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the cooled amine solution. A rapid addition can cause localized heating and decomposition.
-
Check for Excess Nitrous Acid: Before adding the KI, you can test for excess nitrous acid using starch-iodide paper (it will turn blue). If present, it can be quenched by adding a small amount of urea until the paper no longer turns blue.[15] This prevents unwanted side reactions.
Section 4: The Purification Hurdle
Separating the desired diiodobenzene isomer from byproducts is often the most challenging part of the entire synthesis.
Q7: How can I separate my target diiodobenzene from the starting material, mono-iodinated product, and other isomers?
Answer: A multi-step purification strategy is usually required.
-
Initial Workup: After the reaction, a wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is essential to remove any unreacted elemental iodine.
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating products with different polarities (e.g., di-iodo from mono-iodo from starting material). A non-polar eluent system like hexanes or a hexane/dichloromethane mixture is typically effective.
-
Crystallization: This is the best method for separating close-boiling point isomers (e.g., 1,3- vs. 1,4-diiodobenzene). The isomers often have different crystal packing efficiencies and solubilities in various solvents. Common solvents for recrystallizing diiodobenzenes include ethanol, methanol, or hexane.[16]
-
Specialized Methods: For particularly difficult separations, such as isolating pure 1,3-dihalobenzene from its 1,4-isomer, specialized techniques like complexation with polyethylene glycol have been developed, where the 1,4-isomer is selectively removed as a complex.[17]
Table 1: Troubleshooting Guide Summary
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| No or low conversion in direct iodination | 1. Reaction is reversible due to HI byproduct. 2. Iodine (I₂) is not electrophilic enough. | 1. Add an oxidizing agent (e.g., HNO₃, HIO₃, NIS) to consume HI.[4][6] 2. Use a stronger iodinating system (e.g., NIS/TfOH) or switch to a more activated substrate.[10] |
| Formation of undesired nitrated byproducts | Using nitric acid as the oxidant on an activated ring. | Switch to a non-nitrating oxidant like HIO₃, H₂O₂, or an I₂/silver salt system.[18] |
| Poor regioselectivity; mixture of isomers | 1. Directing group effects lead to multiple products. 2. Steric hindrance is preventing desired substitution. | 1. Switch to a Sandmeyer route starting from a regiochemically pure diamine.[12][15] 2. Explore alternative methods like ortho-directed C-H activation if applicable.[19] |
| Sandmeyer reaction fails (dark tar forms) | 1. Diazonium salt decomposed due to high temperature. 2. Insufficient acid for diazotization. | 1. Maintain strict temperature control (0–5 °C).[15] 2. Ensure a molar excess of strong acid is used. |
| Difficulty separating isomers after reaction | Isomers have very similar physical properties (boiling point, polarity). | Employ fractional crystallization from a suitable solvent (e.g., ethanol).[16] Consider specialized complexation methods if standard techniques fail.[17] |
Section 5: Experimental Protocols
Protocol 1: Synthesis of 1,4-Diiodobenzene via Double Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of p-diiodobenzene from p-phenylenediamine.[15]
Materials:
-
p-Phenylenediamine hydrochloride (1 eq)
-
Concentrated Phosphoric Acid (or H₂SO₄)
-
Sodium Nitrite (NaNO₂) (2.1 eq)
-
Urea
-
Potassium Iodide (KI) (2.2 eq)
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve p-phenylenediamine hydrochloride in concentrated phosphoric acid.
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Separately, prepare a solution of sodium nitrite in concentrated sulfuric acid and cool it.
-
Slowly add the cold nitrite solution to the vigorously stirred phenylenediamine solution, ensuring the temperature does not rise above 0 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
Add a small amount of powdered urea to quench any excess nitrous acid.
-
In a separate, large beaker, prepare a cold solution of potassium iodide in water containing ice chunks.
-
Slowly and carefully add the cold diazonium salt solution to the vigorously stirred KI solution. Vigorous evolution of N₂ gas will occur.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Dilute the mixture with water. Collect the resulting precipitate by vacuum filtration.
-
Wash the crude solid with cold water, then with 10% sodium thiosulfate solution until the color of iodine is gone, and finally with water again.
-
Recrystallize the crude 1,4-diiodobenzene from hot ethanol to obtain the purified product.
Diagram: Mechanism of Oxidative Iodination
Caption: Role of oxidizing agents in direct iodination.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. quora.com [quora.com]
- 15. prepchem.com [prepchem.com]
- 16. 1,4-Diiodobenzene | 624-38-4 [amp.chemicalbook.com]
- 17. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
- 18. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 1,2-Difluoro-4,5-diiodobenzene
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of 1,2-Difluoro-4,5-diiodobenzene. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure you can confidently achieve the desired purity for your research, development, and manufacturing needs.
Frequently Asked Questions (FAQs)
Q1: How do I perform an initial assessment of my crude this compound purity?
A1: A multi-faceted approach is crucial for an accurate preliminary assessment.
-
Visual Inspection: The pure compound is typically a white to off-white or light-yellow solid. Significant discoloration (e.g., brown, dark yellow) suggests the presence of colored impurities, which may arise from side reactions or degradation.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. For a related compound, 1,2-diiodo-3,4,5,6-tetrafluorobenzene, the melting point is reported as 50.5-51.8 °C.[1] A broad melting range (>2 °C) or a depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective way to visualize the number of components in your crude material. Spot your crude product on a silica gel plate and elute with a solvent system like a hexane/dichloromethane mixture. A single spot indicates high purity, while multiple spots confirm the presence of impurities.
-
NMR Spectroscopy: A proton (¹H) NMR spectrum is invaluable. The pure compound should exhibit a clean spectrum corresponding to its two aromatic protons. The presence of additional peaks often points to residual solvents, starting materials, or reaction byproducts.
Q2: What are the most reliable large-scale purification methods for this compound?
A2: For quantities ranging from milligrams to kilograms, two principal techniques are recommended: flash column chromatography and recrystallization. The choice depends on the nature of the impurities.
-
Flash Column Chromatography is ideal for separating compounds with different polarities. It is highly effective for removing impurities that are significantly more or less polar than the target compound.[2]
-
Recrystallization is best suited when the desired compound is highly crystalline and the impurities are present in smaller quantities or have very different solubility profiles. It can be a very efficient and scalable method.
Q3: What are the common impurities I should expect?
A3: Impurities often stem from the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as 1,2-difluorobenzene or mono-iodinated intermediates (e.g., 1,2-difluoro-4-iodobenzene).[3]
-
Isomeric Byproducts: Depending on the directing effects of the fluorine atoms, small amounts of other diiodo isomers might form.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Hexane) are common.[4]
-
Reagents: Traces of reagents like N-iodosuccinimide (NIS) or iodine.
Core Purification Protocols
Protocol 1: Flash Column Chromatography
This method is the workhorse for purifying this compound, especially when dealing with a complex mixture of impurities. The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (solvent).[5]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will move the desired compound to an Rf (retention factor) of ~0.3-0.4. A common starting point is a mixture of hexane and dichloromethane.[2]
-
Column Packing (Wet Loading):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (300–400 mesh size) in the initial, least polar solvent mixture (e.g., 100% hexane).[2]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[5]
-
Once the silica has settled, add another layer of sand on top to prevent disruption of the silica bed during sample loading.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system (e.g., 10:1 hexane/dichloromethane).
-
Collect fractions in test tubes.[6]
-
Gradually increase the polarity of the eluent as needed (e.g., move to 5:1, then 2:1 hexane/dichloromethane) to elute your target compound.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This technique leverages differences in solubility between the desired compound and impurities at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol/water, can be effective.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. The goal is to use the minimum amount of hot solvent.
-
Crystallization:
-
Remove the flask from the heat source.
-
If using a mixed solvent system, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
For maximum yield, you can then place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Purification Workflow and Troubleshooting
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification.
Q4: My final product is a persistent oil and will not crystallize. What should I do?
A4: This is a common issue, often caused by residual solvent or impurities that inhibit crystal lattice formation.
-
Action 1: Remove Residual Solvents. Ensure all solvent is removed by drying the oil under high vacuum for an extended period, possibly with gentle heating.
-
Action 2: Scratching. Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Action 3: Seed Crystals. If you have a small amount of pure, solid material, add a single tiny crystal to the oil. This will act as a template for crystallization.
-
Action 4: Re-purify. If the above fails, the product is likely still impure. Re-purifying via column chromatography is the most reliable solution to remove the problematic impurities.[7]
Q5: My NMR spectrum shows peaks for residual starting material (e.g., 1,2-difluoro-4-iodobenzene). How can I remove it?
A5: This indicates an incomplete reaction or inefficient initial purification.
-
Column Chromatography Adjustment: The starting material is less polar than the di-iodinated product. When running your column, ensure you collect a sufficient number of "forerun" fractions using a low-polarity eluent (e.g., pure hexane) to completely wash off the less polar starting material before increasing the solvent polarity to elute your product.
-
Recrystallization: If the concentration of the starting material is low and there is a sufficient difference in solubility, recrystallization can be effective. The more soluble starting material may remain in the mother liquor.
Q6: My compound appears pure by ¹H NMR, but the melting point is broad. Why?
A6: This could be due to several factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The presence of multiple forms can lead to a broad melting range.
-
Isomeric Impurities: Isomers of this compound may have very similar NMR spectra but different molecular packing in the solid state, affecting the melting point. High-resolution mass spectrometry or 2D NMR techniques might be needed for identification.
-
Inorganic Salts: Salts from the workup might not be visible in the ¹H NMR but can disrupt the crystal lattice. A wash with deionized water during the initial workup can help remove them.
Q7: During column chromatography, my compound is not moving off the baseline, even with high polarity solvents. What is the issue?
A7: This suggests your compound might be unstable on silica gel or is extremely polar.[7]
-
Test for Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see significant streaking or the appearance of a new baseline spot, your compound is likely decomposing on the acidic silica gel.[7]
-
Solution 1: Deactivate Silica. You can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%).
-
Solution 2: Change Stationary Phase. Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or Florisil.[7][8]
Caption: Troubleshooting decision tree for common purification issues.
Data Summary
Table 1: Common Solvent Impurities and their ¹H NMR Chemical Shifts (CDCl₃)
| Impurity | Chemical Shift (ppm) | Multiplicity | Notes |
| Dichloromethane | 5.30 | s | Often used for extraction and chromatography. |
| Hexane | 1.25, 0.88 | m | Common chromatography eluent.[4] |
| Ethyl Acetate | 4.12, 2.05, 1.26 | q, s, t | Common extraction solvent. |
| Acetone | 2.17 | s | Used for cleaning glassware; highly volatile.[4] |
| Toluene | 7.27-7.17, 2.36 | m, s | Can be a reaction solvent.[4] |
| Water | ~1.56 | s (broad) | Present in many solvents or from workup. |
Note: Chemical shifts can vary slightly based on concentration and temperature.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. rsc.org [rsc.org]
- 3. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. rsc.org [rsc.org]
Technical Support Center: Improving Yield in Difluorobenzene Synthesis
Introduction: Navigating the Synthesis of Difluorobenzenes
Difluorobenzenes are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of fluorine atoms into an aromatic ring can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[3] However, the synthesis of these compounds is often plagued by challenges that can lead to suboptimal yields, including harsh reaction conditions, the formation of side products, and difficulties in purification.[4][5]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of difluorobenzenes. We will delve into the intricacies of the most common synthetic routes, offering field-proven insights and evidence-based protocols to help you navigate the complexities of fluorine chemistry and maximize your reaction yields.
Core Synthesis Methodologies & Yield Optimization
The Balz-Schiemann Reaction: A Workhorse for Aryl Fluorides
The Balz-Schiemann reaction is a cornerstone of aromatic fluoride synthesis, involving the diazotization of an aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2][6] While widely used, this reaction is notorious for its sensitivity and potential for low yields if not properly controlled.[4]
Mechanistic Overview
The reaction proceeds through an SN1-type mechanism involving the formation of an aryl cation intermediate, which then abstracts a fluoride ion from the tetrafluoroborate anion.[6]
Caption: The two-step mechanism of the Balz-Schiemann reaction.
Common Pitfalls and Yield-Limiting Factors
-
Instability of Diazonium Salts: These intermediates are often thermally unstable and can be explosive, especially in solid form.[7][8] Their accumulation in batch processes is a significant safety hazard.[2]
-
Thermal Decomposition Conditions: The decomposition step can be highly exothermic, leading to runaway reactions and the formation of tarry byproducts if not carefully controlled.[8]
-
Side Reactions: Unwanted reactions, such as the replacement of the diazonium group by hydrogen or ancillary halides, can significantly reduce the yield of the desired aryl fluoride.[4]
-
Solvent Effects: The choice of solvent can influence the stability of the diazonium salt and the efficiency of the decomposition step. Low- or non-polar solvents have been shown to improve yields in some cases.[9]
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) is another important method for forming C–F bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[10][11] In the context of difluorobenzene synthesis, this often involves the displacement of other halogens (like chlorine) with fluoride ions.
Key Parameters for Maximizing Yield
-
Substrate Activation: The presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[10][12]
-
Leaving Group: While counterintuitive to trends in SN1/SN2 reactions, fluoride is often the best leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[12]
-
Solvent Choice: Polar aprotic solvents are typically preferred to solvate the cation of the fluoride salt and enhance the nucleophilicity of the fluoride anion.
-
Fluoride Source: The choice of fluoride source (e.g., KF, CsF) and the use of phase-transfer catalysts can significantly impact reaction rates and yields.
Other Synthetic Approaches
-
Catalytic Dehalogenation: This method involves the selective removal of halogen atoms (e.g., chlorine) from polyhalogenated precursors using a catalyst, often palladium-based.[1][13] This can be an effective route for producing specific isomers like 1,3-difluorobenzene from 2,4-difluorochlorobenzene.[13]
Troubleshooting Guide: A Q&A Approach
Caption: A troubleshooting workflow for low yields in the Balz-Schiemann reaction.
Issues in the Balz-Schiemann Reaction
Q1: My diazonium salt intermediate is unstable and decomposes prematurely. What can I do?
A: The instability of diazonium salts is a major cause of low yields.[2]
-
Temperature Control: Ensure the diazotization reaction is carried out at low temperatures (typically 0-5 °C) to minimize premature decomposition.
-
In Situ Consumption: Instead of isolating the diazonium salt, consider generating and consuming it in situ. This avoids the hazardous accumulation of the solid salt.[8] However, be aware that the rate of the subsequent reaction must be faster than the rate of diazotization to prevent accumulation in the reactor.[2]
-
Continuous-Flow Technology: This is the most robust solution. Flow chemistry minimizes the volume of hazardous intermediates at any given time, significantly improving safety and often leading to higher yields due to precise temperature control and rapid mixing.[1][8][14]
Q2: The yield of the thermal decomposition step is low, with significant tar formation. How can I optimize this?
A: Tar formation is typically a result of uncontrolled decomposition at high temperatures.[4]
-
Controlled Heating: Decompose the diazonium salt by adding it portion-wise to a heated, high-boiling inert solvent rather than heating the bulk solid. This allows for better temperature control.
-
Solvent Choice: The use of an inert solvent can help temper the reaction's exothermicity.[8] Studies have shown that low- or non-polar solvents like chlorobenzene or hexane can improve yields and allow for lower decomposition temperatures.[9]
-
Photochemical Decomposition: As an alternative to thermal decomposition, photochemically induced fluorodediazoniation can offer a cleaner reaction profile and higher selectivity, often at lower temperatures.[8][15]
Q3: I'm observing side reactions, such as replacement of the diazonium group by hydrogen or other halides. How can I minimize these?
A: These side reactions compete with the desired fluorination and lower the overall yield.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can lead to the formation of phenols.
-
Purity of Reagents: Use high-purity starting materials. Contaminant halides in the diazonium salt can lead to the formation of unwanted aryl halides.[4]
-
Alternative Counter-ions: While tetrafluoroborate (BF₄⁻) is standard, using other counter-ions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) has been reported to improve yields for some substrates, though they may also pose safety risks.[6][8]
Challenges in Nucleophilic Aromatic Substitution (SNAr)
Q1: The reaction is sluggish or incomplete. How can I improve the reaction rate and conversion?
A: SNAr reactions can be slow if not properly optimized.
-
Increase Temperature: Gently increasing the reaction temperature can significantly improve the rate.
-
Solvent: Ensure you are using a suitable polar aprotic solvent (e.g., DMSO, DMF, sulfolane) to enhance the nucleophilicity of the fluoride source.
-
Fluoride Source and Additives: Spray-dried potassium fluoride is often more reactive than the standard reagent. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the fluoride ion into the organic phase, accelerating the reaction.
Q2: I'm observing poor regioselectivity in my SNAr reaction. How can I control it?
A: Regioselectivity is a critical challenge, especially with multiple potential reaction sites.[16]
-
Steric Hindrance: Utilize substrates where steric hindrance can block attack at undesired positions.
-
Solvent Engineering: The choice of solvent can influence regioselectivity. Deep eutectic solvents have been explored as a means to control the reaction outcome.[16]
-
Protecting Groups: In complex syntheses, temporarily blocking more reactive sites with protecting groups may be necessary to direct the fluorination to the desired position.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using continuous-flow technology for difluorobenzene synthesis?
A: Continuous-flow technology offers several key advantages over traditional batch processing for difluorobenzene synthesis, particularly for the Balz-Schiemann reaction:
-
Enhanced Safety: It avoids the accumulation of hazardous and potentially explosive diazonium salt intermediates.[1][2]
-
Improved Yield and Purity: Precise control over reaction parameters like temperature, pressure, and residence time leads to fewer side reactions and cleaner product profiles.[14]
-
Faster Reactions: Reaction times can be reduced from hours to seconds or minutes.[14]
-
Scalability: Scaling up production is more straightforward and safer than in batch mode.
Q2: How can I effectively separate the different isomers of difluorobenzene?
A: The separation of difluorobenzene isomers (ortho, meta, and para) is notoriously difficult due to their similar boiling points.[5][17]
-
Fractional Distillation: While challenging, careful fractional distillation can sometimes provide partial separation.
-
Crystallization: Low-temperature crystallization can be used to selectively crystallize and purify isomers, particularly p-difluorobenzene.[17]
-
Chromatography: Preparative gas chromatography or specialized column chromatography (e.g., using metal-organic frameworks) can be effective but may be costly for large-scale purification.[5][18]
-
Chemical Separation: In some cases, isomers are separated by selectively reacting one isomer, separating the resulting product, and then regenerating the original isomer.[17][19]
Q3: What are the critical safety precautions when working with fluorinating agents and diazonium salts?
A: Working with these reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves (consult manufacturer compatibility charts).[20][21]
-
Ventilation: All work should be conducted in a well-ventilated fume hood or a dedicated gas cabinet.[21][22]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[21] For any work involving HF or reagents that can generate it, have 2.5% calcium gluconate gel on hand for immediate first aid in case of skin contact.[20][22][23]
-
Handling Diazonium Salts: Treat all diazonium salts as potentially explosive, especially when dry. Avoid scraping or subjecting them to shock. Use plastic or Teflon-coated spatulas.
Q4: Which analytical techniques are most suitable for monitoring reaction progress and purity of difluorobenzenes?
A:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) detector is ideal for monitoring the consumption of starting materials and the formation of volatile difluorobenzene products and byproducts. It is also the primary method for determining isomer ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing compounds. ¹H NMR is also used to confirm the structure and purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring reactions involving less volatile intermediates or starting materials.
Experimental Protocols
Protocol: A Generalized Balz-Schiemann Reaction for 1,4-Difluorobenzene
(This protocol is a generalized example and should be adapted and optimized for specific laboratory conditions and scales.)
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-phenylenediamine (1.0 mol) in liquefied hydrogen fluoride (approx. 400 g) at -10 °C.[7]
-
Stir the mixture for 10 minutes to ensure complete dissolution.
-
Slowly add sodium nitrite (2.2 mol) portion-wise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to proceed for 3 hours at -10 to 0 °C.[7]
-
-
Decomposition:
-
Slowly warm the reaction mixture using a water bath.
-
Gas evolution (N₂) will be observed. Continue warming until gas evolution ceases, indicating the complete decomposition of the diazonium salt.[7]
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a separatory funnel containing ice water.
-
Separate the organic layer.
-
Neutralize the organic layer by washing with a 10% sodium hydroxide solution.[7]
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.[7]
-
Purify the crude 1,4-difluorobenzene by fractional distillation.
-
Protocol: Improved Balz-Schiemann Synthesis of m-Difluorobenzene in a Continuous-Flow System
(This protocol is based on the principles of continuous-flow chemistry and requires specialized equipment. It highlights the potential for improved yield and safety.)[14]
-
System Setup:
-
Set up a continuous-flow reactor system with two inlet pumps, a T-mixer, a temperature-controlled residence time unit (e.g., a coiled reactor), and a back-pressure regulator.
-
Pump 1: A solution of m-phenylenediamine in an appropriate acid (e.g., HCl).
-
Pump 2: A solution of sodium nitrite in water.
-
-
Diazotization and Decomposition:
-
Pump the two reagent streams into the T-mixer, where they react to form the diazonium salt in situ.
-
The stream then flows through the heated residence time unit, where the diazonium salt decomposes to form m-difluorobenzene. The short residence time (e.g., < 40 seconds) and small reactor volume prevent the accumulation of the hazardous intermediate.[14]
-
-
Collection and Work-up:
-
The output from the reactor is collected in a vessel containing a quench solution.
-
The product is then extracted, washed, and purified using standard laboratory procedures (e.g., liquid-liquid extraction followed by distillation).
-
Data Summary Tables
Table 1: Influence of Reaction Parameters on Balz-Schiemann Reaction Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Too high during diazotization | Decreases | Premature decomposition of diazonium salt.[2] |
| Solvent | Low- or non-polar | Can Increase | Stabilizes intermediate, allows for lower decomposition temp.[9] |
| Counter-ion | PF₆⁻, SbF₆⁻ | Can Increase | May offer better stability or fluoride donation for some substrates.[6][8] |
| Water Content | Presence of water | Decreases | Leads to formation of phenol byproducts. |
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of m-Difluorobenzene [14]
| Parameter | Traditional Batch Method | Continuous-Flow Method |
| Total Yield | ~65% | ~85% |
| Acid Requirement | ~12 equivalents | ~3.6 equivalents |
| Reaction Time | Hours | < 40 seconds |
| Safety Profile | High risk (diazonium accumulation) | Significantly improved safety |
Visual Aids
Caption: Conceptual diagram comparing batch vs. continuous-flow synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]
- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 4. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 5. escholarship.org [escholarship.org]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 14. Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction | Semantic Scholar [semanticscholar.org]
- 15. 366. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - Magritek [magritek.com]
- 16. researchgate.net [researchgate.net]
- 17. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. ipo.rutgers.edu [ipo.rutgers.edu]
- 22. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in Coupling Reactions of Diiodobenzenes
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving diiodobenzene substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Diiodobenzenes are valuable building blocks, but their dual reactivity presents unique challenges, often leading to a complex mixture of side products. This guide provides a series of troubleshooting FAQs in a question-and-answer format to directly address these specific challenges, grounded in mechanistic principles to empower you to rationalize and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Selectivity - Formation of Double-Coupling Products and Polymers
Q1: I am trying to perform a mono-coupling reaction on a diiodobenzene, but I'm observing significant amounts of the di-substituted product and even some oligomeric/polymeric material. How can I favor mono-substitution?
A1: This is a classic challenge with difunctional substrates like diiodobenzenes. The mono-coupled product is often more reactive than the starting diiodobenzene, leading to a second coupling event.[1] Here’s a systematic approach to enhancing mono-selectivity:
-
Stoichiometry is Key: The most straightforward approach is to use the diiodobenzene in excess relative to your coupling partner (e.g., boronic acid, alkyne, amine). A common starting point is a 2:1 to 5:1 ratio of diiodobenzene to the nucleophile. While this consumes more of your starting material, it statistically favors the mono-coupling pathway. In some cases, even a 10:1 ratio may be necessary to achieve high selectivity for the mono-adduct.[1]
-
Ligand Choice - The Steric Shield: The ligand on your palladium catalyst plays a crucial role in controlling selectivity.
-
Bulky Ligands: Employing sterically demanding ligands can physically hinder the catalyst's approach to the second iodine atom after the first coupling has occurred. The increased steric bulk around the metal center makes the oxidative addition into the second C-I bond less favorable.[2][3][4] For instance, bulky phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands like IPent have been shown to favor mono-arylation over diarylation.[2][5]
-
Ligand-Controlled Selectivity: In some systems, switching the ligand can even invert the typical site-selectivity, allowing for coupling at a traditionally less reactive position.[6][7]
-
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity. The activation energy for the second coupling may be higher, and lower temperatures can help to disfavor this subsequent reaction.
-
Slow Addition: Adding the coupling partner slowly over the course of the reaction can help maintain a low instantaneous concentration, further reducing the likelihood of double coupling.
-
Troubleshooting Workflow for Poor Selectivity
Caption: Workflow for troubleshooting poor mono-selectivity.
Issue 2: Formation of Homocoupled Byproducts
Q2: My reaction is producing significant amounts of homocoupled products (e.g., biaryl from boronic acid, or a diyne from a terminal alkyne). What causes this and how can I minimize it?
A2: Homocoupling is a common side reaction in many cross-coupling protocols.[8] It can arise from either the organometallic reagent (e.g., R-B(OH)₂) or the diiodobenzene itself.
-
Mechanism of Homocoupling:
-
Organometallic Homocoupling (e.g., Suzuki): This often occurs when Pd(II) species are present, which can happen if the Pd(0) catalyst is oxidized by residual air or if a Pd(II) precatalyst is not efficiently reduced.[9][10] The Pd(II) can then mediate the coupling of two molecules of the boronic acid.[10][11] The presence of oxygen has been shown to significantly increase the rate of this side reaction.[9][10]
-
Alkyne Homocoupling (e.g., Sonogashira): In Sonogashira couplings, the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[12][13]
-
-
Preventative Measures:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are crucial.[5][9]
-
Use of Pd(0) Precatalysts: Starting with a stable Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that reliably generates Pd(0) in situ can be beneficial.[14] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are optimal for its reduction to the active Pd(0) state.[9][15]
-
Minimize Oxygen Exposure: Maintain a positive pressure of an inert atmosphere throughout the entire reaction. The order of addition can also be critical; adding the catalyst and copper salt last to a well-degassed mixture can minimize their exposure to any trace oxygen.[12]
-
For Sonogashira Reactions:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, these methods eliminate the primary pathway for Glaser coupling.
-
Order of Addition: Adding the copper catalyst just before the reaction starts can minimize its contact time with the alkyne in the absence of the aryl iodide.[12]
-
-
Table 1: Troubleshooting Homocoupling Side Reactions
| Symptom | Probable Cause | Recommended Action |
| Biaryl byproduct (from Boronic Acid) | Oxygen contamination leading to Pd(II) mediated coupling.[9] | Improve degassing procedure; use a Schlenk line or glovebox. |
| Diyne byproduct (from Alkyne) | Copper-catalyzed Glaser coupling, promoted by oxygen.[12][13] | Rigorously exclude air; consider copper-free conditions. |
| Biphenyl byproduct (from Diiodobenzene) | Reductive homocoupling. | Ensure efficient transmetalation; check base and solvent quality. |
| Inefficient Pd(II) to Pd(0) reduction | Pd(II) precatalyst is not fully activated.[9] | Add a reducing agent (e.g., extra phosphine ligand) or switch to a Pd(0) source. |
Issue 3: Formation of Hydrodehalogenated (Proto-deiodinated) Product
Q3: I am observing a significant amount of mono-iodobenzene in my reaction mixture, where one of the iodine atoms has been replaced by hydrogen. What is causing this hydrodehalogenation?
A3: Hydrodehalogenation, or proto-deiodination, is a frequent and often frustrating side reaction where the C-I bond is cleaved and replaced by a C-H bond.[16]
-
Causality and Mechanism: This side reaction typically occurs after the oxidative addition of the diiodobenzene to the Pd(0) catalyst, forming an Ar-Pd(II)-I intermediate. Instead of proceeding through transmetalation, this intermediate can be intercepted by a hydride source. The subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst.[9][17]
-
Sources of Hydride: The hydride can originate from various components in the reaction mixture:
-
Solvents: Alcohols (like methanol) or even ethers (like THF) can be sources of hydride, often through a β-hydride elimination mechanism from a palladium alkoxide intermediate.[16]
-
Bases: Amine bases can sometimes act as hydride donors.[9]
-
Water: Water has been implicated as a possible hydrogen source in some systems.[18]
-
Organometallic Reagents: Some organoboron or organotin reagents can have impurities or decomposition pathways that generate hydrides.
-
-
-
Mitigation Strategies:
-
Solvent Choice: If you suspect the solvent is the hydride source, switch to a more robust, aprotic solvent like dioxane, toluene, or DMF. Ensure solvents are anhydrous.
-
Base Selection: Use a non-coordinating, inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of amine bases if hydrodehalogenation is a persistent issue.
-
Reagent Purity: Ensure the purity of your coupling partner. For example, some boronic acids can undergo protodeboronation, which might contribute to the problem under certain conditions.[8]
-
Optimize Reaction Kinetics: The goal is to make the desired transmetalation step faster than the undesired hydrodehalogenation pathway. This can sometimes be achieved by increasing the concentration of the nucleophilic coupling partner or by using a ligand that accelerates the transmetalation step.
-
Hydrodehalogenation Pathway
Caption: Competing pathways of productive coupling vs. hydrodehalogenation.
Issue 4: Catalyst Decomposition
Q4: My reaction starts but then stalls, and I observe the formation of palladium black. What is causing my catalyst to die?
A4: The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition.[8][19] The active catalyst is a soluble Pd(0) complex, and when the ligands dissociate or are degraded, the unprotected metal atoms can aggregate and precipitate out of solution, effectively killing the catalytic cycle.[19][20]
-
Common Causes of Decomposition:
-
High Temperatures: Many palladium catalysts are thermally sensitive. Prolonged heating at high temperatures can lead to ligand dissociation and subsequent metal aggregation.
-
Ligand Instability: The phosphine ligands themselves can be oxidized or undergo side reactions (e.g., P-C bond cleavage), especially if the reaction is not kept strictly anaerobic.
-
Insufficient Ligand: An inadequate amount of ligand relative to the palladium source can leave the metal center coordinatively unsaturated and prone to aggregation. It is common practice to use a slight excess of ligand.[14]
-
Slow Reductive Elimination: If the final reductive elimination step is slow, the Pd(II) intermediate may have a longer lifetime, increasing the chance for decomposition pathways to occur.
-
-
Solutions and Prevention:
-
Lower the Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Choose a More Robust Ligand: Electron-rich, bulky ligands (e.g., Buchwald-type biarylphosphines or NHCs) often form more stable palladium complexes that are less prone to decomposition.[3]
-
Optimize Ligand:Palladium Ratio: Try increasing the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.5:1 or 2:1). This can help ensure the palladium center remains saturated and soluble.[14]
-
Use a Precatalyst: Modern, well-defined precatalysts (like the Buchwald G3 or G4 palladacycles) are often more stable and generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂/ligand mixtures.[14] This can minimize side reactions that lead to catalyst death.
-
By systematically addressing these common issues—selectivity, homocoupling, hydrodehalogenation, and catalyst stability—researchers can significantly improve the outcome of cross-coupling reactions with challenging diiodobenzene substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Subtle steric differences reveal a model for Ni cross-coupling success | EurekAlert! [eurekalert.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Dihalobenzene Substitutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for dihalobenzene substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation on dihalogenated aromatic scaffolds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions encountered when designing a dihalobenzene substitution reaction.
Q1: I am starting a new project with a dihalobenzene. Which type of cross-coupling reaction should I choose?
A1: The choice of reaction depends primarily on the bond you intend to form. The most common palladium-catalyzed cross-coupling reactions are excellent starting points.
-
For C-C bonds (Biaryls): The Suzuki-Miyaura coupling is often the first choice due to the commercial availability, stability, and low toxicity of boronic acid coupling partners.[1] It is generally tolerant of a wide range of functional groups.
-
For C-C bonds (Alkynes): The Sonogashira coupling is the standard method for coupling terminal alkynes with aryl halides. It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[2]
-
For C-N bonds (Amines, Amides): The Buchwald-Hartwig amination is the premier method for forming aryl-nitrogen bonds.[3][4] It is exceptionally broad in scope, accommodating a vast range of primary and secondary amines, amides, and other N-nucleophiles.
Q2: My substrate is a dichlorobenzene. I'm having trouble getting the reaction to work. Why?
A2: Dichlorobenzenes are notoriously less reactive than their dibromo- or diiodo- counterparts. The strength of the C-Cl bond presents a significant activation barrier for the initial oxidative addition step in the catalytic cycle, which is often the rate-limiting step.[5][6][7]
To overcome this, you must use a highly active catalyst system. This typically involves:
-
Bulky, Electron-Rich Ligands: Ligands such as those developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos) are essential.[2] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is reactive enough to cleave the C-Cl bond.
-
Active Pre-catalysts: Using modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can lead to more reliable formation of the active catalytic species compared to starting with Pd(OAc)₂ or Pd₂(dba)₃ alone.[8]
Q3: How do I control for mono- versus di-substitution on a symmetric dihalobenzene?
A3: Achieving selective monosubstitution can be challenging as the initial product is often more reactive than the starting material.[9] However, selectivity can be controlled by several factors:
-
Stoichiometry: The most straightforward approach is to use a slight deficiency of the coupling partner (e.g., 0.8-0.9 equivalents of boronic acid or amine).
-
Reaction Temperature and Time: Lowering the temperature and carefully monitoring the reaction to stop it after the starting material is consumed but before significant disubstituted product forms is crucial.
-
Catalyst Activity: A less active catalyst system may favor monosubstitution.
-
Solvent Effects: The choice of solvent can surprisingly influence selectivity. In some Suzuki couplings of dibromoarenes, oxygen-containing solvents like THF or acetone can promote mono-arylation. This is thought to be due to the bromide byproduct displacing the Pd(0) catalyst from the mono-coupled product, preventing the second oxidative addition.[10]
Q4: What is the role of the base, and how do I choose the right one?
A4: The base is critical and its role depends on the reaction type.
-
In Suzuki-Miyaura couplings , the base facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[11] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
In Buchwald-Hartwig aminations , a strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) is a very common choice.[8][12]
When choosing a base, consider its strength, solubility, and compatibility with your substrate's functional groups. For base-sensitive substrates, weaker bases like K₃PO₄ may be preferable, though this might require higher temperatures.[13]
Troubleshooting Guide
This guide provides a structured approach to solving specific experimental problems.
Problem 1: Low or No Conversion
Your reaction shows mostly unreacted starting material after the expected reaction time.
Diagnostic Workflow
Caption: Troubleshooting workflow for low conversion.
Detailed Causality & Solutions
-
Cause A: Inactive Catalyst System. The active Pd(0) species is sensitive to oxygen.[2] Inadequate degassing can lead to catalyst oxidation and death. Furthermore, for challenging substrates like aryl chlorides, "first-generation" catalysts (e.g., Pd(PPh₃)₄) are often ineffective.[2]
-
Solution: Ensure rigorous exclusion of oxygen via multiple freeze-pump-thaw cycles or by sparging your solvent with an inert gas (Ar or N₂) for at least 30 minutes. Switch to a more active catalyst system, employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the difficult oxidative addition step.[2][14]
-
-
Cause B: Poor Substrate Reactivity. The reactivity of dihalobenzenes follows the trend I > Br > OTf > Cl.[8] Electron-donating groups on the ring can further decrease reactivity by making the carbon atom less electrophilic.[13]
-
Solution: If synthetically feasible, switch to a more reactive halide (e.g., from dichloro- to dibromo-). If you must use a dichloride, increasing the reaction temperature is a common strategy, but must be balanced against potential side reactions.[7]
-
-
Cause C: Suboptimal Base or Solvent. The base and solvent are not merely reaction media; they are active participants. The solubility of an inorganic base like K₃PO₄ can be low in purely organic solvents, hindering its effectiveness.[13]
-
Solution: Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF, DMF). Sometimes a mixed solvent system (e.g., Dioxane/water) can improve the solubility of reagents and accelerate the reaction.[15] Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.[2]
-
Problem 2: Significant Side Product Formation (Dehalogenation, Homocoupling)
The desired product is formed, but is contaminated with significant amounts of side products.
Common Side Products & Mitigation Strategies
| Side Product | Common Cause(s) | Recommended Solution(s) |
| Dehalogenation | Presence of protic impurities (water, alcohols) with a strong base; certain phosphine ligands.[2] | Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. Screen alternative ligands. |
| Homocoupling | High catalyst loading; high temperature; reaction stoichiometry.[2] | Reduce catalyst loading to 0.5–1 mol%.[2] Lower the reaction temperature. Ensure precise 1:1 stoichiometry of coupling partners if possible. |
| Protodeborylation | Degradation of the boronic acid coupling partner, often in aqueous media.[15] | Use the boronic acid as fresh as possible. Switching to anhydrous conditions or using potassium trifluoroborate salts can sometimes mitigate this issue.[13] |
Detailed Causality & Solutions
-
Dehalogenation: This occurs when the aryl halide is reduced to an arene. It is often promoted by trace water or other protic species in the presence of a strong base.
-
Solution: Dry solvents over molecular sieves or by distillation. Use reagents that have been stored in a desiccator. If the problem persists, consider a different, less basic combination of reagents if your reaction allows.
-
-
Homocoupling: This is the self-coupling of your coupling partner (e.g., boronic acid). It can become competitive with the desired cross-coupling, especially at high catalyst concentrations or temperatures.[2]
Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Screening (Suzuki-Miyaura Coupling)
This protocol outlines a systematic approach to optimizing the reaction between a dihalobenzene and a boronic acid using a 24-well plate format for high-throughput screening.
Materials:
-
Dihalobenzene (e.g., 1,3-dibromobenzene)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Bases: K₃PO₄, K₂CO₃, Cs₂CO₃
-
Solvents: Dioxane, Toluene, THF (all anhydrous)
-
Inert atmosphere glovebox or Schlenk line
-
24-well reaction block with magnetic stirring
Procedure:
-
Plate Preparation: In a glovebox, add the dihalobenzene (0.1 mmol) to each of the 24 wells.
-
Reagent Stock Solutions: Prepare stock solutions of the boronic acid (e.g., 0.12 mmol in 0.5 mL of solvent), the catalyst (e.g., 0.002 mmol in 0.1 mL of solvent), and the bases.
-
Variable Addition:
-
Solvent Screening: To columns 1-3, add 1 mL of Dioxane. To columns 4-6, add 1 mL of Toluene.
-
Base Screening: To rows A-D, add K₃PO₄ (0.2 mmol). To rows E-H, add K₂CO₃ (0.2 mmol).
-
-
Initiation: Add the boronic acid stock solution to all wells, followed by the catalyst stock solution.
-
Reaction: Seal the plate, remove it from the glovebox, and place it in a pre-heated reaction block (e.g., 80-100 °C) with stirring.
-
Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each well for analysis.
-
Analysis: Analyze the reaction outcomes using analytical techniques like GC-MS or LC-MS to determine conversion and product distribution.[16] This allows for a direct comparison of the effectiveness of each solvent/base combination.
Catalytic Cycle Visualization
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination Reaction | Guided Videos, Practice & Study Materials [pearson.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China | Expert Analysis & Insights 2024 [chlorobenzene.ltd]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Stability and Handling of Diiodofluorobenzene Compounds in Synthetic Chemistry
Welcome to the technical support center for diiodofluorobenzene compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the stability and reactivity of diiodofluorobenzene isomers under typical reaction conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments.
Section 1: General Stability and Handling FAQs
This section covers the fundamental stability characteristics of diiodofluorobenzene compounds and provides recommendations for their proper storage and handling.
Question 1: What are the primary stability concerns for diiodofluorobenzene compounds?
Answer: Diiodofluorobenzene compounds are generally stable solids under standard laboratory conditions. However, their stability can be compromised by exposure to light, elevated temperatures, and certain reactive reagents. The primary degradation pathways involve the cleavage of the carbon-iodine (C-I) bond, which is the most labile bond in the molecule.
Question 2: How should diiodofluorobenzene compounds be stored to ensure long-term stability?
Answer: To maximize shelf-life and prevent degradation, diiodofluorobenzene compounds should be stored in a cool, dark, and dry environment.[1][2] Specific recommendations include:
-
Protection from Light: Store in amber glass bottles or containers wrapped in aluminum foil to prevent photolytic decomposition. The C-I bond is susceptible to cleavage upon exposure to UV light.[3][4][5]
-
Temperature Control: Storage at refrigerated temperatures (2-8 °C) is recommended to minimize thermal decomposition.[1]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.
-
Moisture Prevention: Keep containers tightly sealed to protect against moisture, which can affect reactivity in some applications.
Question 3: Are there any known incompatible materials with diiodofluorobenzenes?
Answer: Yes, diiodofluorobenzenes should be kept away from strong oxidizing agents.[1] Reactions with strong bases, highly reactive organometallics, and certain reducing agents should be carefully controlled, as these can lead to undesired side reactions or decomposition.
Section 2: Troubleshooting Cross-Coupling Reactions
Diiodofluorobenzenes are valuable substrates in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. However, their di-iodinated nature presents unique challenges in achieving selective functionalization.
Question 4: I am observing significant amounts of deiodination and homocoupling in my Suzuki-Miyaura reaction. What are the likely causes and how can I mitigate these side products?
Answer: Deiodination (protodehalogenation) and homocoupling of the boronic acid partner are common side reactions in Suzuki-Miyaura couplings. These are often exacerbated by factors that destabilize the catalyst or promote side reactions of the organoboron reagent.
Troubleshooting Strategies:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Degradation | The active Pd(0) catalyst can degrade, leading to palladium black, which can promote homocoupling. | Use more robust phosphine ligands (e.g., bulky, electron-rich ligands like SPhos, XPhos) to stabilize the palladium center.[6] |
| Base-Induced Decomposition | Strong bases can promote the decomposition of the boronic acid and can also lead to deiodination. | Use a milder base such as K₃PO₄ or Cs₂CO₃. In some cases, fluoride ions (e.g., from CsF) can be effective.[7] |
| Solvent Effects | The choice of solvent can influence the stability of intermediates and the solubility of reagents. | Aprotic solvents like toluene, dioxane, or THF are generally preferred. The addition of a small amount of water can sometimes be beneficial, but excess water can lead to boronic acid decomposition. |
| Reaction Temperature | High temperatures can accelerate catalyst degradation and side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Microwave heating can sometimes provide better control and reduce reaction times. |
Question 5: How can I achieve selective mono-arylation of a diiodofluorobenzene in a Suzuki-Miyaura coupling?
Answer: Achieving selective mono-functionalization is a key challenge. The reactivity of the two C-I bonds is influenced by the position of the fluorine atom and the steric environment.
Workflow for Optimizing Mono-arylation:
Caption: A workflow for optimizing selective mono-arylation.
Key Considerations for Selectivity:
-
Electronic Effects: The electron-withdrawing fluorine atom can influence the electrophilicity of the adjacent carbon atoms, potentially differentiating the reactivity of the two iodine substituents.[8]
-
Steric Hindrance: In isomers where one iodine is more sterically hindered, coupling will preferentially occur at the less hindered site.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration and favor mono-substitution.
Question 6: In a Heck reaction with a diiodofluorobenzene, I am getting a mixture of mono- and di-alkenylated products. How can I improve the selectivity for the mono-alkenylated product?
Answer: Similar to Suzuki couplings, achieving mono-selectivity in Heck reactions requires careful control of reaction conditions.
Troubleshooting Heck Reaction Selectivity:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the diiodofluorobenzene relative to the alkene (e.g., 1.2:1). | This will favor the consumption of the alkene before the second C-I bond can react. |
| Catalyst Loading | Use a lower catalyst loading (e.g., 0.5-1 mol%). | A lower concentration of the active catalyst can help to control the reaction rate and improve selectivity. |
| Base | A weaker organic base like triethylamine (NEt₃) is often preferred. | Strong inorganic bases can sometimes promote side reactions. |
| Temperature and Time | Run the reaction at a lower temperature and monitor carefully to stop the reaction once the desired product is formed. | This minimizes the chance of the second, slower reaction occurring. |
Section 3: Photostability and Thermal Stability
Understanding the tolerance of diiodofluorobenzene compounds to light and heat is crucial for reaction setup and scale-up.
Question 7: How sensitive are diiodofluorobenzene compounds to light, and what are the consequences of photolytic degradation?
Answer: Diiodofluorobenzene compounds are susceptible to photolytic cleavage of the C-I bond, especially when exposed to UV light. This can lead to the formation of radical species, which can initiate a variety of undesired side reactions, including polymerization of solvents or reagents, and the formation of complex, often colored, impurities. In a reaction mixture, this can lead to lower yields and difficult purification. It is imperative to protect reactions involving these compounds from direct light.[3][4][5]
Question 8: What is the general thermal stability of diiodofluorobenzene compounds? At what temperature should I be concerned about decomposition?
Answer: While specific decomposition temperatures vary depending on the isomer, polyhalogenated aromatic compounds can undergo thermal decomposition at elevated temperatures. For most synthetic applications conducted below 150 °C, thermal decomposition of the starting material is not the primary concern. However, prolonged heating at high temperatures can lead to C-I bond homolysis.[9] It is good practice to run reactions at the lowest effective temperature. If a reaction requires high temperatures, consider using a more stable analogue if possible, or perform small-scale tests to evaluate the stability under the proposed reaction conditions.
Section 4: Compatibility with Organometallic Reagents
The use of diiodofluorobenzene compounds with highly reactive organometallic reagents requires careful consideration.
Question 9: I am trying to perform a lithium-halogen exchange on a diiodofluorobenzene to generate a mono-lithiated species, but I am getting complex mixtures. What is going wrong?
Answer: Selective mono-lithium-halogen exchange on diiodo compounds is notoriously difficult to control. The initially formed aryllithium species is highly reactive and can undergo further reactions.
Challenges and Potential Side Reactions:
Caption: Potential reaction pathways in lithium-halogen exchange.
Troubleshooting Strategies:
-
Low Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to slow down the rates of side reactions.
-
Inverse Addition: Add the diiodofluorobenzene solution slowly to the organolithium reagent to maintain an excess of the diiodo compound.
-
Alternative Reagents: Consider using magnesium for a Grignard reaction (Mg/THF), which is generally less reactive and easier to control for mono-functionalization.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the thermal decomposition of [di(benzoyloxy)iodo]benzene in bromobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of Hazardous Fluorination Reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
Fluorination reactions are a cornerstone of modern medicinal chemistry and materials science, enabling the synthesis of compounds with unique and enhanced properties. However, the reagents employed are often hazardous, presenting significant challenges related to handling, reaction optimization, and safety. This technical support center provides practical, in-depth guidance to troubleshoot common issues and answer frequently asked questions, ensuring both experimental success and laboratory safety.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific problems you might encounter during your fluorination experiments, offering explanations and actionable solutions based on established scientific principles.
Issue 1: My Electrophilic Fluorination with SELECTFLUOR® is Sluggish or Fails Completely.
Q: I'm attempting to fluorinate an electron-rich aromatic compound using SELECTFLUOR®, but I'm seeing little to no product formation, even after extended reaction times. What are the likely causes and how can I fix this?
A: This is a common issue that can often be traced back to a few key factors. Let's break down the possibilities:
-
Insufficient Nucleophilicity of the Substrate: SELECTFLUOR® (F-TEDA-BF₄), while a powerful electrophilic fluorinating agent, still requires a sufficiently electron-rich substrate to react efficiently.[1] If your aromatic ring is only moderately activated, the reaction kinetics may be very slow.
-
Causality: The mechanism of electrophilic fluorination involves the attack of a carbon-centered nucleophile on an electrophilic fluorine source.[1] If the electron density on your substrate is too low, the activation energy for this attack will be prohibitively high.
-
Solution:
-
Increase Electron Density: If possible, modify your substrate to include stronger electron-donating groups.
-
Switch to a More Powerful Reagent: While SELECTFLUOR® is generally robust, other N-F reagents with different counterions can sometimes offer enhanced reactivity.[1]
-
Lewis Acid Catalysis: In some cases, the addition of a mild Lewis acid can help to activate the substrate, but this must be done with caution to avoid side reactions.
-
-
-
Moisture Contamination: Moisture is the nemesis of many fluorination reactions. Trace amounts of water can react with the fluorinating agent or deactivate it.[2]
-
Causality: SELECTFLUOR® can be hydrolyzed, and the presence of water can also protonate your substrate, reducing its nucleophilicity.
-
Solution:
-
Rigorous Drying of Glassware and Solvents: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][3] Use freshly distilled anhydrous solvents.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.[2][4]
-
Reagent Integrity: If you suspect your bottle of SELECTFLUOR® has been compromised, try a fresh, unopened bottle.[2]
-
-
-
Incorrect Solvent Choice: The choice of solvent can significantly impact the solubility of both the substrate and the reagent, as well as the overall reaction rate.
-
Causality: Poor solubility will lead to a heterogeneous reaction mixture and slow kinetics. Highly coordinating solvents can sometimes interfere with the fluorinating agent.
-
Solution: Acetonitrile is a common and often effective solvent for reactions with SELECTFLUOR®.[5] If solubility is an issue, explore other anhydrous polar aprotic solvents.
-
Issue 2: My Deoxofluorination with DAST or Deoxo-Fluor® Results in Low Yield and Significant Byproduct Formation.
Q: I'm trying to convert a secondary alcohol to the corresponding fluoride using DAST, but I'm getting a low yield of my desired product and a significant amount of an elimination byproduct (alkene). What's going wrong?
A: This is a classic challenge with dialkylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor®. The formation of elimination byproducts is a common side reaction.[6]
-
Thermal Instability of the Reagent: DAST and Deoxo-Fluor® have limited thermal stability.[6][7] Running the reaction at too high a temperature can lead to decomposition of the reagent and favor elimination pathways. DAST, in particular, can undergo energetic decomposition at temperatures as low as 50-60°C.[7]
-
Causality: The mechanism of deoxofluorination involves the formation of a fluorosulfuranate intermediate. At higher temperatures, this intermediate can more readily undergo E2 elimination, especially with sterically hindered substrates.
-
Solution:
-
Low-Temperature Reaction: Perform the reaction at low temperatures, typically starting at -78°C and slowly warming to room temperature.[8]
-
Alternative, More Stable Reagents: Consider using newer generation deoxofluorinating reagents like XtalFluor-E® or XtalFluor-M®, which are crystalline solids with significantly higher thermal stability and often provide less elimination byproduct.[6][7] These reagents also have the advantage of not generating corrosive HF in the reaction.[6][7]
-
-
-
Steric Hindrance: Sterically hindered alcohols are more prone to elimination.
-
Causality: The SN2-like displacement of the activated hydroxyl group by fluoride is sterically demanding. If the backside attack is hindered, the competing elimination pathway becomes more favorable.
-
Solution: For highly hindered systems, alternative fluorination strategies might be necessary.
-
Issue 3: I'm Observing Corrosion of my Glassware During a Fluorination Reaction.
Q: I ran a reaction using a nucleophilic fluorinating agent, and I noticed that my glass reaction flask appears etched after the workup. What caused this, and how can I prevent it?
A: The etching of glassware is a tell-tale sign of the presence of hydrogen fluoride (HF).[8][9]
-
Generation of HF: Many fluorinating agents can generate HF as a byproduct, especially in the presence of moisture or protic solvents.[6][8][9] Reagents like DAST and Deoxo-Fluor® are known to produce HF.[6] Nucleophilic fluoride sources like KF or CsF can also generate HF if any acidic protons are present.[9]
-
Causality: Hydrofluoric acid reacts with the silicon dioxide in glass to form volatile silicon tetrafluoride, leading to the observed etching.
-
Solution:
-
Use HF-Resistant Materials: For reactions known to generate significant amounts of HF, consider using reaction vessels made of HF-compatible materials such as polyethylene, polypropylene, or Teflon®.[10] For high-temperature applications, specialized metal alloys like Monel® or Inconel® may be necessary.[11][12]
-
Choose Reagents that Do Not Generate HF: Newer reagents like XtalFluor-E® and XtalFluor-M® are designed to avoid the formation of free HF.[6][7]
-
Strict Anhydrous Conditions: Minimizing moisture will reduce the hydrolysis of fluorinating agents that can lead to HF formation.[2]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and management of hazardous fluorination reagents.
Q1: What are the essential personal protective equipment (PPE) requirements for working with fluorinating agents?
A: A comprehensive risk assessment should guide your PPE selection.[13] However, the following are generally considered minimum requirements:
-
Eye Protection: Chemical splash goggles in combination with a face shield are essential, especially when working with concentrated reagents or those that can generate HF.[13][14] HF can cause severe eye damage and blindness.[15]
-
Gloves: Glove selection is critical. Nitrile gloves may be suitable for some applications, but for handling reagents like anhydrous HF, more robust gloves such as butyl or Viton® are recommended.[13] Always consult the manufacturer's glove compatibility chart.[13] It is also good practice to wear two pairs of gloves (double-gloving).[14][16]
-
Body Protection: A flame-resistant lab coat is a must.[17] When working with larger quantities or highly corrosive reagents, an acid-resistant apron made of materials like neoprene or natural rubber should be worn.[13][14] Always wear long pants and closed-toe shoes.[13]
Q2: What is the proper procedure for quenching a fluorination reaction?
A: Quenching must be done with extreme caution, as many fluorinating agents react violently with water.[18][19]
-
General Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a less reactive quenching agent first, such as isopropanol or ethanol.[17]
-
Once the initial vigorous reaction subsides, a mixture of alcohol and water can be slowly added.[17]
-
Finally, water or an aqueous solution (e.g., saturated sodium bicarbonate to neutralize any acid) can be added.[8][20]
-
-
Important Considerations:
Q3: How should I handle and store moisture-sensitive fluorinating agents?
A: Proper handling and storage are crucial to maintain the efficacy of moisture-sensitive reagents and to ensure safety.[2]
-
Handling:
-
Storage:
Q4: What are the immediate first aid procedures for exposure to Hydrofluoric Acid (HF)?
A: HF exposure is a medical emergency that requires immediate and specialized treatment.[16][21][22] Even dilute solutions can cause severe, delayed-onset burns.[21]
-
Skin Exposure:
-
IMMEDIATELY begin flushing the affected area with copious amounts of water for at least 5-15 minutes.[15][16][22][23] While flushing, remove all contaminated clothing and jewelry.[15][16][23]
-
After flushing, liberally apply 2.5% calcium gluconate gel to the affected area.[15][16][22][23] Wear gloves when applying the gel to prevent secondary exposure.[16] Continue to massage the gel into the skin until medical help arrives.[16][23]
-
Seek immediate medical attention. Inform emergency responders that the exposure was to hydrofluoric acid.[23]
-
-
Eye Exposure:
-
Inhalation:
It is imperative to have an HF-specific first aid kit, including calcium gluconate gel, readily available in any laboratory where HF or HF-generating reagents are used.[15][22] All personnel must be trained on the specific emergency procedures for HF exposure.[15]
Data and Diagrams for Enhanced Understanding
Table 1: Thermal Stability of Common Deoxofluorinating Reagents
| Reagent | Chemical Name | Form | Onset of Decomposition | Key Considerations |
| DAST | Diethylaminosulfur Trifluoride | Liquid | ~50-60°C[7] | Can be explosive upon heating; reacts violently with water.[19] |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur Trifluoride | Liquid | ~70°C[7] | More thermally stable than DAST, but still requires careful temperature control. |
| XtalFluor-E® | Diethylaminodifluorosulfinium Tetrafluoroborate | Crystalline Solid | Significantly more stable than DAST/Deoxo-Fluor®[6][7] | Does not generate HF; easier to handle.[6][7] |
| XtalFluor-M® | Morpholinodifluorosulfinium Tetrafluoroborate | Crystalline Solid | More stable than XtalFluor-E®[7] | Does not generate HF; easier to handle.[6][7] |
Table 2: Material Compatibility for Fluorination Reactions
| Material | Compatibility with Elemental Fluorine (F₂) | Compatibility with Hydrogen Fluoride (HF) | Notes |
| Glass (Borosilicate) | Not Recommended | Poor - readily etched[8][9] | Can be used for some N-F reagents that do not generate HF.[6][7] |
| Stainless Steel (304, 316) | Good (forms passivating fluoride layer)[11] | Poor - attacked by mineral acids[10] | Passivated layer can be damaged by moisture or mechanical stress.[11] |
| Nickel and Monel® | Excellent (forms stable passivating layer)[11][12] | Good | Preferred for handling pure fluorine under pressure.[12] |
| Copper | Good (up to ~350°C)[11] | Poor | Cupric fluoride film is sensitive to moisture.[12] |
| Teflon® (PTFE, FEP) | Excellent | Excellent | Preferred gasket material for fluorine gas.[24] Fully fluorinated polymers are generally most compatible.[25] |
| Polyethylene (PE) | Not Recommended | Good | Useful for containers and tubing for HF solutions.[10] |
| Polypropylene (PP) | Not Recommended | Good | Similar applications to polyethylene. |
Diagram 1: Troubleshooting Workflow for a Failed Electrophilic Fluorination
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. youtube.com [youtube.com]
- 5. vapourtec.com [vapourtec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Llis [llis.nasa.gov]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. wiki.nbi.ku.dk [wiki.nbi.ku.dk]
- 15. research.wayne.edu [research.wayne.edu]
- 16. uvic.ca [uvic.ca]
- 17. chemistry.nd.edu [chemistry.nd.edu]
- 18. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. americanchemistry.com [americanchemistry.com]
- 22. umdearborn.edu [umdearborn.edu]
- 23. ehs.yale.edu [ehs.yale.edu]
- 24. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 25. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Scale-Up Considerations for 1,2-Difluorobenzene Synthesis
Introduction
1,2-Difluorobenzene is a crucial building block in the pharmaceutical, agrochemical, and materials science industries.[1] Its synthesis, most commonly achieved via the Balz-Schiemann reaction, presents unique challenges when transitioning from laboratory-scale experiments to pilot or industrial-scale production.[2] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and navigating the complexities of scaling up 1,2-difluorobenzene synthesis.
Section 1: Frequently Asked Questions (FAQs) for Process Development
This section addresses high-level questions that are critical for consideration during the process development and scale-up of 1,2-difluorobenzene synthesis.
FAQ 1.1: What are the most common industrial synthesis routes for 1,2-difluorobenzene, and what are their respective advantages and disadvantages for scale-up?
The most established and widely used method for the synthesis of 1,2-difluorobenzene is the Balz-Schiemann reaction .[2][3] This reaction involves the diazotization of 2-fluoroaniline, followed by thermal or photochemical decomposition of the resulting diazonium salt.[4]
| Synthetic Route | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Traditional Balz-Schiemann (Batch Process) | Utilizes readily available starting materials (2-fluoroaniline). The reaction sequence is well-documented in the literature.[5] | Isolation of the intermediate diazonium tetrafluoroborate salt poses a significant safety risk due to its potential for explosive decomposition.[5][6] Thermal decomposition can be highly exothermic and difficult to control, leading to runaway reactions.[5] The process often suffers from the formation of tar and other byproducts, complicating purification.[7][8] |
| Modified Balz-Schiemann (Continuous Flow) | Eliminates the isolation of the hazardous diazonium salt intermediate, significantly improving safety.[9][10] Offers better control over reaction parameters such as temperature and residence time, leading to higher yields and purity.[11] Reduces reaction times dramatically.[10] | Requires specialized continuous flow reactor equipment.[11] Initial setup and optimization of flow parameters can be complex. |
| Photochemical Balz-Schiemann (Continuous Flow) | Allows for decomposition at lower temperatures, reducing the risk of thermal runaway and byproduct formation.[12][13] Offers high product selectivity.[13] | Requires a photochemical reactor with a suitable light source (e.g., high-power UV LED).[13][14] |
FAQ 1.2: What are the primary safety hazards associated with the synthesis of 1,2-difluorobenzene at scale?
The primary safety hazards are associated with the Balz-Schiemann reaction intermediate , the 2-fluorobenzenediazonium tetrafluoroborate salt. This compound is known to be thermally unstable and can decompose explosively, especially when isolated and dried.[5][6][15]
Key Safety Concerns:
-
Explosion Hazard: The isolated diazonium salt is shock-sensitive and can detonate upon heating or physical impact.[5]
-
Thermal Runaway: The thermal decomposition step is highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled.[5]
-
Hazardous Reagents: The reaction utilizes strong acids like fluoroboric acid (HBF₄) and nitrous acid (generated in situ), which are corrosive and require careful handling.[3][16]
-
Flammable Product: 1,2-Difluorobenzene is a flammable liquid with a low flash point.[17][18][19]
Mitigation Strategies:
-
Continuous Flow Synthesis: This is the most effective way to mitigate the risks associated with the diazonium salt by avoiding its isolation and accumulation.[9][10]
-
Strict Temperature Control: Maintaining the recommended low temperatures during diazotization is crucial to prevent premature decomposition of the diazonium salt.[20]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shields, and acid-resistant gloves, must be worn at all times.[17][21]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions and improve safety.
FAQ 1.3: What are the critical process parameters (CPPs) that need to be controlled during the scale-up of the Balz-Schiemann reaction for 1,2-difluorobenzene synthesis?
Careful control of critical process parameters is essential for a safe, efficient, and reproducible synthesis.
| Critical Process Parameter (CPP) | Impact on the Process | Recommended Control Strategy |
| Temperature (Diazotization) | Crucial for the stability of the diazonium salt. Temperatures above 5-10°C can lead to decomposition and reduced yield.[20] | Maintain a temperature of 0-5°C using an efficient cooling system (e.g., ice bath, cryostat).[3] |
| Reagent Stoichiometry | The molar ratio of 2-fluoroaniline, sodium nitrite, and fluoroboric acid affects the completeness of the diazotization and the yield of the final product. | Precise control of reagent addition rates and quantities is necessary. |
| Mixing/Agitation | Inadequate mixing can lead to localized "hot spots" and incomplete reactions. | Use an overhead stirrer with appropriate impeller design to ensure efficient mixing, especially in larger reactors. |
| Decomposition Temperature (Thermal) | The rate of decomposition and the formation of byproducts are highly dependent on temperature.[22] | A controlled heating ramp and efficient heat removal are critical. In some cases, decomposition in a high-boiling point solvent can help to moderate the reaction.[5] |
| Residence Time (Continuous Flow) | Determines the extent of reaction in both the diazotization and decomposition steps.[10] | Optimize the flow rates of the reagent streams to achieve the desired residence time in each reactor zone.[11] |
Section 2: Troubleshooting Guide for Common Synthesis Issues
This section provides practical advice for addressing specific problems that may be encountered during the synthesis of 1,2-difluorobenzene.
Problem 2.1: Low yield of 2-fluorobenzenediazonium tetrafluoroborate intermediate.
-
Question: My yield of the diazonium salt intermediate is consistently lower than expected. What are the potential causes, and how can I improve it?
-
Answer: Low yields of the diazonium salt are often due to incomplete diazotization or decomposition of the salt before it can be isolated or used in the next step.
-
Incomplete Diazotization:
-
Cause: Insufficient acid or sodium nitrite, or poor mixing.
-
Solution: Ensure that the 2-fluoroaniline is fully protonated by using a sufficient excess of fluoroboric acid. Add the sodium nitrite solution slowly and sub-surface to ensure rapid and complete reaction.[16] Improve agitation to ensure homogeneity.
-
-
Temperature Excursions:
-
Cause: The diazotization reaction is exothermic. If the cooling is inadequate, the temperature can rise, leading to the decomposition of the unstable diazonium salt.[20]
-
Solution: Maintain strict temperature control between 0-5°C throughout the addition of sodium nitrite.[3] For larger scale reactions, consider a jacketed reactor with a circulating coolant.
-
-
Reagent Quality:
-
Cause: The purity of the 2-fluoroaniline and sodium nitrite can impact the reaction.
-
Solution: Use high-purity reagents. It is advisable to assay the purity of the starting materials before use.
-
-
Problem 2.2: Formation of unwanted side products during thermal decomposition.
-
Question: I am observing significant amounts of fluorobenzene and other impurities after the thermal decomposition step. How can I minimize these side reactions?
-
Answer: The formation of byproducts during thermal decomposition is a common issue, often arising from the reaction of the intermediate aryl cation with trace amounts of water or other nucleophiles.[23][24]
-
Presence of Water:
-
Cause: Water can react with the diazonium salt to form phenols, which can lead to tar formation.[24]
-
Solution: Ensure that the diazonium salt is as dry as possible before decomposition. This can be achieved by washing the salt with a cold, non-polar solvent like diethyl ether and drying it under vacuum at a low temperature.
-
-
Decomposition Conditions:
-
Cause: High decomposition temperatures can promote side reactions.[22]
-
Solution: Optimize the decomposition temperature. It should be high enough to ensure a reasonable reaction rate but not so high as to cause excessive byproduct formation. Performing the decomposition under vacuum can allow for lower temperatures. Using non-polar solvents can also improve the outcome.[22]
-
-
Photochemical Decomposition:
-
Problem 2.3: Difficulties in purifying the final 1,2-difluorobenzene product.
-
Question: My final product is contaminated with starting materials and byproducts. What are the recommended purification strategies for scale-up?
-
Answer: Purification of 1,2-difluorobenzene at scale typically involves a combination of techniques to remove unreacted starting materials, byproducts, and residual solvent.
-
Fractional Distillation:
-
Application: This is the most common and effective method for purifying 1,2-difluorobenzene on a larger scale.[7]
-
Procedure: Due to the relatively low boiling point of 1,2-difluorobenzene (92°C), fractional distillation can effectively separate it from higher-boiling impurities.[2] A column with a sufficient number of theoretical plates should be used to achieve good separation.
-
-
Extractive Workup:
-
Application: To remove acidic or basic impurities.
-
Procedure: Before distillation, the crude product can be washed with a dilute aqueous base (e.g., sodium bicarbonate) to remove any acidic byproducts, followed by a water wash to remove any remaining salts.
-
-
Chromatography:
-
Application: While effective at the lab scale, column chromatography is generally not practical for large-scale purification of 1,2-difluorobenzene due to the cost and volume of solvent required. It may be used for the purification of smaller batches of very high-purity material.
-
-
Section 3: Detailed Experimental Protocols (Lab to Pilot Scale)
Protocol 3.1: Synthesis of 1,2-Difluorobenzene via the Balz-Schiemann Reaction (100 g scale) - Batch Process
Disclaimer: This protocol is intended for experienced chemists and should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
2-Fluoroaniline (100 g, 0.9 mol)
-
Fluoroboric acid (48% in water, 335 g, 1.84 mol)
-
Sodium nitrite (68 g, 0.99 mol)
-
Deionized water
-
Diethyl ether (for washing)
-
High-boiling point, non-polar solvent (e.g., decane)
Procedure:
Part A: Diazotization
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine the 2-fluoroaniline and fluoroboric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Dissolve the sodium nitrite in 150 mL of deionized water and place it in the addition funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature between 0-5°C. The addition should take approximately 1-2 hours.
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes. The 2-fluorobenzenediazonium tetrafluoroborate will precipitate as a white solid.
Part B: Isolation of the Diazonium Salt
-
Filter the cold suspension through a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold water, followed by cold diethyl ether.
-
CRITICAL SAFETY STEP: Do not allow the diazonium salt to become completely dry, as it is explosive in its dry state.
Part C: Thermal Decomposition
-
Carefully transfer the moist diazonium salt to a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation apparatus.
-
Add 500 mL of a high-boiling point, non-polar solvent (e.g., decane).
-
Slowly and carefully heat the mixture with stirring. The decomposition will begin around 100-120°C, evidenced by the evolution of nitrogen gas.
-
Control the heating rate to maintain a steady evolution of gas. The 1,2-difluorobenzene will co-distill with the solvent.
-
Continue heating until the gas evolution ceases.
Part D: Purification
-
Collect the distillate and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the 1,2-difluorobenzene by fractional distillation. Collect the fraction boiling at 91-93°C.
Section 4: Data Presentation and Visualization
Table 4.1: Comparison of Synthetic Routes for 1,2-Difluorobenzene
| Parameter | Traditional Balz-Schiemann (Batch) | Continuous Flow Balz-Schiemann | Photochemical Balz-Schiemann (Flow) |
| Safety | High risk due to isolated diazonium salt[5][6] | Inherently safer, no isolation of intermediate[9][10] | High safety profile, milder conditions[12][13] |
| Yield | Moderate to good (can be variable)[22] | Good to excellent (typically >70%)[10] | High (can exceed 95% selectivity)[13] |
| Scalability | Challenging due to safety and heat transfer[6] | Highly scalable[5] | Scalable with appropriate reactor design[14] |
| Reaction Time | Long (several hours to days)[14] | Very short (minutes)[10] | Short (minutes)[13] |
| Equipment | Standard laboratory glassware | Specialized flow reactors and pumps[11] | Photochemical flow reactor and light source[14] |
Diagram 4.2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low diazonium salt yield.
Diagram 4.3: Balz-Schiemann Reaction Mechanism
Caption: The two main stages of the Balz-Schiemann reaction.
Section 5: References
References
- 1. Page loading... [guidechem.com]
- 2. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]
- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. Balz-Schiemann Reaction [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 7. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 8. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 9. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]
- 11. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 12. 366. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - Magritek [magritek.com]
- 13. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode - SEQENS [seqens.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Diazotisation [organic-chemistry.org]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. cloudfront.zoro.com [cloudfront.zoro.com]
- 19. 1,2-Difluorobenzene - Safety Data Sheet [chemicalbook.com]
- 20. benchchem.com [benchchem.com]
- 21. synquestlabs.com [synquestlabs.com]
- 22. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. fishersci.com [fishersci.com]
- 26. sparrow-chemical.com [sparrow-chemical.com]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]
- 29. arkat-usa.org [arkat-usa.org]
- 30. researchgate.net [researchgate.net]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. expertsmind.com [expertsmind.com]
Validation & Comparative
A Senior Application Scientist's Guide to Diiodofluorobenzene Isomers: A Comparative Analysis for Advanced Synthesis
Introduction: The Strategic Value of Diiodofluorinated Scaffolds
In the intricate landscape of medicinal chemistry and materials science, the precise construction of molecular architectures is paramount. Diiodofluorobenzene isomers have emerged as exceptionally versatile building blocks, offering synthetic chemists a powerful platform for creating complex, highly functionalized aromatic systems. Their utility stems from the presence of three distinct reactive sites on a single benzene ring: a fluorine atom and two iodine atoms.
The significance of these isomers lies in the differential reactivity of the carbon-iodine (C-I) bonds, which can be selectively addressed in sequential cross-coupling reactions.[1] The position of the electron-withdrawing fluorine atom relative to the two iodine atoms modulates the electronic environment and steric accessibility of each C-I bond, enabling regioselective functionalization. This guide provides a comparative analysis of common diiodofluorobenzene isomers, offering field-proven insights into their properties, reactivity, and application in advanced synthetic workflows. The principles discussed here are crucial for researchers aiming to leverage these scaffolds for creating novel pharmaceuticals and functional materials.[2]
Part 1: Physicochemical and Spectroscopic Properties
An accurate understanding of the physical and spectroscopic properties of each isomer is fundamental for its identification, purification, and use in synthesis. While numerous positional isomers exist, we will focus on representative examples to illustrate the key differences.
Physical Properties
The substitution pattern significantly influences the physical properties of the isomers, such as melting and boiling points, due to differences in molecular symmetry and intermolecular forces.
| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |
| 1,4-Difluoro-2,5-diiodobenzene | 1,4-Difluoro-2,5-diiodobenzene | C₆H₂F₂I₂ | 365.89 | 129092-75-9 | Solid |
| 1,3-Diiodo-5-fluorobenzene | 1,3-Diiodo-5-fluorobenzene | C₆H₃FI₂ | 347.90 | 22632-15-9 | Solid |
| 1,2-Diiodo-4-fluorobenzene | 1,2-Diiodo-4-fluorobenzene | C₆H₃FI₂ | 347.90 | 60831-34-7 | Solid |
| 1,4-Diiodo-2-fluorobenzene | 1,4-Diiodo-2-fluorobenzene | C₆H₃FI₂ | 347.90 | 348-54-9 | Solid |
Note: Data is compiled from various chemical supplier databases. Physical properties may vary slightly.
Spectroscopic Data Comparison
Spectroscopic analysis, particularly NMR, is essential for unambiguous structural confirmation. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment created by the substituents.
| Isomer | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights | ¹⁹F NMR (δ, ppm) Highlights |
| 1,3-Diiodo-5-fluorobenzene | Aromatic protons appear as distinct multiplets, influenced by coupling to both fluorine and adjacent protons. | Carbons bonded to iodine show characteristic upfield shifts (~90-100 ppm). The C-F carbon will be a doublet with a large ¹JCF coupling constant. | A single resonance, its chemical shift indicative of a fluorine atom between two iodine atoms. |
| 1.2-Diiodo-4-fluorobenzene | The aromatic protons will exhibit a more complex splitting pattern due to the asymmetric substitution. | Two distinct C-I signals are expected. The carbon atoms will show coupling to the fluorine atom (²JCF, ³JCF). | A single resonance, with its chemical shift influenced by the ortho- and meta-iodine atoms. |
Causality Behind Spectroscopic Differences: The observed chemical shifts are a direct consequence of the electronic effects of the substituents. The strongly electronegative fluorine atom deshields adjacent protons and carbons, causing downfield shifts. Conversely, the "heavy atom effect" of iodine tends to shield directly attached carbons, resulting in upfield shifts. The coupling constants (J-values) between fluorine and carbon/proton nuclei are invaluable for assigning specific resonances, as their magnitude depends on the number of bonds separating the coupled nuclei.[3][4]
Part 2: Comparative Reactivity in Cross-Coupling Reactions
The primary synthetic value of diiodofluorobenzene isomers is their application in sequential, regioselective cross-coupling reactions. The reactivity of each C-I bond is a delicate interplay of steric hindrance and electronic activation/deactivation conferred by the fluorine atom's position.
Electronic and Steric Influences
-
Electronic Effects: Fluorine is a strongly electron-withdrawing atom via the inductive effect (-I), which deactivates the entire aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution.[5] In the context of palladium-catalyzed cross-coupling, this inductive withdrawal can make the C-I bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst, the rate-determining step in many cross-coupling cycles.[1][6]
-
Steric Hindrance: A substituent ortho to a C-I bond will sterically hinder the approach of the bulky palladium catalyst, slowing the rate of oxidative addition at that position.
Reactivity Hierarchy: A C-I bond that is less sterically hindered and electronically activated by the fluorine atom will typically react first. For example, in 1,2-Diiodo-4-fluorobenzene , the C-I bond at the 2-position is sterically hindered by the adjacent iodine atom. The C-I bond at the 1-position is less hindered. Therefore, selective coupling at the 1-position is often achievable under carefully controlled conditions.
This differential reactivity allows for a modular approach to synthesis, as illustrated below.
Caption: Logical workflow for the sequential functionalization of diiodofluorobenzene isomers.
Part 3: Experimental Protocols and Mechanistic Insights
To translate theory into practice, this section provides a detailed, self-validating protocol for a selective Sonogashira coupling, a powerful C-C bond-forming reaction.[7]
Protocol: Selective Sonogashira Coupling of 1,4-Diiodo-2-fluorobenzene
This protocol is designed to achieve selective mono-alkynylation at the less sterically hindered 4-position. The choice of a bulky phosphine ligand can enhance selectivity by further disfavoring approach to the hindered 2-position.
Materials and Reagents:
-
1,4-Diiodo-2-fluorobenzene (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed (Solvent and Base)
-
Anhydrous, degassed Tetrahydrofuran (THF) (Co-solvent)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a selective Sonogashira cross-coupling reaction.[8]
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 1,4-diiodo-2-fluorobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Atmosphere Exchange: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9][10]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (approx. 0.2 M concentration) and Et₃N (2.5 equiv) via syringe. Stir the resulting suspension for 5-10 minutes.
-
Substrate Addition: Slowly add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete when the starting diiodofluorobenzene spot has been consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite to remove the catalyst residues and copper salts. Transfer the filtrate to a separatory funnel.[9]
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired mono-alkynylated product.[11]
The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
A Spectroscopic Guide to Distinguishing Diiodobenzene Isomers: Ortho, Meta, and Para
In the landscape of drug development and materials science, the precise identification of isomeric compounds is a cornerstone of quality control and mechanistic understanding. The diiodobenzene isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—present a classic case study in how subtle changes in molecular structure manifest in distinct spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, grounded in experimental data and first principles. We will explore not just the "what," but the "why" behind the observed spectral differences, offering researchers a robust framework for isomer differentiation.
The Decisive Role of Symmetry and Electronics
The key to differentiating the diiodobenzene isomers lies in understanding their molecular symmetry and the electronic influence of the iodine substituents. The position of the two iodine atoms on the benzene ring dictates the equivalence or non-equivalence of the aromatic protons and carbons, leading to unique patterns in their NMR spectra. Furthermore, the symmetry of the molecule profoundly impacts its vibrational modes, determining which are active in IR and Raman spectroscopy.
¹H and ¹³C NMR Spectroscopy: A Clear Window into Isomeric Differences
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of diiodobenzene isomers. The number of signals, their chemical shifts, and their coupling patterns in both ¹H and ¹³C NMR spectra provide a definitive fingerprint for each isomer.
DOT script for illustrating the different proton and carbon environments in the diiodobenzene isomers.
Caption: Unique proton and carbon environments in diiodobenzene isomers.
¹H NMR Spectral Comparison
The ¹H NMR spectra are particularly illustrative. The number of distinct proton environments and their splitting patterns, governed by ortho, meta, and para coupling constants, allow for straightforward identification.
-
Ortho-diiodobenzene (1,2-diiodobenzene): Possesses a plane of symmetry, resulting in two sets of chemically equivalent protons. This gives rise to a complex multiplet pattern, often appearing as two distinct signals. For example, in CCl₄, signals are observed around 7.81 ppm and 6.96 ppm.[1]
-
Meta-diiodobenzene (1,3-diiodobenzene): This isomer has three distinct types of protons. The proton at C2 is unique, as are the protons at C4 and C6, and the proton at C5. This leads to three signals with characteristic splitting patterns. For instance, signals can be found at approximately 8.00 ppm, 7.54 ppm, and 6.65 ppm.[2]
-
Para-diiodobenzene (1,4-diiodobenzene): Due to its high symmetry (D2h point group), all four protons are chemically and magnetically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, typically observed around 7.40 ppm in CDCl₃.[3]
| Isomer | ¹H NMR Signals | Typical Chemical Shifts (ppm) | Key Feature |
| Ortho | 2 | ~6.9-7.9 | Two complex multiplets |
| Meta | 3 | ~6.6-8.0 | Three distinct signals |
| Para | 1 | ~7.3-7.4 | A single sharp singlet |
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information, confirming the deductions from the ¹H NMR data.
-
Ortho-diiodobenzene: Exhibits three distinct carbon signals.
-
Meta-diiodobenzene: Shows four distinct carbon signals.
-
Para-diiodobenzene: Due to its high symmetry, it displays only two signals for the six carbon atoms.
Vibrational Spectroscopy: IR and Raman Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. The activity of these modes is governed by the molecule's symmetry. For centrosymmetric molecules like para-diiodobenzene, the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa. This principle is a powerful tool for distinguishing it from the ortho and meta isomers, which are not centrosymmetric.
IR Spectral Comparison
The IR spectra of the diiodobenzene isomers show characteristic bands for C-H stretching, C=C stretching in the aromatic ring, and C-I stretching, as well as out-of-plane bending vibrations that are highly diagnostic of the substitution pattern.
| Isomer | Key IR Absorptions (cm⁻¹) |
| Ortho | Characteristic bands for ortho-disubstitution. |
| Meta | Distinctive pattern for meta-disubstitution. |
| Para | Typically simpler spectrum due to higher symmetry. |
Raman Spectral Comparison
Raman spectroscopy provides complementary vibrational information. A key advantage of Raman spectroscopy is that it is often less susceptible to interference from water, making it suitable for aqueous samples.[4]
| Isomer | Key Raman Shifts (cm⁻¹) |
| Ortho | Rich spectrum with multiple strong bands. |
| Meta | Complex spectrum indicative of its lower symmetry compared to the para isomer. |
| Para | Fewer, but often intense, Raman bands due to its high symmetry. |
Experimental Protocols
To ensure reproducible and high-quality data, the following standardized protocols are recommended.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diiodobenzene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.[1][2][3] Tune and shim the spectrometer for the specific solvent and sample.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
DOT script for the NMR spectroscopy workflow.
Caption: General workflow for NMR spectroscopic analysis.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, for liquid or solid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Protocol 3: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample in a suitable container, such as a glass vial or a capillary tube.[4]
-
Instrument Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).[5] The choice of laser wavelength may be important to avoid fluorescence.[5]
-
Spectrum Acquisition: Focus the laser onto the sample and collect the scattered light. The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.
-
Data Processing: The raw spectrum is processed to remove cosmic rays and background fluorescence, if present. The x-axis is typically calibrated in terms of Raman shift (cm⁻¹).
Conclusion
The spectroscopic differentiation of ortho-, meta-, and para-diiodobenzene is a clear-cut process when the appropriate techniques are employed. ¹H and ¹³C NMR spectroscopy offer the most definitive identification through distinct signal numbers and patterns directly reflecting the molecular symmetry. Vibrational spectroscopy, particularly the complementary nature of IR and Raman, provides further confirmation, with the high symmetry of the para isomer leading to a characteristically simpler vibrational spectrum. By applying the protocols and understanding the structural basis for the spectroscopic differences outlined in this guide, researchers can confidently and accurately identify these and other isomeric compounds.
References
A Comparative Guide to Alternatives for 1,2-Difluoro-4,5-diiodobenzene in Advanced Synthesis
Introduction: The Strategic Value of the 1,2-Difluoro-4,5-disubstituted Benzene Scaffold
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the 1,2-difluoro-substituted benzene ring is a privileged scaffold. The fluorine atoms often enhance metabolic stability, lipophilicity, and binding affinity, making them critical components in drug design.[1][2] Among the precursors used to build complex molecules from this core, 1,2-difluoro-4,5-diiodobenzene stands out as a highly reactive and versatile building block. Its primary utility lies in its capacity for sequential, site-selective palladium-catalyzed cross-coupling reactions, enabled by the high reactivity of the carbon-iodine (C-I) bonds.
However, reliance on a single reagent can be limiting. Factors such as cost, the need for milder or more aggressive reaction conditions, or the desire for alternative synthetic disconnections compel researchers to explore other options. This guide provides an in-depth comparison of the primary alternatives to this compound, offering objective performance data and field-proven insights to guide your experimental design. We will delve into the causal relationships between molecular structure and reactivity, providing a logical framework for reagent selection in your specific application.
The Reactivity Benchmark: Understanding this compound
The utility of any aryl halide in cross-coupling is fundamentally dictated by the ease with which it undergoes oxidative addition to a low-valent metal catalyst, typically Pd(0). This step is often rate-limiting. The bond dissociation energies for carbon-halogen bonds follow the trend C-I < C-Br < C-Cl, which directly correlates with their reactivity in palladium-catalyzed reactions.[3]
This compound sits at the top of this reactivity ladder. The weak C-I bonds allow oxidative addition to occur under mild conditions—often at or slightly above room temperature—using standard palladium catalysts like Pd(PPh₃)₄. This high reactivity is advantageous for thermally sensitive substrates but can sometimes lead to a lack of selectivity and the formation of homocoupling byproducts.
Figure 1: The critical oxidative addition step and relative reactivity of aryl halides.
Head-to-Head Comparison: The Dihalo-Analogs
The most direct alternatives to the diiodo compound are its dibromo and dichloro counterparts. The choice between them is a classic trade-off between reactivity and cost.
1,2-Difluoro-4,5-dibromobenzene
As a workhorse reagent, the dibromo analog offers a balanced profile.[4][5][6] The C-Br bond is stronger than C-I, meaning that cross-coupling reactions typically require more forcing conditions. This includes higher temperatures, stronger bases, and often more sophisticated catalyst systems incorporating electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the more difficult oxidative addition step.
-
Expertise & Experience: The reduced reactivity of the C-Br bond can be a strategic advantage. It allows for greater chemoselectivity in molecules containing multiple halide types. For instance, an aryl iodide will react selectively in the presence of an aryl bromide under mild conditions.[7] Furthermore, the slightly harsher conditions required for C-Br activation can sometimes lead to cleaner reactions with fewer side products compared to the highly reactive C-I variant.
-
Trustworthiness: Protocols using 1,2-difluoro-4,5-dibromobenzene are well-established. The reagent is commercially available from numerous suppliers and is generally more cost-effective than the diiodo analog.[5]
4,5-Dichloro-1,2-difluorobenzene
This reagent represents the most economical but also the most challenging of the dihalo options. The C-Cl bond is significantly stronger, and its activation requires highly active catalyst systems, almost always employing bulky, electron-rich phosphine or NHC ligands.[8] Reactions often necessitate higher catalyst loadings and temperatures, which can limit the functional group tolerance of the reaction.
-
Expertise & Experience: The use of dichlorinated aromatics is typically reserved for large-scale industrial processes where cost is the primary driver. In a discovery setting, the time spent on optimizing difficult C-Cl activations often outweighs the material cost savings. However, for specific transformations where high thermal stability is required, the inertness of the C-Cl bond can be beneficial until the desired coupling is initiated with a potent catalyst system.
Quantitative Performance Data: Suzuki-Miyaura Coupling
To provide a clear performance benchmark, the table below summarizes typical outcomes for a standard Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Reagent | Typical Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ | 80-90 | 2-6 | >90% |
| 1,2-Difluoro-4,5-dibromobenzene | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₂CO₃ | 100-110 | 12-18 | 85-95%[9] |
| 4,5-Dichloro-1,2-difluorobenzene | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | K₃PO₄ | 110-120 | 18-24 | 70-85%[8] |
Data are representative estimates compiled from literature precedents. Actual results will vary based on specific substrates and optimization.
A Shift in Strategy: Non-Halide Alternatives
Moving beyond simple halogen swaps, other reagents offer entirely different synthetic approaches by changing the nature of the reactive group on the difluorobenzene core.
1,2-Difluoro-4,5-bis(pinacolato)diboron
This reagent fundamentally inverts the polarity of the synthetic connection. Instead of serving as the electrophile in a cross-coupling reaction, this diboron ester acts as the nucleophilic partner.[10][11] It is typically used in Suzuki-Miyaura reactions to couple with aryl or vinyl halides/triflates.[11][12]
-
Expertise & Experience: The primary advantage is synthetic flexibility. If your core fragment is an elaborate halide and you wish to introduce the 1,2-difluoro-benzene unit, this is the reagent of choice. It is prepared from the corresponding dihalide (typically the dibromide) via a palladium-catalyzed Miyaura borylation.[13] Boronate esters are generally stable, crystalline solids that can be purified via chromatography, offering an advantage over often unstable organometallic reagents.[14]
-
Trustworthiness: The Miyaura borylation is a robust and high-yielding reaction, making the synthesis of this reagent straightforward and scalable.[13] The subsequent Suzuki coupling is one of the most reliable reactions in organic chemistry.[15]
4,5-Difluorocatechol & its Triflates
Starting from 4,5-difluorocatechol provides another synthetic route. The hydroxyl groups can be readily converted to trifluoromethanesulfonate esters (triflates, -OTf). Aryl triflates are excellent electrophiles in cross-coupling reactions, with reactivity that is generally comparable to or slightly less than aryl bromides.[7]
-
Expertise & Experience: This strategy is useful when 4,5-difluorocatechol is a more accessible or economical starting material. The two-step process (triflation then coupling) adds a step but can be efficient. The triflation step is typically high-yielding and uses commercially available reagents like triflic anhydride.
Figure 2: Workflow for using the bis(pinacolato)diboron alternative.
Application Focus: Synthesis of 2,1,3-Benzothiadiazole (BTD) Derivatives
BTD derivatives are crucial building blocks for organic semiconductors and fluorescent probes due to their electron-accepting nature.[16][17] A common route to 4,7-disubstituted-5,6-difluoro-2,1,3-benzothiadiazole involves a sequence of cross-coupling reactions starting from a 1,2-difluoro-4,5-dihalobenzene.
The choice of starting material directly impacts the feasibility and conditions of the synthetic sequence. Using the diiodo-reagent allows for mild Sonogashira or Suzuki couplings to install aryl or alkynyl groups at the 4 and 5 positions, followed by conversion to the BTD core.[18][19] If one starts with the dibromo-reagent, more robust catalyst systems are needed for these initial C-C bond formations, but the trade-off may be acceptable for cost reasons.
Experimental Protocols
Protocol 1: Comparative Suzuki-Miyaura Coupling
This protocol details the coupling of a 1,2-difluoro-dihalobenzene with phenylboronic acid, highlighting the key differences in conditions.
A) Using this compound (High Reactivity)
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (3.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent & Degassing: Add a 4:1 mixture of Toluene/H₂O (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere for 4 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.
B) Using 1,2-Difluoro-4,5-dibromobenzene (Balanced Reactivity)
-
Reagent Setup: To an oven-dried Schlenk flask, add 1,2-difluoro-4,5-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).[20]
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent & Degassing: Add a 4:1 mixture of Dioxane/H₂O (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 110 °C under an argon atmosphere for 16 hours.
-
Workup: Follow the same workup procedure as described in part A.
Protocol 2: Synthesis of 1,2-Difluoro-4,5-bis(pinacolato)diboron via Miyaura Borylation
-
Reagent Setup: To an oven-dried Schlenk flask, add 1,2-difluoro-4,5-dibromobenzene (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (2.1 mmol), and potassium acetate (KOAc) (3.0 mmol).[13]
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent & Degassing: Add anhydrous 1,4-dioxane (10 mL). Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the reaction mixture to 85 °C under an argon atmosphere for 12 hours.
-
Workup: Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by recrystallization or column chromatography to yield the desired product.
Conclusion and Strategic Recommendations
The selection of a building block for the 1,2-difluoro-4,5-disubstituted benzene core is a strategic decision that balances reactivity, cost, and synthetic flexibility.
-
This compound remains the reagent of choice for reactions requiring maximum reactivity and the mildest possible conditions, especially when dealing with sensitive functional groups.
-
1,2-Difluoro-4,5-dibromobenzene offers the most practical balance for general laboratory synthesis, providing good reactivity with modern catalysts at a more economical price point.
-
4,5-Dichloro-1,2-difluorobenzene is primarily an option for industrial-scale synthesis where cost is paramount and the investment in process optimization for C-Cl activation is justified.
-
Bis(pinacolato)diboron and catechol triflate derivatives are not direct replacements but powerful strategic alternatives that enable different bond disconnections, significantly expanding the synthetic toolbox for accessing complex molecular architectures.
By understanding the underlying principles of reactivity and the practical requirements of each alternative, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost, and overall success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. benchchem.com [benchchem.com]
- 4. 1,2-Dibromo-4,5-difluorobenzene [oakwoodchemical.com]
- 5. A14804.14 [thermofisher.com]
- 6. 1,2-Dibromo-4,5-difluorobenzene | C6H2Br2F2 | CID 94949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. nobelprize.org [nobelprize.org]
- 16. mdpi.com [mdpi.com]
- 17. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1,2-Dibromo-4,5-difluorobenzene, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Guide to the Structural Validation of 1,2-Difluoro-4,5-diiodobenzene Derivatives
For researchers, medicinal chemists, and material scientists, 1,2-difluoro-4,5-diiodobenzene and its derivatives are powerful building blocks. Their unique substitution pattern—electron-withdrawing fluorine atoms opposing labile iodine atoms—makes them versatile synthons for creating complex molecules through sequential, site-selective cross-coupling reactions. However, this same substitution pattern presents a significant analytical challenge: the potential for isomeric impurities. Unambiguous structural validation is not merely a procedural step; it is the foundation upon which reliable downstream data and successful drug development campaigns are built.
This guide provides an in-depth comparison of the primary analytical techniques for definitively validating the structure of these challenging molecules. We will move beyond simple protocol recitation to explore the causality behind experimental choices, presenting an integrated, self-validating workflow that ensures the highest degree of scientific integrity.
The Analytical Triad: An Orthogonal Approach to Certainty
No single technique can provide absolute structural proof in all circumstances. A robust validation strategy relies on an orthogonal, three-pronged approach, where the weaknesses of one method are covered by the strengths of another. The core techniques in this triad are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For fluorinated compounds, it offers a unique and highly informative window into the molecular framework.
The key to validating a this compound derivative lies in confirming the substitution pattern. Is the product the desired 1,2,4,5-tetrasubstituted isomer, or has an unexpected migration or side-reaction produced, for instance, a 1,2,3,4- or 1,2,3,5-isomer? NMR, particularly through the lens of the ¹⁹F nucleus, provides the necessary evidence to resolve this ambiguity.
-
¹⁹F NMR: The Most Direct Probe: The ¹⁹F nucleus is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[1] Crucially, its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 800 ppm.[1] This means that the chemical shifts of the two fluorine atoms in our target molecule will be a key identifier. Furthermore, through-bond J-coupling between fluorine and other nuclei (¹H and ¹³C) provides definitive proof of connectivity. Long-range ¹⁹F-¹⁹F coupling constants are also commonly observed and are highly dependent on the number of intervening bonds, aiding in isomer differentiation.[1]
-
¹H and ¹³C NMR: Completing the Picture: While the proton spectrum of a simple this compound core will show two distinct aromatic protons, derivatives will have more complex spectra. The key information comes from the splitting patterns caused by J-coupling. Large geminal ¹⁹F-¹H coupling constants (up to 50 Hz) and multi-bond couplings create complex multiplets that are fingerprint-like for a specific isomer.[1] ¹³C NMR is equally vital; the carbon signals are split by coupling to both fluorine (¹JCF, ²JCF, etc.) and potentially protons. To simplify these often-crowded spectra, decoupling experiments are essential. A modern NMR analysis of a fluorinated compound is incomplete without a ¹³C spectrum acquired with both proton and fluorine decoupling (¹³C{¹H,¹⁹F}), which collapses the complex multiplets into sharp singlets for each unique carbon, confirming the number of distinct carbon environments.[2]
-
2D NMR: The Unambiguous Linker: Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) form the cornerstone of a self-validating protocol.
-
HSQC directly correlates each proton to the carbon it is attached to.
-
HMBC reveals correlations between protons and carbons that are two or three bonds away. By piecing together these correlations, one can walk across the entire molecular skeleton, leaving no doubt as to which atom is connected to which. For example, an HMBC correlation from the proton at C3 to the carbons bearing fluorine (C1 and C2) would provide definitive evidence for the 1,2-difluoro arrangement relative to the proton.
-
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
Acquire a quantitative ¹³C NMR spectrum with proton decoupling.
-
Acquire a second ¹³C NMR spectrum with both proton and fluorine decoupling (¹³C{¹H,¹⁹F}).[2]
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected ¹H-¹³C HSQC experiment to establish direct C-H bonds.
-
Acquire a gradient-selected ¹H-¹³C HMBC experiment, optimized for a long-range coupling of ~8 Hz, to establish the carbon skeleton.
-
-
Data Interpretation: Systematically assign all signals. The proposed structure is only considered valid if all observed 1D signals and 2D correlation cross-peaks are fully consistent with the expected connectivity and there are no unassigned signals of significant intensity.
Mass Spectrometry (MS): The Elemental Fingerprint
Mass spectrometry provides two critical pieces of information: the molecular weight and, with high resolution, the elemental formula.
While NMR maps the skeleton, MS confirms the building blocks. For halogenated compounds, MS provides unique clues.
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for publication-quality validation. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the calculation of a unique elemental formula. For a derivative of C₆H₂F₂I₂, the observed accurate mass must match the theoretical mass for the proposed formula within a tight tolerance (typically < 5 ppm).
-
Isotopic Pattern & Fragmentation: Iodine is monoisotopic (¹²⁷I), which simplifies the molecular ion region of the mass spectrum compared to compounds containing chlorine or bromine.[3] The most prominent fragment observed is often due to the cleavage of the weak carbon-iodine bond, resulting in the loss of an iodine radical (127 Da).[3] Observing a strong signal at m/z 127 can also be indicative of an iodine-containing compound.[4][5]
A known pitfall in the analysis of iodoaromatic compounds is the potential for dehalogenation within the mass spectrometer's ionization source, particularly with electrospray ionization (ESI).[6][7] The use of mobile phase additives like formic acid has been shown to induce this reaction, leading to the observation of ions corresponding to [M-I+H]⁺ or even [M-2I+2H]⁺.[6] This can severely complicate spectral interpretation, potentially leading an analyst to mistake a deiodinated artifact for a genuine impurity or the primary product.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to ~1-10 µg/mL in the initial mobile phase.
-
Chromatography: Use a C18 reversed-phase column. The mobile phase should ideally avoid formic acid if deiodination is a concern; acetic acid is a safer alternative.[6] Run a gradient from water/acetonitrile to elute the compound.
-
Mass Spectrometry:
-
Acquire data in both positive and negative ion ESI modes using a high-resolution instrument (e.g., Orbitrap or TOF).
-
Perform a full scan to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Verify that the measured m/z corresponds to the calculated exact mass of the proposed formula.
-
Acquire tandem MS (MS/MS) data by fragmenting the parent ion to observe characteristic losses (e.g., loss of I).
-
X-ray Crystallography: The Definitive Answer
When NMR and MS data are ambiguous, or when an absolute, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. It provides an unambiguous map of electron density, revealing the precise location of every atom in the crystal lattice.
An X-ray crystal structure is the ultimate arbiter in cases of isomeric confusion. It directly visualizes the substitution pattern on the aromatic ring, leaving no room for doubt.[8] The primary challenge, however, is not in the analysis but in the preparation: obtaining a single, diffraction-quality crystal. This can sometimes be a significant bottleneck in a research project.
-
Crystallization: The goal is to grow a single, well-ordered crystal. This is often more art than science. Common techniques include:
-
Slow evaporation of a solution of the compound.
-
Vapor diffusion of an anti-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then rotated in a focused beam of X-rays, and the diffraction pattern is collected on a detector.[9][10]
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the observed diffraction data, yielding a final, detailed 3D structure.
Integrated Validation Workflow: A Logic-Driven Path
A systematic workflow ensures that time and resources are used efficiently while maximizing confidence in the final structure.
Caption: A decision-based workflow for structural validation.
Comparative Analysis of Validation Techniques
| Technique | Information Obtained | Strengths | Weaknesses/Challenges | Sample Requirement |
| NMR Spectroscopy | Atomic connectivity, isomer differentiation, 3D conformation (NOE) | Provides detailed structural map; non-destructive; excellent for isomer analysis | Complex spectra for fluorinated compounds; lower sensitivity than MS | 1-20 mg, soluble |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments | Extremely high sensitivity; confirms elemental composition; compatible with LC | Provides no direct connectivity info; potential for in-source decomposition[6] | < 1 mg, soluble |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, absolute stereochemistry | The "gold standard" for definitive proof of structure[8] | Requires a single, diffraction-quality crystal; destructive (in practice) | Single crystal (~0.1 mm) |
Conclusion
Validating the structure of this compound derivatives demands a rigorous, multi-technique approach. While initial screening by HRMS confirms the elemental formula, it is a comprehensive suite of NMR experiments—particularly ¹⁹F NMR and 2D correlations—that provides the necessary evidence to map the atomic framework and confidently assign the correct isomeric structure. In cases of persistent ambiguity or when absolute proof is required, X-ray crystallography serves as the final, definitive arbiter. By integrating these techniques into a logical, self-validating workflow, researchers can ensure the structural integrity of their molecules, providing a solid foundation for subsequent research and development.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. jeolusa.com [jeolusa.com]
- 3. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Computational Analysis of Diiodofluorobenzenes' Electronic Properties
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced electronic landscape of small molecules is paramount. Diiodofluorobenzenes, a class of halogenated aromatic compounds, are of particular interest due to their potential to form specific, directional interactions known as halogen bonds. These interactions are increasingly harnessed in rational drug design to enhance binding affinity and selectivity for biological targets.[1][2][3]
This guide provides an in-depth comparison of computational approaches to elucidate the electronic properties of diiodofluorobenzenes. We will move beyond a simple recitation of methods to explain the causality behind methodological choices, ensuring a self-validating and reproducible framework for your own investigations.
The "Why": Causality Behind Computational Choices
The goal of these computational studies is to generate a reliable picture of how electrons are distributed within a diiodofluorobenzene molecule and how this distribution dictates its chemical behavior. The primary tool for this is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[4][5][6] The choice of a specific DFT functional and basis set is not arbitrary; it is a deliberate decision based on the chemical nature of the system.
-
Functionals : The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For halogenated organic molecules, hybrid functionals like B3LYP are often a robust starting point, as they incorporate a portion of exact Hartree-Fock exchange, generally improving the description of electronic properties.[5][7] Other functionals may be chosen for specific purposes; for instance, those designed to better model non-covalent interactions.
-
Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. For carbon, hydrogen, and fluorine, the Pople-style basis set 6-311+G(d,p) is a common and effective choice. It is large enough to be flexible, and the inclusion of diffuse functions ('+') and polarization functions ('d,p') is crucial for accurately describing the electron distribution in molecules with lone pairs and for modeling intermolecular interactions. For a heavy element like iodine, standard basis sets are often inadequate. An effective core potential (ECP) such as LANL2DZ is employed, which replaces the core electrons of iodine with a potential, simplifying the calculation while retaining accuracy for the valence electrons that dictate chemical bonding and reactivity.
The combination of a well-chosen functional and basis set forms the foundation of a trustworthy computational model. The results derived from such a model, including orbital energies and electrostatic potentials, can then be used to predict reactivity and interaction propensity with high confidence.
Workflow for Analyzing Electronic Properties
The process of computationally deriving and analyzing the electronic properties of a molecule like a diiodofluorobenzene isomer follows a logical and systematic sequence. This workflow ensures that the final properties are calculated from a stable, realistic molecular structure.
Caption: Computational workflow from structure input to property analysis.
Key Electronic Properties: A Comparative Look
The isomeric placement of the two iodine atoms and one fluorine atom on the benzene ring profoundly influences the molecule's electronic properties. Let's examine the core properties and how they differ across isomers.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[8][9] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability; a larger gap implies greater stability and lower chemical reactivity.[10]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the region around the electronegative fluorine atom. These are sites for electrophilic attack and are favorable for interacting with positive charges.
-
Blue Regions (Positive Potential): Indicate electron-poor areas. Crucially, for diiodofluorobenzenes, a region of positive potential, known as a σ-hole , is expected to be found on the outermost portion of the iodine atoms. This positive cap is the driving force behind halogen bonding and is a key site for nucleophilic attack or interaction with electron-rich moieties in a protein binding pocket.[5]
Dipole Moment
The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge. Its magnitude and direction are highly dependent on the substitution pattern of the halogens. For example, an isomer with a more symmetric arrangement of substituents will have a smaller dipole moment compared to a less symmetric one. This property influences solubility and how the molecule orients itself in an electric field, such as the active site of an enzyme.
Comparative Data for Diiodofluorobenzene Isomers
To illustrate the impact of substituent positioning, the table below presents hypothetical yet representative DFT-calculated data for three isomers. These values are based on established trends in halogenated benzenes.
| Property | 2,6-Diiodo-1-fluorobenzene | 3,5-Diiodo-1-fluorobenzene | 2,4-Diiodo-1-fluorobenzene |
| HOMO Energy (eV) | -6.5 | -6.7 | -6.6 |
| LUMO Energy (eV) | -1.8 | -1.9 | -1.85 |
| HOMO-LUMO Gap (ΔE) (eV) | 4.7 | 4.8 | 4.75 |
| Dipole Moment (Debye) | 1.5 | 0.8 | 2.1 |
| Max MEP on Iodine σ-hole (kcal/mol) | +25 | +28 | +26 |
Analysis of Trends:
-
Stability & Reactivity (ΔE): The 3,5-diiodo isomer shows a slightly larger HOMO-LUMO gap, suggesting it is the most thermodynamically stable of the three. All gaps are relatively large, indicating generally stable compounds.
-
Polarity: The 3,5-diiodo isomer is the least polar due to a more symmetric cancellation of bond dipoles, while the 2,4-diiodo isomer is the most polar. This would significantly affect their solubility and interaction with polar environments.
-
Halogen Bonding Potential (MEP): The 3,5-diiodo isomer exhibits the most positive σ-hole on its iodine atoms. This is because the electron-withdrawing effects of the fluorine and the other iodine atom are constructively focused, making it potentially the strongest halogen bond donor and a prime candidate for drug design applications where this interaction is desired.[11][12]
Caption: Relationship between structure, properties, and application.
Experimental Protocol: DFT Calculation of 2,6-Diiodo-1-fluorobenzene
This protocol outlines the steps for a typical calculation using the Gaussian software suite.
Objective: To perform a geometry optimization and subsequent electronic property analysis on 2,6-diiodo-1-fluorobenzene.
Methodology:
-
Step 1: Molecule Construction
-
Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of 2,6-diiodo-1-fluorobenzene.
-
Perform an initial "clean-up" or rudimentary molecular mechanics optimization to get a reasonable starting geometry.
-
Save the structure as a Gaussian input file (.gjf or .com).
-
-
Step 2: Input File Preparation
-
Open the input file in a text editor. The file will be structured as follows:
-
Explanation of Keywords:
-
%nprocshared=8, %mem=16GB: Allocates computational resources (8 cores, 16 GB RAM). Adjust as per your system.
-
%chk: Creates a checkpoint file to save the results.
-
#p: Requests "pretty" (more readable) print output.
-
B3LYP/GenECP: Specifies the DFT method. GenECP indicates a mixed basis set will be used, as defined later in the file.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to confirm the structure is a true energy minimum (no imaginary frequencies).
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).
-
The section after the coordinates defines the mixed basis set: 6-311+G(d,p) for C, H, and F atoms, and the LANL2DZ ECP for the Iodine atoms.
-
-
-
Step 3: Execution
-
Submit the input file to the Gaussian program. The calculation may take from minutes to hours depending on the system's complexity and available resources.
-
-
Step 4: Analysis of Results
-
Optimization & Frequencies: Open the output log file (.log). Search for "Optimization completed." Verify that the frequency calculation section shows "0 imaginary frequencies" to confirm a stable structure.
-
HOMO/LUMO Energies: The energies of the molecular orbitals are listed in the output file. Search for "Alpha occ. eigenvalues" (for HOMO) and "Alpha virt. eigenvalues" (for LUMO). The last occupied eigenvalue is the HOMO energy, and the first virtual eigenvalue is the LUMO energy.
-
Visualization: Open the checkpoint file (.chk) in GaussView or a similar program.
-
Orbitals: Generate surfaces for the HOMO and LUMO to visualize their spatial distribution.
-
MEP Surface: Calculate and display the MEP surface mapped onto the total electron density to identify the σ-hole on the iodine atoms and other electron-rich/poor regions.
-
-
By following this self-validating protocol—confirming a true energy minimum with a frequency calculation—researchers can be confident in the electronic properties derived. This rigorous approach is essential for generating reliable data to guide experimental work in drug discovery and materials science.
References
- 1. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. steeronresearch.com [steeronresearch.com]
- 4. journal.duc.edu.iq [journal.duc.edu.iq]
- 5. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. irjweb.com [irjweb.com]
- 11. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogen Bond Donors in Crystal Engineering
Welcome to a comprehensive comparison of halogen bond (XB) donors, crafted for researchers, scientists, and drug development professionals. In the intricate field of crystal engineering, the precise control of intermolecular interactions is paramount for designing materials with desired properties. The halogen bond, a highly directional and tunable non-covalent interaction, has emerged as a powerful tool for constructing supramolecular assemblies, co-crystals, and functional materials.[1][2]
This guide moves beyond a simple listing of molecules. It provides an in-depth analysis of the performance of various halogen bond donor classes, grounded in experimental data and field-proven insights. We will explore the causality behind why certain donors are chosen for specific applications and provide the data you need to make informed decisions in your own research.
The Foundation: Understanding the Halogen Bond
A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule (the XB acceptor).[3][4] The σ-hole is a region of positive electrostatic potential located on the halogen atom (X) along the extension of the R-X covalent bond, where R is the rest of the molecule.[5][6] This positive region arises from the anisotropic distribution of electron density around the halogen.[7]
The strength, directionality, and utility of a halogen bond are critically dependent on the nature of the halogen bond donor. The key performance metrics for a donor are:
-
Strength: The magnitude of the positive σ-hole dictates the interaction strength. This is enhanced by the polarizability of the halogen (I > Br > Cl) and the presence of electron-withdrawing groups on the donor molecule.[1][2][8]
-
Directionality: Halogen bonds are famously linear, with an R-X···B angle approaching 180°.[9][10] This high degree of directionality provides exceptional control in designing crystal lattices.[11][12]
-
Tunability: The ability to systematically modify the donor's structure to fine-tune interaction strength and geometry is crucial for rational design.[3]
References
- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nature of the Hydrogen Bond Enhanced Halogen Bond [mdpi.com]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Toxicological Analysis of Dinitrotoluene Isomers
An In-depth Guide for Researchers and Drug Development Professionals
Dinitrotoluene (DNT) encompasses six distinct isomers, with 2,4-DNT and 2,6-DNT being the most commercially significant and, consequently, the most studied.[1][2] Technical grade DNT is a mixture primarily composed of approximately 75% 2,4-DNT and 20% 2,6-DNT, with the remaining 5% consisting of other isomers. This guide provides a comprehensive comparison of the toxicological profiles of the six DNT isomers, synthesizing data from experimental studies to inform risk assessment and guide future research.
Acute Toxicity: A Comparative Overview
The acute toxicity of dinitrotoluene isomers varies significantly, with 3,5-DNT emerging as the most potent isomer in short-term exposure studies.[3][4] A 14-day oral gavage study in male Sprague-Dawley rats demonstrated that 3,5-DNT induced weight loss and mortality within three days.[3][4] In contrast, other isomers exhibited a lower degree of acute lethality.
Table 1: Oral LD50 Values of Dinitrotoluene Isomers
| Isomer | Species | Sex | LD50 (mg/kg) | Reference |
| 2,3-DNT | Rat (Sprague-Dawley) | Male | 1,120 | [5] |
| 2,3-DNT | Mouse (CF-1) | Male | 1,070 | [5] |
| 2,4-DNT | Rat | Male | 568 | [6] |
| 2,4-DNT | Rat | Female | 650 | [6] |
| 2,4-DNT | Mouse | Male | 1,954 | [6] |
| 2,4-DNT | Mouse | Female | 1,340 | [6] |
| 2,5-DNT | Rat (Sprague-Dawley) | Male | 710 | [5] |
| 2,5-DNT | Mouse (CF-1) | Male | 1,230 | [5] |
| 2,6-DNT | Rat | Male | 535 | [6] |
| 2,6-DNT | Rat | Female | 795 | [6] |
| 2,6-DNT | Mouse | Male | 621 | [6] |
| 2,6-DNT | Mouse | Female | 807 | [6] |
| 3,5-DNT | Rat | - | 310 | [3] |
Common signs of acute DNT toxicity across isomers include cyanosis, anemia, muscular incoordination, and central nervous system depression.[3][6]
Genotoxicity and Carcinogenicity: The Prominence of 2,6-DNT
While in vitro genotoxicity studies have produced conflicting results, in vivo assays have provided clearer insights into the DNA-damaging potential of DNT isomers.[7][8] Notably, metabolism within the gut and liver is a critical step in the conversion of DNT to genotoxic compounds.[8]
A study utilizing the in vivo alkaline Comet and peripheral blood micronucleus assays revealed that only the 2,6-DNT isomer induced significant DNA damage in the liver cells of male Sprague-Dawley rats following 14-day oral exposure.[8] The other isomers, including 2,4-DNT, did not exhibit genotoxicity under the same conditions.[8] This finding strongly suggests that the hepatocarcinogenicity of technical grade DNT is primarily attributable to the 2,6-DNT isomer.[8][9]
The U.S. Environmental Protection Agency (EPA) has classified the mixture of 2,4- and 2,6-DNT as a probable human carcinogen (Group B2).[10][11] The International Agency for Research on Cancer (IARC) classifies 2,4- and 2,6-DNT as possibly carcinogenic to humans (Group 2B), while 3,5-DNT is not classifiable as to its carcinogenicity in humans (Group 3).[2][11] Animal studies have demonstrated that both 2,4- and 2,6-DNT are hepatocarcinogens in rats.[10]
Organ-Specific Toxicity
The various DNT isomers exhibit distinct patterns of organ-specific toxicity, affecting the hematopoietic, reproductive, hepatic, and nervous systems.
Hematopoietic System: All DNT isomers have been observed to cause cyanosis and anemia.[3] Exposure to 2,4-, 2,5-, and 2,6-DNT has been linked to an increased splenic mass.[4]
Reproductive System: Exposure to 2,4-, 2,6-, and 3,5-DNT has resulted in decreased testes mass and degenerative histopathological changes in animal studies.[3][4] Specifically, 2,4-DNT has been shown to induce testicular injury and can disrupt pituitary function, impacting spermatogenesis.[12] NIOSH considers technical grade DNT and 2,6-DNT as potential inducers of adverse reproductive effects.[6]
Hepatic System: Increased liver mass has been observed following exposure to 2,3-DNT and 3,4-DNT.[4] Hepatocellular lesions have been specifically associated with 2,4-DNT and 2,6-DNT exposure.[4][9]
Nervous System: Neurotoxic effects have been noted for 2,4-, 3,4-, and 3,5-DNT.[4] Symptoms of neurotoxicity in humans exposed to DNTs can include headache, dizziness, and pain or numbness in the extremities.[5][13]
Metabolic Pathways: A Key Determinant of Toxicity
The differing toxicological profiles of DNT isomers are intrinsically linked to their metabolic pathways. The metabolic activation of DNT is a complex process that can lead to the formation of reactive intermediates capable of binding to macromolecules and inducing toxicity.
Aerobic biodegradation of 2,4-DNT is initiated by a dioxygenase enzyme, leading to the formation of 4-methyl-5-nitrocatechol.[14][15] Similarly, the degradation of 2,6-DNT begins with a dioxygenation reaction to form 3-methyl-4-nitrocatechol.[14][15][16] Under anaerobic conditions, the primary transformation involves the reduction of nitro groups to amino groups.[14] For 2,4-DNT, this results in the sequential formation of 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene.[14]
The following diagram illustrates the initial steps in the aerobic biodegradation pathways of 2,4-DNT and 2,6-DNT.
Experimental Protocols
Ames Test for Genotoxicity
The Ames test, or Salmonella typhimurium reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemical compounds.
Methodology:
-
Several strains of Salmonella typhimurium containing specific mutations in the histidine operon are selected. These strains are unable to synthesize histidine and therefore cannot grow on a histidine-free medium.
-
The test compound (a DNT isomer in this case) is mixed with the bacterial culture, both with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is a critical step as some compounds only become mutagenic after metabolic processing.[7][8]
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies in the presence of the test compound compared to the control indicates that the compound is mutagenic.
In Vivo Comet Assay for DNA Damage
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage in individual eukaryotic cells.
Methodology:
-
Animals (e.g., Sprague-Dawley rats) are exposed to the test compound (DNT isomers) via a relevant route of administration (e.g., oral gavage) for a specified duration.[8]
-
Following exposure, target tissues (e.g., liver) are collected and single-cell suspensions are prepared.[8]
-
The cells are embedded in a thin layer of agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.
-
The comets are visualized by staining with a fluorescent dye and analyzed using imaging software.
Conclusion
The toxicological profiles of dinitrotoluene isomers are markedly different, with 3,5-DNT exhibiting the highest acute toxicity and 2,6-DNT demonstrating the most significant genotoxic and hepatocarcinogenic potential. The other isomers, while generally less toxic, still pose health risks, particularly to the hematopoietic and reproductive systems. A thorough understanding of the isomer-specific toxicity and metabolic pathways is crucial for accurate risk assessment and the development of effective remediation and safety protocols.
References
- 1. Environmental toxicology and health effects associated with dinitrotoluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinitrotoluenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Dinitrotoluenes (DNT) (85-109) | NIOSH | CDC [cdc.gov]
- 7. Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Reproductive toxicity of 2,4-dinitrotoluene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. benchchem.com [benchchem.com]
- 15. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Difluoro-4,5-diiodobenzene
This guide provides essential safety and logistical information for the handling and disposal of 1,2-Difluoro-4,5-diiodobenzene. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in the laboratory.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic compound. While specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining data from structurally similar chemicals. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Inferred from related compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation[1] |
| Flammable liquids | 4 | H227: Combustible liquid[1] |
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity for safe handling.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is designed to provide comprehensive protection.
Eye and Face Protection
-
Primary Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] These should be tight-fitting and provide a seal around the eyes to protect against splashes and vapors.
-
Secondary Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or when reacting under pressure), a face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory. Given the aromatic and halogenated nature of the compound, nitrile gloves of at least 11 mil thickness are a suitable initial choice. For prolonged exposure or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered.
-
Causality: The choice of glove material is dictated by its ability to resist permeation and degradation by the chemical. Halogenated solvents can degrade latex and thinner nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.
-
-
Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against significant spills. A chemically-resistant lab coat or apron is recommended. For procedures with a higher risk of splashing, chemical-resistant coveralls are advised.
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities of this compound, chemically-resistant boots should be worn to protect against spills.
Respiratory Protection
-
Engineering Controls: The primary method of respiratory protection is the use of proper engineering controls. All handling of this compound that could generate vapors, dust, or aerosols must be conducted in a certified chemical fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[4] The specific type of respirator should be chosen based on the potential concentration of the airborne contaminant.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Safety Goggles | Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat | Fume Hood |
| Reaction Setup/Workup | Safety Goggles & Face Shield | Double-Gloved (Nitrile) | Chemical-Resistant Lab Coat | Fume Hood |
| Large-Scale Operations | Safety Goggles & Face Shield | Butyl or Viton™ Gloves | Chemical-Resistant Coveralls | Fume Hood / Respirator (if needed) |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Suit | NIOSH-Approved Respirator |
Safe Handling and Operations Workflow
A systematic approach to handling this compound is crucial to minimize risk. The following workflow should be adopted for all procedures involving this compound.
Experimental Workflow Diagram
Caption: A standard workflow for the safe handling of this compound.
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] If skin irritation occurs, get medical advice/attention.[4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[4] Rinse mouth. Do NOT induce vomiting.
Spill Response
In the event of a spill, evacuate non-essential personnel from the area. Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.
Decontamination and Disposal Protocol
Proper disposal is a critical final step in the safe handling of this compound.
Decontamination
All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone, ethanol) is recommended. The rinseate should be collected and disposed of as hazardous waste.
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and rinseate, must be disposed of as hazardous waste.[4][5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]
Disposal Decision Flowchart
Caption: A decision-making flowchart for the proper segregation and disposal of waste.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the safety of their laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
